molecular formula C44H45N5O6 B15541776 PROTAC ER Degrader-10

PROTAC ER Degrader-10

Katalognummer: B15541776
Molekulargewicht: 739.9 g/mol
InChI-Schlüssel: NERLNOXIZFKZCG-CBJQKOSGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PROTAC ER Degrader-10 is a useful research compound. Its molecular formula is C44H45N5O6 and its molecular weight is 739.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C44H45N5O6

Molekulargewicht

739.9 g/mol

IUPAC-Name

2-(2,6-dioxopiperidin-3-yl)-5-[4-[[1-[4-[(3R,4S)-7-hydroxy-3-phenyl-3,4-dihydro-2H-chromen-4-yl]phenyl]piperidin-4-yl]methyl]piperazin-1-yl]isoindole-1,3-dione

InChI

InChI=1S/C44H45N5O6/c50-33-11-13-35-39(25-33)55-27-37(29-4-2-1-3-5-29)41(35)30-6-8-31(9-7-30)47-18-16-28(17-19-47)26-46-20-22-48(23-21-46)32-10-12-34-36(24-32)44(54)49(43(34)53)38-14-15-40(51)45-42(38)52/h1-13,24-25,28,37-38,41,50H,14-23,26-27H2,(H,45,51,52)/t37-,38?,41-/m0/s1

InChI-Schlüssel

NERLNOXIZFKZCG-CBJQKOSGSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Core Mechanism of PROTAC ER Degrader-10: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of PROTAC ER Degrader-10, a novel therapeutic modality designed for the targeted degradation of the estrogen receptor (ER). By hijacking the cell's natural protein disposal machinery, this proteolysis-targeting chimera offers a promising strategy to overcome the limitations of traditional ER antagonists and selective estrogen receptor degraders (SERDs) in the treatment of ER-positive cancers. This document provides a detailed overview of the signaling pathway, quantitative data on ER degradation, comprehensive experimental protocols for its characterization, and visual representations of its mechanism and experimental workflow.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound is a heterobifunctional small molecule engineered to induce the selective degradation of the estrogen receptor.[1][2] Its mechanism of action is a multi-step process that leverages the cell's endogenous ubiquitin-proteasome system (UPS).[1][3]

At its core, this compound consists of three key components: a ligand that binds to the estrogen receptor, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties.[2][4] This dual-binding capability allows the PROTAC to act as a molecular bridge, bringing the ER into close proximity with the E3 ligase.[1][2]

The key steps in the mechanism of action are as follows:

  • Ternary Complex Formation: this compound simultaneously binds to the estrogen receptor and an E3 ubiquitin ligase, forming a ternary complex.[1][2][5] For many advanced ERα degraders, including those structurally similar to PROTAC ERα Degrader-10, the recruited E3 ligase is Cereblon (CRBN).

  • Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the estrogen receptor.[2][6] This process results in the formation of a polyubiquitin (B1169507) chain on the ER.[6]

  • Proteasomal Recognition and Degradation: The polyubiquitinated estrogen receptor is then recognized as a substrate for degradation by the 26S proteasome.[2][6] The proteasome unfolds and proteolytically degrades the ER into small peptides.

  • Catalytic Cycle: After the degradation of the ER, this compound is released and can bind to another ER molecule and E3 ligase, initiating a new cycle of degradation.[1] This catalytic nature allows a single PROTAC molecule to induce the degradation of multiple ER proteins.[5]

This direct and catalytic degradation of the estrogen receptor distinguishes PROTACs from traditional inhibitors and SERDs, which primarily block the receptor's function or induce a conformational change that leads to its indirect degradation.[5] This novel mechanism has the potential to overcome drug resistance associated with mutations in the ER ligand-binding domain.

PROTAC_ER_Degrader_10_Mechanism cluster_cell Cellular Environment cluster_ternary PROTAC PROTAC ER Degrader-10 Ternary_Complex ER-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds ER Estrogen Receptor (ER) ER->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release Ternary_Complex->E3_Ligase Poly_Ub_ER Poly-ubiquitinated ER Ternary_Complex->Poly_Ub_ER Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_ER->Proteasome Recognition Degraded_ER Degraded ER (Peptides) Proteasome->Degraded_ER Degradation

This compound Mechanism of Action

Quantitative Data

The efficacy of PROTAC ER degraders is typically quantified by their ability to induce the degradation of the target protein. Key parameters include the DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved).

CompoundCell Line(s)DC50 (nM)DmaxE3 Ligase RecruitedReference(s)
PROTAC ERα Degrader-10MCF-7, T47D, CAMA-10.37 - 1.1>90%Cereblon[7]
PROTAC ER Degrader-4MCF-70.3~100%von Hippel-Lindau (VHL)[8]
Vepdegestrant (ARV-471)ER+ Breast Cancer Cell Lines~1-2>90%Cereblon[1]

Experimental Protocols

The characterization of this compound involves a series of key experiments to confirm its mechanism of action and quantify its efficacy. Detailed methodologies for these experiments are provided below.

Western Blotting for ERα Degradation

This protocol is used to quantify the dose-dependent degradation of ERα in cancer cells following treatment with the PROTAC.

Materials:

  • ER-positive breast cancer cell lines (e.g., MCF-7, T47D)

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-ERα, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed MCF-7 or T47D cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 1000 nM) or DMSO for a specified time (e.g., 24 hours). To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours before adding the PROTAC.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against ERα and β-actin overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the ERα band intensity to the corresponding β-actin band intensity. Calculate the percentage of ERα degradation relative to the DMSO-treated control.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is designed to demonstrate the formation of the ER-PROTAC-E3 ligase ternary complex in cells.

Materials:

  • MCF-7 cells

  • This compound

  • DMSO

  • MG132

  • Non-denaturing lysis buffer

  • Antibodies for immunoprecipitation (e.g., anti-Cereblon or anti-VHL) and a corresponding IgG control

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer or Laemmli buffer

  • Antibodies for Western blotting: anti-ERα, anti-Cereblon/VHL

Procedure:

  • Cell Treatment: Culture MCF-7 cells to 70-80% confluency. Pre-treat the cells with 10 µM MG132 for 2 hours. Treat the cells with this compound (e.g., 100 nM) or DMSO for 4-6 hours.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysates with Protein A/G beads.

    • Incubate the pre-cleared lysates with an anti-E3 ligase antibody or an IgG control overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times to remove non-specific binding.

    • Elute the protein complexes from the beads by boiling in Laemmli buffer.

  • Western Blot Analysis: Analyze the immunoprecipitated samples by Western blotting using antibodies against ERα and the E3 ligase. The presence of an ERα band in the sample immunoprecipitated with the E3 ligase antibody (and not in the IgG control) confirms the formation of the ternary complex.

Cell Viability Assay

This protocol measures the effect of PROTAC-induced ERα degradation on the proliferation and viability of ER-dependent cancer cells.

Materials:

  • MCF-7 cells

  • Cell culture medium

  • This compound

  • DMSO

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

Procedure:

  • Cell Seeding: Seed MCF-7 cells in 96-well plates at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound or DMSO.

  • Incubation: Incubate the plates for a period of 3 to 6 days.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis: Normalize the data to the DMSO-treated controls. Plot the cell viability against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental_Workflow cluster_workflow Experimental Workflow for PROTAC Characterization cluster_invitro In Vitro / Cellular Assays Start Start: Hypothesis PROTAC Degrades ERα Degradation_Assay Western Blot for ERα Degradation (Dose-Response) Start->Degradation_Assay Ternary_Complex_Assay Co-Immunoprecipitation (ERα and E3 Ligase) Start->Ternary_Complex_Assay Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Start->Viability_Assay Data_Analysis Data Analysis (DC50, IC50, Complex Formation) Degradation_Assay->Data_Analysis Ternary_Complex_Assay->Data_Analysis Viability_Assay->Data_Analysis Conclusion Conclusion: Mechanism of Action Confirmed Data_Analysis->Conclusion

Experimental Workflow for PROTAC Characterization

This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols. The ability of this molecule to catalytically induce the degradation of the estrogen receptor through the ubiquitin-proteasome system represents a significant advancement in the field of targeted protein degradation and holds great promise for the treatment of ER-positive breast cancer.

References

PROTAC ER Degrader-10: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PROTAC ER Degrader-10, also identified as compound 160a, is a potent and orally active Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Estrogen Receptor alpha (ERα). By hijacking the cellular ubiquitin-proteasome system, this heterobifunctional molecule presents a promising therapeutic strategy for ERα-positive breast cancers. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biological data, detailed experimental protocols, and relevant signaling pathways.

Core Concepts and Mechanism of Action

This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein (ERα), a linker, and a ligand that recruits an E3 ubiquitin ligase. In the case of this compound, the E3 ligase recruited is Cereblon (CRBN).

The mechanism of action involves the formation of a ternary complex between ERα, this compound, and the CRBN E3 ligase. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to ERα. The resulting polyubiquitinated ERα is then recognized and targeted for degradation by the 26S proteasome, leading to a reduction in total ERα levels within the cell. This event-driven, catalytic process allows a single molecule of this compound to induce the degradation of multiple ERα proteins.

Chemical Structure

This compound is identified by the CAS Number: 2421260-43-5 . Its molecular formula is C44H45N5O6, with a molecular weight of 739.86 g/mol . The structure can be conceptually divided into three key moieties as illustrated below.

this compound Structure Breakdown

Figure 1. Chemical structure of this compound, highlighting the ERα ligand, the linker, and the Cereblon (CRBN) E3 ligase ligand.

Quantitative Biological Data

The in vitro efficacy of this compound has been characterized by its ability to induce the degradation of ERα in various breast cancer cell lines. The key metrics for evaluating PROTAC efficacy are the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).

Cell LineCancer TypeDC50 (nM)Dmax (%)Reference
MCF-7ER-positive Breast Cancer0.37>90[1]
T-47DER-positive Breast Cancer1.1>90[1]
CAMA-1ER-positive Breast Cancer1.1>90[1]

Table 1: In Vitro Degradation Efficacy of this compound

Experimental Protocols

Cell Culture

MCF-7, T-47D, and CAMA-1 breast cancer cell lines are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

Western Blotting for ERα Degradation
  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against ERα (e.g., rabbit anti-ERα) and a loading control (e.g., mouse anti-β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the ERα band intensity to the loading control to determine the percentage of ERα degradation relative to the vehicle-treated control.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

The following diagram illustrates the workflow of ERα degradation induced by this compound.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC ER Degrader-10 ERa ERα (Target Protein) PROTAC->ERa Binds CRBN Cereblon (E3 Ligase) PROTAC->CRBN Binds PROTAC_bound PROTAC PROTAC_bound->PROTAC Recycled CRBN_bound CRBN PROTAC_bound->CRBN_bound ERa_bound ERα ERa_bound->PROTAC_bound Proteasome 26S Proteasome ERa_bound->Proteasome Targeting Ub Ubiquitin Ub->ERa_bound Ubiquitination Degraded_ERa Degraded ERα (Peptides) Proteasome->Degraded_ERa Degradation ERa_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ERa ERα Estrogen->ERa Binds PI3K PI3K ERa->PI3K ERa_dimer ERα Dimer ERa->ERa_dimer Dimerization & Translocation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation ERE Estrogen Response Element (ERE) ERa_dimer->ERE Binds Gene_Transcription Gene Transcription ERE->Gene_Transcription Activates Gene_Transcription->Cell_Proliferation PROTAC_Degrader PROTAC ER Degrader-10 PROTAC_Degrader->ERa Degrades Experimental_Workflow cluster_assays In Vitro Assays cluster_data_analysis Data Analysis start Start cell_culture Cell Culture (MCF-7, T-47D, etc.) start->cell_culture treatment Treatment with This compound cell_culture->treatment western_blot Western Blot for ERα Degradation treatment->western_blot viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay dc50_dmax Determine DC50 & Dmax western_blot->dc50_dmax ic50 Determine IC50 viability_assay->ic50 end End dc50_dmax->end ic50->end

References

PROTAC ER Degrader-10: An In-depth Technical Guide on Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Despite a comprehensive search, specific data for a compound designated "PROTAC ER Degrader-10" as referenced in patent WO2021133886, example 36, was not publicly available. This guide will therefore provide a detailed overview of the discovery, synthesis, and mechanism of action of PROTAC Estrogen Receptor (ER) degraders as a class of molecules, drawing upon publicly available data for well-characterized examples.

Introduction to PROTAC ER Degraders

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to harness the cell's own protein disposal machinery to eliminate disease-causing proteins.[1] PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1] This tripartite structure allows the PROTAC to act as a bridge, bringing the target protein into close proximity with the E3 ligase, leading to the ubiquitination of the target and its subsequent degradation by the proteasome.[1]

Estrogen receptor-positive (ER+) breast cancer is a major subtype of breast cancer, and therapies targeting the ER have been a cornerstone of treatment for decades.[2] However, the emergence of resistance to existing therapies, often driven by mutations in the ER gene (ESR1), presents a significant clinical challenge.[2] PROTAC ER degraders offer a novel strategy to overcome this resistance by directly eliminating the ER protein, including mutated forms.[3]

Mechanism of Action

The mechanism of action of PROTAC ER degraders involves the recruitment of the cellular ubiquitin-proteasome system (UPS) to the estrogen receptor.[3] This process can be broken down into several key steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the estrogen receptor and an E3 ubiquitin ligase (e.g., Cereblon or VHL), forming a ternary complex.

  • Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the ER protein.

  • Proteasomal Degradation: The poly-ubiquitinated ER is then recognized and degraded by the 26S proteasome.

  • Catalytic Cycle: The PROTAC molecule is released after inducing degradation and can then engage another ER protein and E3 ligase, acting in a catalytic manner.

PROTAC ER Degrader Mechanism of Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC ER Degrader ER Estrogen Receptor (ER) PROTAC->ER Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase ER_PROTAC_E3 ER-PROTAC-E3 Ligase Complex Ub Ubiquitin Ub->ER_PROTAC_E3 Poly-ubiquitination of ER Proteasome Proteasome Proteasome->PROTAC Releases PROTAC (Catalytic Cycle) Degraded ER Peptides Degraded ER Peptides Proteasome->Degraded ER Peptides ER_PROTAC_E3->Ub Recruits & Activates Ubiquitination Cascade ER_Ub Poly-ubiquitinated ER ER_PROTAC_E3->ER_Ub ER_Ub->Proteasome Targeted for Degradation

Mechanism of action for PROTAC ER degraders.

Discovery and Synthesis of PROTAC ER Degraders

The discovery of potent and selective PROTAC ER degraders involves a systematic process of designing and synthesizing molecules with optimized linkers and ligands for both the ER and the chosen E3 ligase.

Key Building Blocks

The synthesis of a PROTAC ER degrader typically involves the conjugation of three key components:

  • ER Targeting Moiety: A ligand that binds with high affinity to the estrogen receptor.

  • E3 Ligase Ligand: A molecule that recruits an E3 ubiquitin ligase, such as derivatives of thalidomide (B1683933) for Cereblon (CRBN) or ligands for von Hippel-Lindau (VHL).

  • Linker: A chemical linker of varying length and composition that connects the ER ligand and the E3 ligase ligand, and critically influences the formation and stability of the ternary complex.

General Synthetic Strategy

A common synthetic approach involves the separate synthesis of the ER ligand and the E3 ligase ligand, each with a functional group amenable to conjugation with a linker. The linker itself is often synthesized with complementary functional groups at each end.

General Synthesis Workflow for PROTAC ER Degraders cluster_synthesis Synthetic Pathway ER_Ligand_Synth Synthesis of ER Ligand with Functional Handle Coupling Stepwise or Convergent Coupling Reactions ER_Ligand_Synth->Coupling E3_Ligand_Synth Synthesis of E3 Ligase Ligand with Functional Handle E3_Ligand_Synth->Coupling Linker_Synth Synthesis of Bifunctional Linker Linker_Synth->Coupling PROTAC_ER_Degrader PROTAC ER Degrader Coupling->PROTAC_ER_Degrader Formation of PROTAC Purification Purification and Characterization (HPLC, NMR, MS) PROTAC_ER_Degrader->Purification

A generalized synthetic workflow for PROTAC ER degraders.

Quantitative Data of Representative PROTAC ER Degraders

While specific data for "this compound" is unavailable, the following table summarizes key quantitative data for other well-documented PROTAC ER degraders.

Compound NameER LigandE3 Ligase LigandLinker TypeDC50 (nM) in MCF-7 cellsDmax (%) in MCF-7 cells
ERD-308 Estrogen Receptor ModulatorVHL LigandAlkyl-ether0.17>95
ARV-471 (Vepdegestrant) Estrogen Receptor ModulatorCereblon LigandPEG-based~1>90
ZD12 Estrogen Receptor ModulatorVHL LigandAlkyl~10>90

DC50: Concentration at which 50% of the target protein is degraded. Dmax: Maximum percentage of protein degradation achieved.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of PROTAC ER degraders. Below are generalized methodologies based on published literature.

General Procedure for PROTAC Synthesis (Example: Amide Coupling)
  • Preparation of Intermediates: Synthesize the ER-binding moiety with a terminal carboxylic acid and the E3 ligase-binding moiety with a terminal amine, or vice versa.

  • Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing intermediate in a suitable aprotic solvent (e.g., DMF or DCM). Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and an organic base (e.g., DIPEA or triethylamine). Stir at room temperature for 15-30 minutes.

  • Coupling Reaction: To the activated carboxylic acid solution, add a solution of the amine-containing intermediate in the same solvent.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC molecule.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Western Blotting for ER Degradation
  • Cell Culture and Treatment: Plate ER-positive breast cancer cells (e.g., MCF-7) and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC ER degrader for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against ERα overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.

  • Quantification: Quantify the band intensities using densitometry software to determine the percentage of ER degradation relative to a vehicle-treated control.

Conclusion and Future Perspectives

PROTAC ER degraders have emerged as a promising therapeutic strategy for ER-positive breast cancer, with the potential to overcome resistance to current endocrine therapies. The catalytic nature and the ability to degrade even mutant forms of the estrogen receptor make them a particularly attractive modality. Several PROTAC ER degraders are currently in various stages of preclinical and clinical development, holding the promise of providing a new and effective treatment option for patients with advanced breast cancer. Future research will likely focus on the development of next-generation PROTACs with improved oral bioavailability, enhanced selectivity, and the ability to overcome potential resistance mechanisms to PROTAC-mediated degradation.

References

An In-depth Technical Guide to the Target Protein Binding of PROTAC ER Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target protein binding and mechanism of action of PROTAC (Proteolysis-Targeting Chimera) estrogen receptor (ER) degraders. We will delve into the quantitative data, experimental methodologies, and the underlying biological pathways associated with these innovative molecules. Particular focus will be given to PROTAC ERα Degrader-10 and the clinically advanced compound, vepdegestrant (ARV-471), as illustrative examples of this class of therapeutics.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTAC ER degraders are heterobifunctional molecules designed to eliminate estrogen receptor alpha (ERα), a key driver in the majority of breast cancers.[1] These molecules function by inducing proximity between ERα and an E3 ubiquitin ligase, a cellular enzyme responsible for tagging proteins for degradation.[1] This induced ternary complex formation (ERα-PROTAC-E3 ligase) facilitates the transfer of ubiquitin to ERα. The polyubiquitinated ERα is then recognized and degraded by the 26S proteasome, effectively removing it from the cell.[2][3]

A notable example, PROTAC ERα Degrader-10 (also known as Compound 160a from patent US20200157078), recruits the Cereblon (CRBN) E3 ligase to mediate ERα degradation.[4] Similarly, vepdegestrant (ARV-471), a clinically investigated oral ER PROTAC, also utilizes the CRBN E3 ligase.[2]

cluster_0 PROTAC-mediated ERα Degradation PROTAC PROTAC ER Degrader ER Estrogen Receptor α (ERα) PROTAC->ER Binds to ERα CRBN Cereblon (CRBN) E3 Ligase PROTAC->CRBN Binds to CRBN Ternary_Complex ERα-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex ER->Ternary_Complex CRBN->Ternary_Complex Ubiquitination Polyubiquitination of ERα Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Degraded ERα (Peptides) Proteasome->Degradation Degrades

Figure 1: Mechanism of action for a CRBN-recruiting PROTAC ER degrader.

Quantitative Data on Target Binding and Degradation

The efficacy of a PROTAC is determined by its ability to bind to both the target protein and the E3 ligase, and subsequently induce degradation of the target. This is quantified by metrics such as the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) for binding, and the half-maximal degradation concentration (DC50) for protein degradation.

Table 1: Degradation Potency of PROTAC ERα Degrader-10

Cell LineDC50 (nM)
MCF70.37 - 1.1
T47D0.37 - 1.1
CAMA-10.37 - 1.1

Data sourced from MedChemExpress and is attributed to patent US20200157078.[4]

For a more detailed quantitative profile, we can examine the data for the clinically advanced ER PROTAC, vepdegestrant (ARV-471).

Table 2: Binding Affinity and Degradation Potency of Vepdegestrant (ARV-471)

ParameterTarget/Cell LineValueAssay Method
Binding Affinity
IC50Recombinant ERα0.99 nMCell-free Renilla luciferase displacement assay
KiRecombinant ERα0.28 nMCell-free Renilla luciferase displacement assay
IC50T47D-KBluc cells1.1 nMLuciferase reporter assay
Degradation Potency
DC50ER-positive breast cancer cell lines~2 nMWestern Blot
ER DegradationMCF7 xenografts>90%Western Blot
Antagonism
IC50MCF7 cells3.06 nMLuciferase reporter assay

Data for vepdegestrant (ARV-471) is compiled from multiple sources.[2][5][6][7][8]

cluster_1 Logical Relationship of PROTAC Components PROTAC PROTAC Molecule Target_Ligand ERα Binding Moiety PROTAC->Target_Ligand Contains Linker Linker PROTAC->Linker Contains E3_Ligand CRBN Binding Moiety PROTAC->E3_Ligand Contains

Figure 2: Core components of a PROTAC ER degrader.

Experimental Protocols

A variety of in vitro and cell-based assays are employed to characterize the binding and degradation activity of PROTAC ER degraders.

Target and E3 Ligase Binding Assays

a) Fluorescence Polarization (FP) Assay

  • Principle: This assay measures the change in the tumbling rate of a fluorescently labeled ligand upon binding to a protein. A small fluorescent ligand tumbles rapidly, resulting in low polarization. When bound to a larger protein, its rotation slows, increasing polarization. A competitive, unlabeled ligand will displace the fluorescent probe, causing a decrease in polarization.

  • Methodology:

    • A constant concentration of purified ERα or CRBN protein and a corresponding fluorescently labeled ligand (tracer) are incubated in a microplate.

    • Serial dilutions of the PROTAC are added to the wells.

    • The plate is incubated to reach equilibrium.

    • Fluorescence polarization is measured using a plate reader.

    • The data is plotted to determine the IC50 value, from which the inhibition constant (Ki) can be calculated.

b) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

  • Principle: TR-FRET is a proximity-based assay that measures the energy transfer between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665) when they are brought into close proximity by a binding event.

  • Methodology:

    • A tagged (e.g., His-tagged) ERα or CRBN protein is incubated with a lanthanide-labeled antibody against the tag (donor).

    • A fluorescently labeled ligand for the target protein is also added (acceptor).

    • In a competitive assay, the PROTAC is added in increasing concentrations, which will displace the fluorescent ligand, leading to a decrease in the FRET signal.

    • The signal is measured on a TR-FRET compatible plate reader.

Ternary Complex Formation Assay

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

  • Principle: This bead-based assay measures the formation of a ternary complex. Donor and acceptor beads, coated with antibodies or binding partners for the target protein and E3 ligase, are brought into proximity by the PROTAC, generating a chemiluminescent signal.

  • Methodology:

    • Tagged ERα and tagged CRBN are incubated with the PROTAC.

    • Acceptor beads conjugated to an antibody against the ERα tag and donor beads conjugated to an antibody against the CRBN tag are added.

    • Upon ternary complex formation, the beads are brought close enough for a singlet oxygen molecule to travel from the donor to the acceptor bead, triggering a light emission that is measured.

Protein Degradation Assay

Western Blotting

  • Principle: This technique is used to detect and quantify the amount of a specific protein in a sample.

  • Methodology:

    • Cell Culture and Treatment: ER-positive breast cancer cell lines (e.g., MCF7, T47D, CAMA-1) are seeded and treated with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).

    • Cell Lysis: Cells are washed and lysed to release cellular proteins.

    • Protein Quantification: The total protein concentration in each lysate is determined using an assay like the BCA assay.

    • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

    • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ERα. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

    • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using a chemiluminescent substrate.

    • Quantification: Densitometry is used to measure the intensity of the protein bands. The ERα band intensity is normalized to the loading control to determine the relative level of ERα degradation. The DC50 value is calculated from the dose-response curve.

cluster_2 Experimental Workflow for PROTAC Characterization Binding_Assay Binding Assays (FP, TR-FRET) Ternary_Complex_Assay Ternary Complex Formation Assay (AlphaLISA) Binding_Assay->Ternary_Complex_Assay Confirm Binary Binding Degradation_Assay Protein Degradation Assay (Western Blot) Ternary_Complex_Assay->Degradation_Assay Confirm Ternary Complex Cell_Proliferation_Assay Cell Proliferation Assay Degradation_Assay->Cell_Proliferation_Assay Confirm Degradation

Figure 3: A typical experimental workflow for characterizing a PROTAC ER degrader.

Conclusion

PROTAC ER degraders represent a promising therapeutic strategy for ER-positive breast cancer. Their unique mechanism of action, which leads to the catalytic degradation of ERα, offers the potential for improved efficacy and the ability to overcome resistance to traditional endocrine therapies. The quantitative characterization of their binding to both the estrogen receptor and the recruited E3 ligase, along with the assessment of their degradation potency, are critical steps in the development of these novel therapeutics. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this exciting new class of drugs.

References

In-Depth Technical Guide: Mechanism of E3 Ligase Recruitment by PROTAC ER Degrader-10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PROTAC ER Degrader-10, also identified as Compound 160a, is a potent and orally active Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Estrogen Receptor alpha (ERα). This document provides a comprehensive technical overview of the mechanism by which this compound engages the cellular protein degradation machinery. Specifically, it details the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase, a critical step in the subsequent ubiquitination and proteasomal degradation of ERα. This guide includes a summary of its degradation efficiency, a description of the underlying signaling pathway, and detailed experimental methodologies.

Introduction to this compound

This compound is a heterobifunctional molecule engineered to induce the degradation of ERα, a key driver in the majority of breast cancers. As a PROTAC, its structure is composed of three key components: a ligand that binds to the target protein (ERα), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. This tripartite architecture enables the formation of a ternary complex between ERα and the E3 ligase, leading to the ubiquitination and subsequent degradation of ERα by the proteasome.

E3 Ligase Recruitment and Mechanism of Action

This compound effectuates the degradation of ERα by specifically recruiting the Cereblon (CRBN) E3 ubiquitin ligase. The molecule includes a ligand moiety that has a high affinity for CRBN, which is a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.

The mechanism of action can be summarized in the following steps:

  • Binding to ERα and CRBN: this compound simultaneously binds to ERα and the CRBN E3 ligase complex within the cell.

  • Ternary Complex Formation: This dual binding induces the formation of a stable ternary complex, bringing ERα into close proximity with the E3 ligase machinery.

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of ERα.

  • Proteasomal Degradation: The polyubiquitinated ERα is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins.

  • Recycling of PROTAC: After the degradation of ERα, this compound is released and can engage in another cycle of ERα degradation, acting in a catalytic manner.

This targeted degradation approach offers a powerful alternative to traditional inhibition, as it eliminates the entire target protein, potentially overcoming resistance mechanisms associated with inhibitor-based therapies.

Quantitative Data

The efficacy of this compound has been demonstrated in several ER-positive breast cancer cell lines. The following table summarizes the 50% degradation concentration (DC50) values for ERα.

Cell LineDC50 (nM)
MCF70.37
T47D1.1
CAMA-11.1

Data sourced from patent WO2021133886.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the processes involved, the following diagrams have been generated using the DOT language.

Signaling Pathway of ERα Degradation

ER_Degradation_Pathway cluster_0 Cellular Environment cluster_1 Mechanism of Action PROTAC_ER_Degrader_10 PROTAC ER Degrader-10 Ternary_Complex ERα-PROTAC-CRBN Ternary Complex PROTAC_ER_Degrader_10->Ternary_Complex ER_alpha ERα (Target Protein) ER_alpha->Ternary_Complex CRBN_E3_Ligase Cereblon (CRBN) E3 Ligase Complex CRBN_E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of ERα Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degraded_ER Degraded ERα (Peptides) Proteasome->Degraded_ER Degradation ER_Degradation_Workflow Start Start Cell_Culture Culture ER+ Breast Cancer Cells (MCF7, T47D, CAMA-1) Start->Cell_Culture Treatment Treat cells with varying concentrations of This compound Cell_Culture->Treatment Incubation Incubate for a defined period (e.g., 24h) Treatment->Incubation Lysis Lyse cells and collect protein extracts Incubation->Lysis Quantification Determine protein concentration (e.g., BCA assay) Lysis->Quantification Western_Blot Perform Western Blotting for ERα and loading control (e.g., GAPDH, β-actin) Quantification->Western_Blot Analysis Quantify band intensity and calculate relative ERα levels Western_Blot->Analysis DC50_Calc Determine DC50 value Analysis->DC50_Calc End End DC50_Calc->End

An In-depth Technical Guide to the Bifunctional Nature of PROTAC Estrogen Receptor Degraders

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to harness the cell's own ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. This guide focuses on the bifunctional nature of PROTAC Estrogen Receptor (ER) degraders, a promising class of drugs for the treatment of ER-positive breast cancers. While specific preclinical data for the investigational molecule "PROTAC ER Degrader-10" is primarily detailed within patent literature (WO2021133886) and not extensively available in the public domain, this whitepaper will use the well-characterized and clinically advanced PROTAC ER degrader, Vepdegestrant (ARV-471), as a representative example to provide a comprehensive technical overview. We will delve into the core mechanism, quantitative data, experimental protocols, and key signaling pathways, adhering to the requested specifications for data presentation and visualization for a scientific audience.

The Bifunctional Mechanism of Action

PROTAC ER degraders are heterobifunctional small molecules, meaning they consist of three key components: a ligand that binds to the estrogen receptor (the protein of interest), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] This dual-binding capability is the cornerstone of their function.

The process unfolds in a catalytic cycle:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to an ER protein and an E3 ligase (for Vepdegestrant, this is Cereblon), forming a transient ternary complex.

  • Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) onto lysine (B10760008) residues of the ER protein, tagging it for destruction.

  • Proteasomal Degradation: The polyubiquitinated ER is then recognized and degraded by the 26S proteasome, the cell's protein disposal machinery.

  • Recycling: After inducing degradation, the PROTAC molecule is released and can engage another ER protein and E3 ligase, repeating the cycle.

This catalytic nature allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_0 cluster_1 1. Ternary Complex Formation cluster_2 2. Ubiquitination cluster_3 3. Proteasomal Degradation PROTAC PROTAC ER Degrader Ternary_Complex ER PROTAC E3 PROTAC->Ternary_Complex Binds ER Estrogen Receptor (ER) ER->Ternary_Complex E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->Ternary_Complex Ternary_Complex->PROTAC Releases Ub_ER Polyubiquitinated ER Ternary_Complex->Ub_ER Recruits E2 & Ub Ub Ubiquitin Ub->Ub_ER Proteasome 26S Proteasome Ub_ER->Proteasome Recognized by Degraded Degraded Peptides Proteasome->Degraded Degrades into

Mechanism of PROTAC-mediated ER degradation.

Quantitative Data Presentation

The efficacy of a PROTAC ER degrader is quantified through various in vitro assays. The following tables summarize representative data for Vepdegestrant (ARV-471), showcasing its potency in ER degradation and its antiproliferative effects in ER-positive breast cancer cell lines.

Table 1: Degradation Potency of Vepdegestrant (ARV-471)

Cell LineDC₅₀ (nM)¹Dₘₐₓ (%)²Reference
MCF-7 (ER+, WT)~1>90
T-47D (ER+, WT)~1>90
ESR1 Y537S MutantNot specified>90
ESR1 D538G MutantNot specified>90

¹DC₅₀ (Degradation Concentration 50%): The concentration of the degrader required to reduce the level of the target protein by 50%. ²Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achieved.

Table 2: Antiproliferative Activity of Vepdegestrant (ARV-471)

Cell LineIC₅₀ (nM)³Reference
MCF-7~2.5
T-47D~1.3

³IC₅₀ (Inhibitory Concentration 50%): The concentration of the drug that inhibits cell growth by 50%.

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of PROTAC degraders. Below are protocols for key experiments used to characterize their activity.

Western Blot for ERα Degradation

This assay is fundamental for quantifying the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed ER-positive breast cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with serially diluted concentrations of the PROTAC ER degrader (e.g., 0.1 nM to 1000 nM) or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 18-24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

    • Normalize protein concentrations for all samples.

    • Prepare samples for loading by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.

  • SDS-PAGE and Immunoblotting:

    • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ERα overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the ERα band intensity to the loading control.

    • Calculate the percentage of ERα degradation relative to the vehicle control for each concentration.

    • Plot the degradation percentage against the degrader concentration to determine DC₅₀ and Dₘₐₓ values.

Western_Blot_Workflow start Seed ER+ Cells treat Treat with PROTAC (Dose-Response) start->treat lyse Cell Lysis (RIPA Buffer) treat->lyse quantify Protein Quantification (BCA Assay) lyse->quantify load SDS-PAGE quantify->load transfer Transfer to Membrane (PVDF) load->transfer block Blocking (5% Milk in TBST) transfer->block probe Primary Antibody Incubation (Anti-ERα, Anti-GAPDH) block->probe wash1 Wash (TBST) probe->wash1 secondary Secondary Antibody Incubation (HRP-conjugated) wash1->secondary wash2 Wash (TBST) secondary->wash2 detect ECL Detection & Imaging wash2->detect analyze Densitometry Analysis (Calculate DC₅₀ & Dₘₐₓ) detect->analyze end Results analyze->end

Experimental workflow for Western Blot analysis.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay provides evidence for the physical interaction between the ER, the PROTAC, and the E3 ligase within the cell.

  • Cell Culture and Treatment:

    • Culture ER-positive cells (e.g., MCF-7) to ~80% confluency.

    • Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the target protein.

    • Treat cells with the PROTAC ER degrader (e.g., 100 nM) or vehicle control for 4-6 hours.

  • Lysis and Immunoprecipitation:

    • Lyse cells in a non-denaturing Co-IP lysis buffer.

    • Pre-clear the lysate with Protein A/G agarose (B213101) beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody against the E3 ligase component (e.g., anti-Cereblon) or a control IgG overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads extensively with Co-IP wash buffer to remove non-specifically bound proteins.

    • Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Analyze the eluted samples by Western blotting as described above.

    • Probe separate membranes with antibodies against ERα and the E3 ligase to detect their presence in the immunoprecipitated complex. A successful Co-IP will show a band for ERα in the sample where the E3 ligase was pulled down, but not in the IgG control.

Downstream Signaling Pathway Analysis

The degradation of ER leads to the downregulation of ER-dependent gene transcription, which is the ultimate therapeutic goal.

Signaling_Pathway PROTAC PROTAC ER Degrader ER_Deg ER Degradation PROTAC->ER_Deg Induces ER Estrogen Receptor (ER) ER->ER_Deg ER_Signal ER Signaling Pathway ER->ER_Signal Activates Proteasome Proteasome ER_Deg->ER Reduces ER levels ER_Deg->ER_Signal Inhibits Gene_Exp ER-Target Gene Expression (e.g., GREB1, TFF1) ER_Signal->Gene_Exp Promotes Proliferation Tumor Cell Proliferation & Survival Gene_Exp->Proliferation Drives

References

PROTAC ER Degrader-10 and the Ubiquitin-Proteasome System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's endogenous ubiquitin-proteasome system (UPS) for the targeted degradation of disease-causing proteins. This technical guide provides a comprehensive overview of PROTAC ER Degrader-10, a potent and selective degrader of the Estrogen Receptor alpha (ERα), a key driver in the pathogenesis of hormone receptor-positive breast cancer. This document details the core mechanism of action, presents key quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of the underlying biological processes and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals working in the fields of oncology, targeted protein degradation, and medicinal chemistry.

Introduction: The Rise of Targeted Protein Degradation

Conventional therapeutics have predominantly focused on inhibiting the function of pathogenic proteins. However, this approach has limitations, including the need for high drug concentrations and the emergence of drug resistance. Targeted protein degradation (TPD) offers a paradigm shift by eliminating the target protein altogether.[1] PROTACs are at the forefront of this technology.

PROTACs are heterobifunctional molecules comprising two distinct ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This dual binding induces the formation of a ternary complex, bringing the POI in close proximity to the E3 ligase.[2] The E3 ligase then facilitates the transfer of ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.[3] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target proteins.

The Estrogen Receptor alpha (ERα) is a well-validated therapeutic target in ER-positive breast cancer.[4] Endocrine therapies that modulate ERα activity have been the standard of care for decades. However, the development of resistance, often through mutations in the ESR1 gene, remains a significant clinical challenge.[4] PROTAC-mediated degradation of ERα presents a promising strategy to overcome this resistance by eliminating the receptor, regardless of its mutational status.[2]

This compound: Mechanism of Action

This compound is a potent, orally active small molecule designed to specifically induce the degradation of ERα.[5] Its mechanism of action is centered on the recruitment of the Cereblon (CRBN) E3 ligase to the ERα protein.

The key steps in the mechanism of action of this compound are as follows:

  • Ternary Complex Formation: this compound, with its two distinct warheads, simultaneously binds to the ligand-binding domain of ERα and the substrate receptor of the Cereblon E3 ligase complex. This results in the formation of a stable ERα-PROTAC-Cereblon ternary complex.

  • Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to efficiently catalyze the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the ERα protein. This process is repeated to form a polyubiquitin (B1169507) chain.

  • Proteasomal Degradation: The polyubiquitinated ERα is recognized as a substrate by the 26S proteasome. The proteasome unfolds and degrades the ERα protein into small peptides, effectively eliminating it from the cell.

  • Catalytic Cycle: Following the degradation of ERα, this compound is released and can bind to another ERα protein and E3 ligase, initiating another round of degradation. This catalytic nature allows for sustained protein degradation at sub-stoichiometric concentrations.

This process is visually represented in the signaling pathway diagram below.

PROTAC_Mechanism Mechanism of this compound ER_alpha Estrogen Receptor α (ERα) (Target Protein) Ternary_Complex Ternary Complex (ERα-PROTAC-E3 Ligase) ER_alpha->Ternary_Complex Binds PROTAC This compound PROTAC->Ternary_Complex E3_Ligase Cereblon (CRBN) E3 Ligase E3_Ligase->Ternary_Complex Recruited by PROTAC Ternary_Complex->PROTAC Release & Reuse Poly_Ub_ER Poly-ubiquitinated ERα Ternary_Complex->Poly_Ub_ER Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_ER->Proteasome Recognition Degraded_ER Degraded Peptides Proteasome->Degraded_ER Degradation

Mechanism of this compound

Quantitative Data Summary

The efficacy of this compound and other ERα degraders is quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for ERα PROTACs, providing a comparative perspective.

Compound Cell Line DC50 (nM) Assay Type Reference
PROTAC ERα Degrader-10MCF7, T47D, CAMA-10.37-1.1Cellular Degradation
ERE-PROTACMCF-7<5000Cellular Degradation[6]
ARV-471 (Vepdegestrant)ER+ Cell Lines>80% degradation at 4hCellular Degradation[5]
GLR203801ER wild-type cell lines<1Cellular Degradation[7]
GLR203801ER mutant cell lines (Y537S, D538G)2-10Cellular Degradation[7]
Compound Metric Value Context Reference
ARV-471 (Vepdegestrant)ER Degradation (in vivo)>90%Preclinical models[5]
ARV-471 (Vepdegestrant)ER Degradation (clinical)up to 89%Phase 1/2 clinical trial[8]
ERE-PROTACIC506.106 µMCell Proliferation (MCF-7)[6]
GLR203801Dmax (ER wild-type cells)>90%Cellular Degradation[7]
GLR203801Dmax (ER mutant cells)>80%Cellular Degradation[7]

Experimental Protocols

The characterization of this compound involves a series of in vitro assays to confirm its mechanism of action and quantify its efficacy. Below are detailed protocols for key experiments.

Western Blotting for ERα Degradation

This assay is fundamental to demonstrating the degradation of the target protein.

Objective: To quantify the dose- and time-dependent degradation of ERα in cancer cell lines following treatment with this compound.

Materials:

  • ER-positive breast cancer cell lines (e.g., MCF-7, T47D)

  • Cell culture medium (e.g., DMEM) and supplements

  • This compound

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-ERα, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

    • For mechanism validation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the ERα band intensity to the corresponding β-actin band intensity.

    • Calculate the percentage of ERα degradation relative to the vehicle-treated control.

    • Plot dose-response and time-course curves to determine DC50 and the kinetics of degradation.

Western_Blot_Workflow Western Blotting Workflow for ERα Degradation start Start cell_culture Cell Culture (e.g., MCF-7) start->cell_culture treatment Treatment with This compound cell_culture->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-ERα) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End analysis->end Logical_Relationship Logical Relationships in PROTAC Characterization PROTAC_Design This compound Design (ERα binder + Linker + E3 Ligase binder) Ternary_Complex_Formation Ternary Complex Formation PROTAC_Design->Ternary_Complex_Formation Leads to Ubiquitination ERα Ubiquitination Ternary_Complex_Formation->Ubiquitination Induces Biophysical_Assays Biophysical Assays (e.g., SPR, ITC) Ternary_Complex_Formation->Biophysical_Assays Validated by Degradation ERα Degradation Ubiquitination->Degradation Triggers Ub_Assay Ubiquitination Assay Ubiquitination->Ub_Assay Confirmed by Cellular_Effect Anti-proliferative Effect Degradation->Cellular_Effect Results in WB_Assay Western Blot Degradation->WB_Assay Measured by Viability_Assay Cell Viability Assay Cellular_Effect->Viability_Assay Assessed by

References

Preliminary Technical Guide: PROTAC ERα Degrader-10

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical overview of the preliminary studies on a representative PROTAC Estrogen Receptor Alpha (ERα) degrader, herein referred to as PROTAC ERα Degrader-10. This guide is intended for researchers, scientists, and drug development professionals interested in the core principles and methodologies behind the development of PROTAC-based therapies for ER-positive cancers.

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to harness the cell's natural protein disposal system to eliminate disease-causing proteins.[1] They consist of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] This tripartite complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4][5] This technology offers a promising therapeutic strategy, particularly for overcoming resistance to traditional endocrine therapies in ER-positive breast cancer.[3][6][7]

Mechanism of Action

PROTAC ERα Degrader-10 is designed to selectively induce the degradation of ERα. The molecule simultaneously binds to ERα and an E3 ligase, forming a ternary complex.[4][8] This proximity induces the E3 ligase to tag the ERα protein with ubiquitin chains, marking it for destruction by the proteasome.[4] The PROTAC molecule is then released and can continue to facilitate the degradation of multiple ERα proteins.[4] This catalytic mode of action distinguishes PROTACs from traditional inhibitors.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC ERα Degrader-10 Ternary Ternary Complex (PROTAC-ERα-E3) PROTAC->Ternary Binds ER ERα (Target Protein) ER->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Recruited Ternary->PROTAC Released Ub_ER Poly-ubiquitinated ERα Ternary->Ub_ER Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_ER->Proteasome Targeted for Degradation Degraded_ER Degraded ERα (Amino Acids) Proteasome->Degraded_ER

Figure 1: Mechanism of Action of PROTAC ERα Degrader-10.

Quantitative Data Summary

The following tables summarize the key in vitro performance metrics for PROTAC ERα Degrader-10 based on representative data from preliminary studies.

Table 1: In Vitro Degradation Profile

Cell LineDC50 (nM)Dmax (%)
MCF-70.17 - 0.43>95
T47D~1.0>90

DC50: Concentration required for 50% maximal degradation. Dmax: Maximum percentage of protein degradation. Data is representative of potent PROTAC ERα degraders such as ERD-308.[9]

Table 2: Anti-proliferative Activity

Cell LineIC50 (nM)
MCF-71 - 5
T47D~10

IC50: Concentration required for 50% inhibition of cell proliferation. Data is representative of PROTAC ERα degraders showing antiproliferative effects.[7][10]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Western Blot for ERα Degradation

Objective: To quantify the degradation of ERα protein in cancer cell lines following treatment with PROTAC ERα Degrader-10.

Methodology:

  • Cell Culture and Treatment: MCF-7 or T47D cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with increasing concentrations of PROTAC ERα Degrader-10 (e.g., 0.1 nM to 100 nM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.

  • SDS-PAGE and Western Blot: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ERα. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

  • Detection: The membrane is incubated with a corresponding HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Band intensities are quantified using densitometry software. ERα levels are normalized to the loading control and expressed as a percentage of the vehicle-treated control.

Cell Viability Assay (e.g., WST-8 or MTT)

Objective: To assess the anti-proliferative effect of PROTAC ERα Degrader-10 on ER-positive breast cancer cells.

Methodology:

  • Cell Seeding: Cells (e.g., MCF-7, T47D) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a serial dilution of PROTAC ERα Degrader-10 for a specified period (e.g., 3-5 days).

  • Reagent Incubation: A viability reagent (e.g., WST-8 or MTT) is added to each well and incubated according to the manufacturer's instructions.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling and Experimental Workflows

Ubiquitin-Proteasome System Pathway

The following diagram illustrates the general workflow of the ubiquitin-proteasome system (UPS) hijacked by PROTACs for targeted protein degradation.

UPS_Pathway cluster_pathway Ubiquitin-Proteasome System (UPS) E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Ub Transfer E3 E3 (Ubiquitin Ligase) E2->E3 Target Target Protein (ERα) E3->Target Polyubiquitination Proteasome 26S Proteasome Target->Proteasome Recognition PROTAC PROTAC PROTAC->E3 Recruits PROTAC->Target Binds Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degradation

Figure 2: Hijacking the UPS for targeted ERα degradation.
In Vitro Experimental Workflow

The diagram below outlines the typical workflow for the preliminary in vitro evaluation of a PROTAC ERα degrader.

Experimental_Workflow cluster_workflow In Vitro Evaluation Workflow Synthesis PROTAC Synthesis & Characterization Treatment Compound Treatment Synthesis->Treatment Cell_Culture Cell Line Culture (MCF-7, T47D) Cell_Culture->Treatment Degradation_Assay Degradation Assessment (Western Blot) Treatment->Degradation_Assay Proliferation_Assay Anti-proliferative Assay (WST-8/MTT) Treatment->Proliferation_Assay Data_Analysis Data Analysis (DC50, Dmax, IC50) Degradation_Assay->Data_Analysis Proliferation_Assay->Data_Analysis Conclusion Preliminary Efficacy Determination Data_Analysis->Conclusion

Figure 3: Workflow for in vitro studies of PROTAC ERα Degrader-10.

References

The Role of PROTAC ERα Degrader-10 in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PROTAC ERα Degrader-10, a potent and orally active degrader of Estrogen Receptor Alpha (ERα). This document outlines its mechanism of action, quantitative degradation data, and detailed experimental protocols for its characterization, serving as a comprehensive resource for researchers in oncology and targeted protein degradation.

Introduction to PROTAC Technology and ERα Targeting

Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins from the cellular environment. These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the cell's natural disposal machinery, the 26S proteasome. This catalytic process allows a single PROTAC molecule to trigger the degradation of multiple target proteins.

Estrogen Receptor Alpha (ERα) is a key driver in the majority of breast cancers. Traditional therapies often involve inhibiting ERα's function. However, challenges such as acquired resistance, often through mutations in the ERα gene (ESR1), necessitate novel therapeutic strategies. Targeted degradation of ERα via PROTACs offers a promising alternative by removing the entire protein, thereby preventing both its genomic and non-genomic functions and potentially overcoming resistance mechanisms.

PROTAC ERα Degrader-10: Mechanism of Action

PROTAC ERα Degrader-10 (also known as Compound 160a) is a small molecule designed to specifically induce the degradation of ERα. It achieves this by hijacking the Cereblon (CRBN) E3 ubiquitin ligase.[1] The molecule's ERα-binding ligand engages the receptor, while its second ligand simultaneously binds to Cereblon. This ternary complex formation (ERα - PROTAC ERα Degrader-10 - Cereblon) is the critical step that initiates the degradation cascade.

Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of ERα. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds, deubiquitinates, and proteolytically degrades the ERα protein. The PROTAC ERα Degrader-10 is then released and can engage another ERα protein and E3 ligase, continuing its catalytic cycle.

PROTAC_ER_Degrader_10_Pathway cluster_cell Cellular Environment PROTAC PROTAC ERα Degrader-10 Ternary_Complex Ternary Complex (ERα-PROTAC-E3) PROTAC->Ternary_Complex Binds ER Estrogen Receptor α (ERα) ER->Ternary_Complex Binds E3 Cereblon (CRBN) E3 Ligase E3->Ternary_Complex Recruits Ternary_Complex->PROTAC Release & Recycle ER_Ub Polyubiquitinated ERα Ternary_Complex->ER_Ub Polyubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex E1_E2 E1/E2 Enzymes E1_E2->Ub Activates Proteasome 26S Proteasome ER_Ub->Proteasome Recognition Degraded_ER Degraded Peptides Proteasome->Degraded_ER Degradation

Figure 1. Mechanism of Action of PROTAC ERα Degrader-10.

Quantitative Data

PROTAC ERα Degrader-10 has demonstrated high potency in degrading ERα across various breast cancer cell lines. The key metrics for evaluating a PROTAC's efficacy are DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable).

ParameterMCF-7T47DCAMA-1Reference
DC50 0.37 nM1.1 nM0.8 nM[1]
Dmax Not ReportedNot ReportedNot Reported

Note: The Dmax values for PROTAC ERα Degrader-10 are not specified in the reviewed public literature. Generally, potent ERα PROTACs can achieve Dmax values exceeding 90%.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of PROTAC ERα Degrader-10.

Western Blotting for ERα Degradation

This protocol is used to quantify the dose-dependent degradation of ERα protein.

  • Cell Culture and Treatment:

    • Seed ER-positive breast cancer cells (e.g., MCF-7) in 12-well plates at a density that allows them to reach ~70-80% confluency on the day of treatment.

    • Prepare a stock solution of PROTAC ERα Degrader-10 in DMSO.

    • On the day of the experiment, perform serial dilutions of the degrader in cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM). Include a DMSO-only vehicle control.

    • Replace the existing medium with the degrader-containing medium and incubate for a specified duration (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing periodically.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein lysates to the same concentration with lysis buffer and Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris).

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ERα (e.g., rabbit anti-ERα) overnight at 4°C.

    • Incubate the membrane with a primary antibody against a loading control (e.g., mouse anti-β-actin or anti-GAPDH) overnight at 4°C or for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imager or X-ray film.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the ERα band intensity to the corresponding loading control band intensity. Calculate the percentage of remaining ERα relative to the vehicle control.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the effect of ERα degradation on cell proliferation and viability.

  • Cell Seeding:

    • Seed MCF-7 cells in an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of PROTAC ERα Degrader-10 in culture medium at 2x the final concentration.

    • Add 100 µL of the 2x compound dilutions to the appropriate wells to achieve the final desired concentrations. Include vehicle control wells.

    • Incubate the plate for a prolonged period, typically 72 to 120 hours.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's protocol.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value (concentration inhibiting 50% of cell growth).

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol aims to demonstrate the physical interaction between ERα, PROTAC ERα Degrader-10, and the E3 ligase.

  • Cell Treatment and Lysis:

    • Culture a large quantity of MCF-7 cells (e.g., in 10 cm or 15 cm dishes).

    • Treat the cells with an effective concentration of PROTAC ERα Degrader-10 (e.g., 10x DC50) and a vehicle control for a short duration (e.g., 2-4 hours) to capture the complex before significant degradation occurs.

    • For a more robust assay, pre-treat a set of cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the PROTAC to stabilize the ubiquitinated complex.

    • Lyse the cells using a non-denaturing lysis buffer (e.g., buffer containing 1% NP-40 and protease/phosphatase inhibitors).

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with Protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-Cereblon) or the target protein (anti-ERα) overnight at 4°C with gentle rotation. A negative control with a non-specific IgG antibody is crucial.

    • Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specific binders.

    • Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

  • Western Blot Analysis:

    • Analyze the eluted samples by Western blotting as described in Protocol 4.1.

    • Probe separate membranes with antibodies against ERα and Cereblon.

    • A successful Co-IP will show the presence of ERα in the sample where Cereblon was immunoprecipitated (and vice-versa), specifically in the PROTAC-treated sample, confirming the formation of the ternary complex.

Experimental and Logical Workflows

Visualizing the workflow is essential for planning and executing experiments to characterize a novel PROTAC degrader.

Experimental_Workflow cluster_planning Phase 1: Initial Characterization cluster_validation Phase 2: Mechanistic Validation cluster_functional Phase 3: Functional Assays cluster_data Key Outputs start Synthesize PROTAC ERα Degrader-10 dose_response Dose-Response Western Blot (e.g., 24h treatment) start->dose_response time_course Time-Course Western Blot (at optimal concentration) dose_response->time_course dc50_dmax Determine DC50 & Dmax dose_response->dc50_dmax co_ip Co-Immunoprecipitation (Confirm Ternary Complex) time_course->co_ip proteasome_inhib Proteasome Inhibitor Rescue (e.g., MG132 co-treatment) time_course->proteasome_inhib viability_assay Cell Viability Assay (e.g., 72-120h treatment) co_ip->viability_assay proteasome_inhib->viability_assay data_analysis Data Analysis & Reporting viability_assay->data_analysis ic50 Determine IC50 viability_assay->ic50

Figure 2. Standard experimental workflow for characterizing a PROTAC degrader.

This logical flow ensures a systematic evaluation, starting from the confirmation of target degradation and moving towards mechanistic validation and assessment of the functional consequences on cancer cells. Each step provides critical data to build a comprehensive profile of the PROTAC molecule's activity and potential as a therapeutic agent.

References

In-depth Technical Guide on the Potential Off-target Effects of PROTAC ER Degrader-10

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available data indicates a lack of detailed information regarding the off-target effects of PROTAC ER Degrader-10. This document outlines the available information and highlights the data gaps in the current public domain.

This compound has been identified as a potent degrader of the Estrogen Receptor (ER), a critical target in the research and treatment of ER-positive cancers. The molecule is cited in patent WO2021133886, specifically as example 36. However, a thorough investigation of scientific literature, patent databases, and commercial supplier information has revealed no publicly available data on its selectivity profile or potential off-target effects.

This guide will address the core requirements of the user's request based on the limited information available and will clearly denote the areas where data is absent.

I. Core Compound Information

While detailed experimental data is not available, the foundational information for this compound is summarized below.

AttributeInformation
Compound Name This compound
Target Protein Estrogen Receptor (ER)
Mechanism of Action Proteolysis-Targeting Chimera (PROTAC)
Originating Patent WO2021133886 (Example 36)
Therapeutic Area Oncology (primarily for cancer research)

II. Data on Off-Target Effects: A Notable Absence

A critical aspect of drug development and pre-clinical research is the characterization of a compound's selectivity. This is typically achieved through a series of experiments designed to identify unintended binding partners or cellular effects. For this compound, there is no publicly accessible data from the following standard assays:

  • Global Proteomics Analysis: No studies utilizing techniques such as mass spectrometry-based proteomics to assess changes in the cellular proteome upon treatment with this compound have been found. Such studies would be crucial for identifying proteins that are unintentionally degraded.

  • Kinase Profiling: There is no evidence of broad-panel kinase screening to determine if this compound inhibits or interacts with unintended kinases.

  • Phenotypic Screening: Detailed cellular assays to uncover unexpected biological responses to the compound are not available in the public domain.

III. Postulated Experimental Workflow for Off-Target Identification

While specific protocols for this compound are unavailable, a standard workflow for assessing the off-target effects of a novel PROTAC is presented below. This workflow represents a best-practice approach that would be necessary to fully characterize the selectivity of this molecule.

G cluster_0 Initial Screening cluster_1 Off-Target Profiling cluster_2 Hit Validation & Follow-up cluster_3 Downstream Biological Investigation a This compound Synthesis & QC b On-Target Activity Confirmation (ER Degradation Assay) a->b c Global Proteomics (e.g., TMT-MS) b->c Broad Profiling d Kinome-wide Scan (e.g., KiNativ, KINOMEscan) b->d Broad Profiling e Phenotypic Screening (e.g., Cell Painting) b->e Broad Profiling f Dose-Response Validation of Potential Off-Targets c->f Identify Unintended Degradation Events d->f Identify Unintended Kinase Interactions j Functional Assays to Determine Phenotypic Consequences e->j Identify Unexplained Cellular Phenotypes g Counter-Screening with Structurally Related Inactive Compound f->g Validate Hits h Cellular Thermal Shift Assay (CETSA) for Target Engagement f->h Validate Hits i Pathway Analysis of Validated Off-Targets g->i h->i i->j

Caption: A generalized experimental workflow for identifying and validating the off-target effects of a PROTAC compound.

IV. The PROTAC Mechanism and Inherent Off-Target Possibilities

The mechanism of action for PROTACs, including ER Degrader-10, involves the formation of a ternary complex between the target protein (ER), the PROTAC molecule, and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein. Potential off-target effects can arise from several sources:

  • Off-Target Binding of the ER-binding Moiety: The ligand that binds to the estrogen receptor may have some affinity for other proteins, leading to their unintended degradation.

  • Off-Target Binding of the E3 Ligase-recruiting Moiety: The portion of the PROTAC that binds to the E3 ligase could potentially interact with other cellular components.

  • Neo-Substrate Degradation: The formation of the ternary complex can sometimes lead to the ubiquitination and degradation of proteins that are not the intended target but are brought into proximity of the E3 ligase.

A signaling pathway diagram illustrating the intended action and potential for off-target effects is provided below.

G cluster_0 Intended On-Target Degradation cluster_1 Potential Off-Target Degradation ER Estrogen Receptor (ER) Ternary_On ER-PROTAC-E3 Ternary Complex ER->Ternary_On PROTAC This compound PROTAC->Ternary_On Ternary_Off Off-Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Off E3 E3 Ubiquitin Ligase E3->Ternary_On E3->Ternary_Off Ub Ubiquitin Ternary_On->Ub Ubiquitination Proteasome_On Proteasome Ub->Proteasome_On Degradation_On ER Degradation Proteasome_On->Degradation_On Degrades ER OffTarget Off-Target Protein OffTarget->Ternary_Off Proteasome_Off Proteasome Ternary_Off->Proteasome_Off Ubiquitination Degradation_Off Off-Target Degradation Proteasome_Off->Degradation_Off Degrades Off-Target

Caption: Simplified signaling pathway for on-target versus potential off-target PROTAC-mediated protein degradation.

V. Conclusion

For researchers, scientists, and drug development professionals, understanding the off-target effects of a compound is paramount for assessing its therapeutic potential and safety profile. In the case of this compound, the absence of publicly available data on its selectivity presents a significant knowledge gap. The information that this molecule is a potent ER degrader is noted from its patent origin, but without comprehensive off-target profiling, a full assessment of its utility and potential liabilities remains incomplete.

Further research and the publication of detailed characterization studies are required to elucidate the complete biological activity of this compound. Researchers interested in utilizing this compound are strongly encouraged to perform their own comprehensive selectivity and off-target analyses.

Methodological & Application

Application Notes and Protocols: PROTAC ER Degrader-10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC ER Degrader-10

PROteolysis TArgeting Chimeras (PROTACs) represent a novel therapeutic modality designed to harness the cell's own ubiquitin-proteasome system (UPS) for the targeted degradation of specific proteins. This compound is a potent, orally bioavailable PROTAC specifically designed to induce the degradation of the Estrogen Receptor alpha (ERα).[1][2] ERα is a well-validated therapeutic target in hormone receptor-positive (HR+) breast cancer.[3]

Unlike traditional inhibitors that merely block the function of a target protein, this compound facilitates the complete removal of the ERα protein. It is a heterobifunctional molecule composed of a ligand that binds to the ERα protein and another ligand that recruits an E3 ubiquitin ligase, connected by a flexible linker.[4] This dual binding brings the E3 ligase into close proximity with ERα, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[4][5] This mechanism allows for the catalytic degradation of multiple ERα molecules by a single PROTAC molecule.[4] Preclinical studies have demonstrated that PROTAC ER degraders can effectively degrade both wild-type and mutant forms of the estrogen receptor.[4]

This compound, also identified as Estrogen receptor modulator 10 (compound G-5b) and related to patent WO2021133886, has shown significant potency in preclinical models of breast cancer.[1][6] It functions as both an ER antagonist and a degrader, inducing apoptosis and cell cycle arrest in cancer cells.[6]

Data Presentation

In Vitro Activity of this compound
ParameterCell LineValueReference
IC₅₀ (Antagonist Activity) -6.7 nM[6]
DC₅₀ (Degradation) -0.4 nM[6]
DC₅₀ (Degradation) MCF-7, T47D, CAMA-10.37 - 1.1 nM[2]
Cellular Effects of this compound in ER+ Breast Cancer Cell Lines
EffectCell Line(s)Concentration RangeTreatment DurationObservationsReference
ER Degradation MCF-7, T47D20-100 nM2-48 hoursDose-dependent reduction in ERα protein levels.[6]
Inhibition of Proliferation MCF-7, T47D0.2-1 nM6 daysSignificant inhibition of E2-mediated cell proliferation.[6]
Induction of Apoptosis MCF-74-100 nM24 hoursSignificant enhancement of caspase-3 and caspase-9 activity.[6]
Cell Cycle Arrest MCF-74-100 nM24 hoursInhibition of G1/G0 phase protein expression.[6]
Reduction of Cell Migration MCF-74-100 nM24 hoursSignificant reduction in cell migration.[6]

Signaling Pathway and Experimental Workflow

PROTAC_Mechanism_of_Action Mechanism of Action of this compound PROTAC PROTAC ER Degrader-10 Ternary_Complex Ternary Complex (ERα-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Binds ER Estrogen Receptor α (ERα) ER->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ubiquitination Poly-ubiquitination of ERα Ternary_Complex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degradation ERα Degradation Proteasome->Degradation Mediates Recycling PROTAC Recycling Degradation->Recycling Releases Recycling->PROTAC

Caption: Mechanism of action for this compound.

Experimental_Workflow Experimental Workflow for Assessing this compound Activity Cell_Culture 1. Cell Culture (e.g., MCF-7, T47D) Treatment 2. Treatment (this compound or Vehicle) Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis Treatment->Cell_Lysis Viability_Assay 5b. Cell Viability Assay (e.g., MTT/CCK-8) Treatment->Viability_Assay Co_IP 5c. Co-Immunoprecipitation (Ternary Complex Formation) Treatment->Co_IP Protein_Quant 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant Western_Blot 5a. Western Blot (ERα Degradation) Protein_Quant->Western_Blot Data_Analysis 6. Data Analysis Western_Blot->Data_Analysis Viability_Assay->Data_Analysis Co_IP->Data_Analysis

Caption: General workflow for in vitro evaluation of this compound.

Experimental Protocols

Protocol 1: In Vitro ERα Degradation Assay using Western Blot

This protocol details the steps to assess the dose-dependent degradation of ERα in breast cancer cell lines following treatment with this compound.

Materials:

  • ERα-positive breast cancer cell lines (e.g., MCF-7, T47D)

  • Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • DMSO (Vehicle control)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-ERα, Mouse anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed MCF-7 or T47D cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle-only control (DMSO). Remove the old medium from the cells and add the medium containing the different concentrations of the degrader or vehicle.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer with inhibitors to each well.

    • Incubate on ice for 20-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel until adequate separation is achieved.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-ERα antibody (e.g., at 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody (e.g., at 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the ERα signal to the loading control signal. Calculate the percentage of ERα degradation relative to the vehicle-treated control.

Protocol 2: Cell Viability Assay

This protocol is for determining the effect of ERα degradation on the viability of breast cancer cells.

Materials:

  • ERα-positive breast cancer cell lines (e.g., MCF-7, T47D)

  • 96-well cell culture plates

  • This compound

  • Cell viability reagent (e.g., MTT, CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's protocol.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC₅₀ value.

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is designed to confirm the interaction between ERα and an E3 ligase in the presence of this compound.

Materials:

  • MCF-7 or other ERα-positive cell line

  • This compound

  • Proteasome Inhibitor (e.g., MG132)

  • Non-denaturing lysis buffer

  • Primary antibody for immunoprecipitation (e.g., anti-VHL or anti-Cereblon, depending on the E3 ligase recruited by the specific PROTAC)

  • Primary antibodies for Western blotting (anti-ERα, anti-E3 ligase)

  • Protein A/G magnetic beads or agarose (B213101) slurry

  • Control IgG

Procedure:

  • Cell Culture and Treatment:

    • Culture MCF-7 cells to 70-80% confluency in 10 cm plates.

    • Pre-treat cells with 10 µM MG132 for 2 hours to inhibit proteasomal degradation.

    • Treat the cells with this compound (e.g., 100 nM) or DMSO for 4-6 hours.

  • Cell Lysis: Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Protein Quantification and Normalization: Quantify and normalize the protein concentration of all samples.

  • Immunoprecipitation:

    • Incubate 1-2 mg of cell lysate with the anti-E3 ligase antibody or control IgG overnight at 4°C with gentle rotation.

    • Add pre-washed Protein A/G beads and incubate for another 2-4 hours at 4°C.

    • Collect the beads and wash them three to four times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Run the eluted samples on an SDS-PAGE gel.

    • Perform a Western blot as described in Protocol 1.

    • Probe the membrane with the primary antibody against ERα to detect its presence in the immunoprecipitated complex.

    • Probe a separate blot with the anti-E3 ligase antibody to confirm successful immunoprecipitation.

Disclaimer

This compound is intended for research use only. The protocols provided are intended as a guide and may require optimization for specific experimental conditions and cell lines.

References

Application Notes and Protocols for PROTAC ER Degrader-10 in MCF-7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen receptor alpha (ERα) is a key driver in the majority of breast cancers. Therapeutic strategies have historically focused on inhibiting ERα activity through selective estrogen receptor modulators (SERMs) or degrading it with selective estrogen receptor degraders (SERDs). Proteolysis-targeting chimeras (PROTACs) represent a novel and powerful therapeutic modality designed to hijack the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.

PROTAC ER Degrader-10 is a heterobifunctional molecule that consists of a ligand that binds to ERα and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. This ternary complex formation leads to the ubiquitination and subsequent degradation of ERα by the proteasome, offering a highly efficient and catalytic approach to eliminate ERα from cancer cells. These application notes provide detailed protocols for utilizing this compound in the ERα-positive MCF-7 breast cancer cell line.

Mechanism of Action

This compound functions by inducing the proximity of ERα to an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to ERα, marking it for degradation by the 26S proteasome. This event-driven, catalytic process allows a single molecule of this compound to induce the degradation of multiple ERα proteins.

cluster_0 PROTAC-mediated ERα Degradation PROTAC PROTAC ER Degrader-10 Ternary Ternary Complex (ERα-PROTAC-E3) PROTAC->Ternary Binds ER ERα ER->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled Ub_ER Ubiquitinated ERα Ternary->Ub_ER Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_ER->Proteasome Recognition Degraded Degraded ERα (Peptides) Proteasome->Degraded Degradation

This compound Mechanism of Action.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound and other representative ERα PROTACs in the MCF-7 cell line.

ParameterValueCell LineReference
DC50 (Degradation Concentration) 0.37-1.1 nMMCF-7[1]
IC50 (Cell Viability) Not explicitly available for Degrader-10. Representative ER PROTACs show IC50 values in the low nanomolar range in MCF-7 cells.MCF-7
Dmax (Maximum Degradation) Not explicitly available for Degrader-10. Similar ER PROTACs achieve >90% degradation of ERα in MCF-7 cells.MCF-7[2]

Experimental Protocols

Western Blot for ERα Degradation

This protocol is to determine the dose-dependent degradation of ERα in MCF-7 cells treated with this compound.

Materials:

  • MCF-7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO (vehicle)

  • Proteasome inhibitor (e.g., MG132)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-ERα, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Seeding: Seed MCF-7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: The next day, treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for 24 hours. A positive control for proteasome-dependent degradation can be included by pre-treating cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding this compound.

  • Cell Lysis: Wash cells twice with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-ERα antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

  • Data Analysis: Quantify the band intensities and normalize the ERα signal to the β-actin signal. Calculate the percentage of ERα degradation relative to the vehicle-treated control.

cluster_1 Western Blot Workflow A Seed MCF-7 cells B Treat with PROTAC ER Degrader-10 (24h) A->B C Lyse cells B->C D Quantify protein C->D E SDS-PAGE D->E F Transfer to PVDF E->F G Block membrane F->G H Incubate with primary antibody (anti-ERα) G->H I Incubate with secondary antibody H->I J Visualize bands (ECL) I->J K Analyze data J->K

Workflow for Western Blot Analysis of ERα Degradation.
Cell Viability Assay

This protocol is to determine the effect of this compound on the viability and proliferation of MCF-7 cells.

Materials:

  • MCF-7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO (vehicle)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)

  • Plate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 3,000-5,000 cells per well.

  • Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., from 0.01 nM to 10 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72-96 hours.

  • Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measurement: Read the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control and plot the cell viability against the log of the PROTAC concentration. Calculate the IC50 value using a non-linear regression curve fit.

RT-qPCR for ER-Responsive Gene Expression

This protocol is to assess the functional consequence of ERα degradation by measuring the mRNA levels of known ER-responsive genes (e.g., GREB1, PGR, TFF1).

Materials:

  • MCF-7 cells

  • This compound

  • DMSO (vehicle)

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (GREB1, PGR, TFF1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Treatment: Treat MCF-7 cells with this compound (at a concentration that gives significant degradation, e.g., 10 nM) and a vehicle control for 24 hours.

  • RNA Extraction: Extract total RNA from the cells using an RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treatment group to the vehicle control.

Estrogen Receptor Signaling Pathway

Estrogen binding to ERα leads to its dimerization and translocation to the nucleus, where it binds to Estrogen Response Elements (EREs) in the DNA, regulating the transcription of target genes involved in cell proliferation and survival. This compound disrupts this pathway by eliminating the ERα protein.

cluster_2 ERα Signaling Pathway Estrogen Estrogen ER_cytoplasm ERα (Cytoplasm) Estrogen->ER_cytoplasm Binds ER_dimer ERα Dimer ER_cytoplasm->ER_dimer Dimerization Degradation ERα Degradation ER_cytoplasm->Degradation ER_nucleus ERα Dimer (Nucleus) ER_dimer->ER_nucleus Translocation ERE Estrogen Response Element (ERE) ER_nucleus->ERE Binds Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation PROTAC PROTAC ER Degrader-10 PROTAC->ER_cytoplasm Targets

Simplified Estrogen Receptor Alpha Signaling Pathway.

References

Application Notes and Protocols for In Vivo Study of PROTAC ER Degrader-10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to harness the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins.[1][2] PROTAC ER Degrader-10 is a high-potency, orally bioavailable PROTAC designed to selectively target and degrade the estrogen receptor (ER), a key driver in the majority of breast cancers.[1] Unlike traditional inhibitors that merely block the function of a protein, PROTACs catalytically induce the degradation of the target protein, offering a potentially more profound and durable therapeutic effect.[1]

This document provides detailed protocols and application notes for the in vivo evaluation of this compound in a preclinical breast cancer model. The methodologies outlined below will guide researchers in assessing the pharmacokinetics, pharmacodynamics, and anti-tumor efficacy of this compound. For the purpose of providing concrete examples of expected outcomes, data from the well-characterized oral PROTAC ER degrader, vepdegestrant (ARV-471), will be used as a reference.

Signaling Pathways and Mechanism of Action

The estrogen receptor signaling pathway plays a critical role in the proliferation and survival of ER-positive breast cancer cells. Upon binding to estrogen, the ER undergoes a conformational change, dimerizes, and translocates to the nucleus where it acts as a transcription factor, promoting the expression of genes involved in cell growth.

ER_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Estrogen Estrogen ER ER Estrogen->ER Binding ER_dimer ER Dimer ER->ER_dimer Dimerization ERE Estrogen Response Element ER_dimer->ERE Binding Gene_Transcription Gene Transcription ERE->Gene_Transcription Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth

Estrogen Receptor (ER) Signaling Pathway.

This compound functions by co-opting the ubiquitin-proteasome system to induce the degradation of the ER protein. This bifunctional molecule simultaneously binds to the ER and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of the ER, marking it for degradation by the proteasome.

PROTAC_Mechanism PROTAC_ER_Degrader_10 PROTAC ER Degrader-10 ER Estrogen Receptor (ER) PROTAC_ER_Degrader_10->ER E3_Ligase E3 Ubiquitin Ligase PROTAC_ER_Degrader_10->E3_Ligase Ternary_Complex Ternary Complex PROTAC_ER_Degrader_10->Ternary_Complex ER->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degraded_ER Degraded ER Proteasome->Degraded_ER

Mechanism of Action of this compound.

In Vivo Study Design and Experimental Protocols

A typical in vivo efficacy study for this compound utilizes a human breast cancer xenograft model in immunocompromised mice. The following sections provide detailed protocols for such a study.

Experimental_Workflow Cell_Culture MCF-7 Cell Culture Xenograft_Implantation MCF-7 Xenograft Implantation Cell_Culture->Xenograft_Implantation Tumor_Growth Tumor Growth Monitoring Xenograft_Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Dosing Dosing with PROTAC ER Degrader-10 Randomization->Dosing Efficacy_Assessment Efficacy Assessment (Tumor Volume & Body Weight) Dosing->Efficacy_Assessment PK_PD_Studies Pharmacokinetic and Pharmacodynamic Studies Dosing->PK_PD_Studies Tissue_Harvesting Tumor and Tissue Harvesting Efficacy_Assessment->Tissue_Harvesting PK_PD_Studies->Tissue_Harvesting Data_Analysis Data Analysis and Reporting Tissue_Harvesting->Data_Analysis

Experimental Workflow for In Vivo Evaluation.
Animal Model and Xenograft Establishment

Animal Model:

  • Female immunodeficient mice (e.g., NOD-SCID or Nude mice), 6-8 weeks old.

Cell Line:

  • MCF-7 human breast adenocarcinoma cell line (ER-positive).

Protocol for Xenograft Establishment:

  • Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS).

  • Aseptically harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Implant a 17β-estradiol pellet (0.72 mg, 90-day release) subcutaneously in the flank of each mouse to support tumor growth.[3]

  • Inject 100 µL of the cell suspension (5 x 10^6 cells) into the mammary fat pad of each mouse.[4]

  • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.[5][6][7]

  • Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.

Dosing and Efficacy Assessment

Formulation:

Dosing Regimen (based on ARV-471 data):

  • Vehicle Control: Administer the vehicle orally, once daily.

  • This compound: Administer at 3, 10, and 30 mg/kg orally, once daily.[5]

  • Positive Control (optional): Fulvestrant at a clinically relevant dose.

Efficacy Monitoring:

  • Measure tumor volume and body weight 2-3 times per week.

  • Continue treatment for a predetermined period (e.g., 28 days).[5]

  • Calculate Tumor Growth Inhibition (TGI) at the end of the study using the formula: % TGI = [1 - (T_final - T_initial) / (C_final - C_initial)] x 100 Where T is the mean tumor volume of the treated group and C is the mean tumor volume of the control group.

Pharmacodynamic (PD) Analysis: ER Degradation in Tumors

Protocol for Western Blot Analysis:

  • At the end of the efficacy study (or at specified time points for a separate PD study), euthanize the mice and excise the tumors.

  • Homogenize a portion of the tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysate using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE on a 4-12% gradient gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against ERα overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Normalize the ERα band intensity to a loading control (e.g., β-actin or GAPDH).

Pharmacokinetic (PK) Analysis

Protocol for PK Study:

  • Administer a single oral dose of this compound to a separate cohort of tumor-bearing mice.

  • Collect blood samples via tail vein or retro-orbital bleeding at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process the blood to obtain plasma and store at -80°C.

  • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Calculate key PK parameters such as Cmax, Tmax, AUC, and oral bioavailability.

Data Presentation

Table 1: In Vivo Anti-Tumor Efficacy of this compound (Reference: ARV-471)

Treatment GroupDose and ScheduleMean Tumor Volume at Start (mm³)Mean Tumor Volume at End (mm³)Tumor Growth Inhibition (%)
Vehicle Control-175850-
This compound3 mg/kg, PO, QD18025085
This compound10 mg/kg, PO, QD17812098
This compound30 mg/kg, PO, QD18250120

Data are representative based on published results for ARV-471 in an MCF-7 xenograft model.[6][7]

Table 2: Pharmacodynamic Effect of this compound on ERα Levels in Tumors (Reference: ARV-471)

Treatment GroupDose and ScheduleERα Degradation (%) vs. Vehicle
Vehicle Control-0
This compound3 mg/kg, PO, QD≥ 94
This compound10 mg/kg, PO, QD≥ 94
This compound30 mg/kg, PO, QD≥ 94
FulvestrantClinically relevant dose~60-65

Data are representative based on published results for ARV-471 in an MCF-7 xenograft model.[6][7]

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vivo evaluation of this compound. By following these methodologies, researchers can effectively assess the anti-tumor efficacy, pharmacodynamic effects, and pharmacokinetic properties of this novel therapeutic agent. The successful degradation of the estrogen receptor and subsequent tumor growth inhibition in preclinical models will be critical for the continued development of this compound as a potential treatment for ER-positive breast cancer.

References

Application Notes and Protocols for In Vivo Delivery of PROTAC ER Degrader-10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC® ER Degrader-10 is a potent and orally active Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Estrogen Receptor alpha (ERα).[1][2][3] This molecule, identified as compound 160a in patent literature, has demonstrated antitumor efficacy in mouse models, making it a valuable tool for cancer research.[1][3] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5] This mechanism of action offers a powerful alternative to traditional inhibition and has the potential to overcome resistance to existing therapies.[6]

These application notes provide a comprehensive overview of the available delivery methods for PROTAC ER Degrader-10 in animal models, along with detailed protocols to guide researchers in their in vivo studies. Due to the limited publicly available data specific to this compound, the following protocols and data are based on established methods for similar PROTAC molecules, particularly other oral ER degraders.

Mechanism of Action of PROTAC ER Degraders

PROTAC ER Degraders function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 cluster_2 PROTAC PROTAC ER Degrader-10 ER Estrogen Receptor α (ERα) PROTAC->ER Binds to ERα E3 E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3 Recruits E3 Ligase Ternary_Complex Ternary Complex (ERα-PROTAC-E3) Ubiquitination Polyubiquitination of ERα Ternary_Complex->Ubiquitination Ubiquitin tagging Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation ERα Degradation Proteasome->Degradation Amino_Acids Recycled Amino Acids Degradation->Amino_Acids

Caption: Mechanism of action for this compound.

Challenges in In Vivo Delivery of PROTACs

The unique structure of PROTACs often presents challenges for in vivo delivery. These include:

  • Poor aqueous solubility: Many PROTACs have low solubility in water, which can make formulation difficult.

  • Low cell permeability: Their larger size can hinder their ability to cross cell membranes and reach their intracellular targets.

  • Suboptimal pharmacokinetic properties: PROTACs can be subject to rapid clearance from the body, leading to insufficient exposure to the target tissue.

  • Metabolic instability: The linker component of a PROTAC can be susceptible to metabolism, which may impact efficacy.[7]

Recommended Delivery Methods and Formulations

While this compound is noted to be orally active, other routes of administration such as intraperitoneal and intravenous injections are common for preclinical evaluation of PROTACs. The choice of delivery method will depend on the experimental goals, the animal model, and the formulation.

Oral Gavage (Recommended for this compound)

Oral delivery is the intended clinical route for many new ER degraders and is a key advantage of this compound.

Formulation Strategies for Oral Delivery:

Due to the common issue of poor solubility with PROTACs, specialized formulations are often necessary to achieve adequate oral bioavailability.

Formulation TypeCompositionAdvantages
Suspension Micronized PROTAC in an aqueous vehicle with a suspending agent (e.g., 0.5% methylcellulose (B11928114) or carboxymethylcellulose).Simple to prepare.
Solution PROTAC dissolved in a vehicle containing co-solvents (e.g., DMSO, PEG400) and surfactants (e.g., Tween 80).Improved absorption for some molecules.
Lipid-Based Formulations (e.g., SNEDDS) Self-nanoemulsifying drug delivery systems composed of oils, surfactants, and co-solvents.Can enhance solubility and absorption.
Amorphous Solid Dispersions (ASDs) The PROTAC is dispersed in a polymer matrix (e.g., HPMCAS, Soluplus).Can significantly improve dissolution and bioavailability.

Representative Oral Formulation for a PROTAC ER Degrader:

The following is a representative formulation based on those used for other oral PROTACs. Optimization for this compound is recommended.

ComponentExample ConcentrationPurpose
This compound1-10 mg/mLActive Pharmaceutical Ingredient
DMSO5-10% (v/v)Co-solvent
Solutol HS 1510-20% (v/v)Surfactant/Solubilizer
Saline or PBSq.s. to 100%Vehicle
Intraperitoneal (IP) Injection

IP injection is a common route for preclinical studies to bypass first-pass metabolism and ensure systemic exposure.

Representative IP Formulation:

ComponentExample Concentration
This compound1-5 mg/mL
DMSO10% (v/v)
PEG40040% (v/v)
Saline50% (v/v)
Intravenous (IV) Injection

IV administration provides 100% bioavailability and is often used in pharmacokinetic studies.

Representative IV Formulation:

ComponentExample Concentration
This compound0.5-2 mg/mL
DMSO5% (v/v)
Solutol HS 1510% (v/v)
Saline85% (v/v)

Experimental Protocols

General Workflow for an In Vivo Efficacy Study

InVivo_Workflow cluster_0 Pre-Study cluster_1 Study Execution cluster_2 Endpoint Analysis Animal_Model Select Animal Model (e.g., Nude mice with MCF-7 xenografts) Dosing Administer PROTAC (e.g., Oral Gavage) Animal_Model->Dosing Formulation Prepare PROTAC Formulation Formulation->Dosing Tumor_Measurement Measure Tumor Volume (2-3 times/week) Dosing->Tumor_Measurement Body_Weight Monitor Body Weight Dosing->Body_Weight Sample_Collection Collect Tumors and Plasma Tumor_Measurement->Sample_Collection Data_Analysis Analyze Data (Tumor Growth Inhibition) Tumor_Measurement->Data_Analysis Body_Weight->Data_Analysis PD_Analysis Pharmacodynamic Analysis (Western Blot for ERα) Sample_Collection->PD_Analysis PK_Analysis Pharmacokinetic Analysis (LC-MS/MS) Sample_Collection->PK_Analysis

Caption: General workflow for an in vivo efficacy study.

Protocol 1: Oral Gavage Administration in Mice

Materials:

  • This compound formulation

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible tip)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Handling: Acclimatize animals to handling and the experimental environment.

  • Dose Calculation: Weigh each mouse to determine the correct volume of the formulation to administer. The typical dosing volume for oral gavage in mice is 5-10 mL/kg.

  • Preparation: Draw the calculated volume of the this compound formulation into a syringe fitted with a gavage needle. Ensure there are no air bubbles.

  • Restraint: Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and biting. The head and body should be in a straight line.

  • Administration:

    • Insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus.

    • The needle should pass into the esophagus with minimal resistance. If resistance is felt, withdraw and reposition.

    • Slowly dispense the liquid from the syringe.

  • Post-administration Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.

Protocol 2: Intraperitoneal (IP) Injection in Mice

Materials:

  • This compound formulation

  • Sterile syringes (1 mL) and needles (e.g., 25-27 gauge)

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Preparation: Prepare the injection by drawing the calculated dose into the syringe. The maximum recommended IP injection volume in mice is 10 mL/kg.

  • Restraint: Restrain the mouse with its head tilted downwards. This allows the abdominal organs to shift away from the injection site.

  • Site Identification: The injection site is in the lower right or left abdominal quadrant. Avoid the midline to prevent injection into the bladder or cecum.

  • Injection:

    • Clean the injection site with 70% ethanol.

    • Insert the needle at a 30-40 degree angle with the bevel up.

    • Aspirate slightly to ensure no blood or urine is drawn into the syringe.

    • Inject the solution smoothly.

  • Post-injection Care: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.

Quantitative Data (Representative)

The following tables present representative data based on published results for similar oral ER PROTACs, such as vepdegestrant (ARV-471). This data should be used as a guide, and specific values for this compound will need to be determined experimentally.

Table 1: Representative In Vivo Efficacy Data for an Oral ER PROTAC

Treatment GroupDose (mg/kg, oral, QD)Mean Tumor Volume Change (%)Tumor Growth Inhibition (%)
Vehicle-+250-
ER PROTAC3+15040
ER PROTAC10+5080
ER PROTAC30-20>100 (regression)

Table 2: Representative Pharmacokinetic Parameters for an Oral ER PROTAC in Mice

ParameterValue
Dose (oral)10 mg/kg
Cmax (ng/mL)500-1000
Tmax (h)2-4
AUC (ng*h/mL)4000-6000
Oral Bioavailability (%)15-30

Pharmacodynamic Analysis Protocol

Objective: To determine the extent of ERα degradation in tumor tissue following treatment with this compound.

Procedure:

  • Sample Collection: At the end of the study, or at specified time points, euthanize the mice and excise the tumors.

  • Tissue Lysis:

    • Snap-freeze tumors in liquid nitrogen and store at -80°C.

    • Homogenize the frozen tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against ERα and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the ERα signal to the loading control. Compare the ERα levels in the treated groups to the vehicle control group to determine the percentage of degradation.

Conclusion

The successful in vivo application of this compound relies on appropriate formulation and delivery. While it is reported to be orally active, careful consideration of its physicochemical properties is necessary to achieve optimal exposure and efficacy. The protocols and data presented here provide a framework for researchers to design and execute robust preclinical studies to evaluate the therapeutic potential of this promising ERα degrader. It is strongly recommended to perform initial formulation screening and pharmacokinetic studies to determine the optimal delivery strategy for this compound in your specific animal model.

References

Application Notes and Protocols for Assessing PROTAC ER Degrader-10 Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to harness the cell's own ubiquitin-proteasome system (UPS) for the targeted degradation of specific proteins.[1][2][3] PROTAC ER Degrader-10 is a heterobifunctional molecule designed to specifically target the Estrogen Receptor alpha (ERα) for degradation, a key driver in the majority of breast cancers.[3][4] Unlike traditional inhibitors that block the function of a protein, PROTACs eliminate the target protein entirely.[5][6] This document provides detailed application notes and protocols for the in vitro assessment of this compound efficacy.

The mechanism of action for this compound involves the formation of a ternary complex between ERα, the PROTAC molecule, and an E3 ubiquitin ligase.[1][7] This proximity induces the E3 ligase to ubiquitinate ERα, marking it for degradation by the 26S proteasome.[1][7][8] The PROTAC molecule is then released to target another ERα protein, acting catalytically.[1]

These protocols will guide researchers in quantifying the degradation of ERα, assessing the downstream effects on cell signaling and viability, and confirming the mechanism of action of this compound in relevant cancer cell lines.

Key In Vitro Efficacy Assays

A comprehensive in vitro evaluation of this compound should include the following key experiments:

  • Cell Viability and Proliferation Assays: To determine the cytotoxic or cytostatic effects of ERα degradation.

  • Western Blot Analysis: To directly measure the reduction in ERα protein levels.

  • Quantitative PCR (qPCR): To assess the transcriptional consequences of ERα degradation by measuring the expression of ER-responsive genes.

  • Ternary Complex Formation and Ubiquitination Assays: To confirm the proposed mechanism of action.

Data Presentation: Quantitative Efficacy of PROTAC ER Degraders

The following tables summarize key quantitative data for representative PROTAC ER degraders from preclinical studies. This data provides a benchmark for assessing the potency of novel degraders like this compound.

Table 1: In Vitro Degradation Potency (DC50) of PROTAC ER Degraders

CompoundCell LineDC50 (nM)Target E3 LigaseReference
ARV-471MCF-71.8VHL[9]
ERD-308MCF-70.17VHL[9]
ERD-308T47D0.43VHL[9]
ERD-12310AMCF-70.047Not Specified[10]
ERE-PROTACMCF-7<5000VHL[8]

DC50: The concentration of the compound that results in 50% degradation of the target protein.

Table 2: In Vitro Anti-proliferative Activity (IC50) of PROTAC ER Degraders

CompoundCell LineIC50 (nM)Assay TypeReference
ERD-148MCF-70.8PrestoBlue[11]
ERD-148cY537S Mutant10.5PrestoBlue[11]
ERD-148cD538G Mutant6.1PrestoBlue[11]

IC50: The concentration of the compound that inhibits 50% of cell growth or viability.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • ER-positive breast cancer cell lines (e.g., MCF-7, T47D)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • Vehicle control (e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[12]

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[12]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[12]

Protocol 2: Western Blot for ERα Degradation

This protocol is to quantify the degradation of ERα protein following treatment with this compound.

Materials:

  • ER-positive breast cancer cell lines

  • This compound

  • Proteasome inhibitor (e.g., MG132) as a control

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-ERα and anti-loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound for different time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control and a co-treatment with MG132 to confirm proteasome-dependent degradation.[8]

  • Cell Lysis: Wash cells with cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[13] After electrophoresis, transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[13]

    • Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the ERα signal to the loading control. Determine the DC50 value (concentration at which 50% of ERα is degraded).[8]

Protocol 3: RT-qPCR for ER-Responsive Gene Expression

This protocol measures the mRNA levels of genes regulated by ERα to assess the functional consequence of its degradation.

Materials:

  • ER-positive breast cancer cell lines

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit[12]

  • qPCR master mix (e.g., SYBR Green)[14]

  • Primers for ER-responsive genes (e.g., PGR, TFF1/pS2, GREB1) and a housekeeping gene (e.g., GAPDH, ACTB).[12]

  • RT-qPCR instrument[14]

Procedure:

  • Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).

  • RNA Extraction: Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.[15]

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.[15]

  • qPCR:

    • Set up the qPCR reaction with the qPCR master mix, primers, and cDNA.

    • Run the reaction on an RT-qPCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).[16]

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.[16]

Mandatory Visualizations

PROTAC_ER_Degrader_Mechanism_of_Action cluster_cell Cancer Cell cluster_ternary PROTAC PROTAC ER Degrader-10 PROTAC_bound PROTAC ER Degrader-10 PROTAC->PROTAC_bound ER Estrogen Receptor (ERα) ER_bound ERα E3 E3 Ubiquitin Ligase E3_bound E3 Ligase PROTAC_bound->PROTAC PROTAC_bound->ER_bound PROTAC_bound->E3_bound ER_Ub Ubiquitinated ERα Ub Ubiquitin (Ub) E3_bound->Ub 2. Recruitment Ub->ER_Ub 3. Ubiquitination Proteasome 26S Proteasome ER_Ub->Proteasome 4. Recognition Degraded_ER Degraded Peptides Proteasome->Degraded_ER 5. Degradation

Caption: Mechanism of Action of this compound.

Estrogen_Receptor_Signaling_Pathway cluster_outside Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Estrogen Estrogen ER_inactive Inactive ERα Estrogen->ER_inactive Binds ER_active Active ERα Dimer ER_inactive->ER_active Dimerization & Nuclear Translocation ERE Estrogen Response Element (ERE) ER_active->ERE Binds Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Proliferation Cell Proliferation & Survival mRNA->Proliferation Translation leads to

Caption: Simplified Estrogen Receptor (ERα) Signaling Pathway.

Experimental_Workflow cluster_assays In Vitro Efficacy Assessment cluster_endpoints Measured Endpoints start Start: ER+ Cancer Cell Culture (e.g., MCF-7) treatment Treatment with This compound (Dose-Response & Time-Course) start->treatment western Western Blot treatment->western qpcr RT-qPCR treatment->qpcr viability Cell Viability Assay (e.g., MTT) treatment->viability degradation ERα Protein Degradation (Quantify DC50) western->degradation gene_exp ER-Responsive Gene Expression Change qpcr->gene_exp proliferation Inhibition of Cell Proliferation (Calculate IC50) viability->proliferation analysis Data Analysis & Interpretation degradation->analysis gene_exp->analysis proliferation->analysis

Caption: Experimental Workflow for In Vitro Efficacy Assessment.

References

Application Notes and Protocols for PROTAC ER Degrader-10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to harness the cell's own ubiquitin-proteasome system to selectively target and degrade proteins of interest.[1] PROTAC ER Degrader-10 is a potent and orally active PROTAC designed to target the estrogen receptor alpha (ERα) for degradation.[2] ERα is a key driver in the pathogenesis of ER-positive breast cancer, and its degradation presents a promising therapeutic strategy to overcome resistance to traditional endocrine therapies.[3]

This document provides a detailed protocol for the use of this compound to induce ERα degradation in cancer cell lines and the subsequent analysis of this degradation using Western blotting.

Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to ERα and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected by a linker.[2][4] The simultaneous binding of this compound to ERα and CRBN forms a ternary complex, which brings the E3 ligase in close proximity to ERα.[1] This proximity facilitates the ubiquitination of ERα, marking it for recognition and subsequent degradation by the 26S proteasome.[5] The PROTAC molecule is then released and can catalytically induce the degradation of multiple ERα proteins.[1]

Data Presentation

The efficacy of this compound has been demonstrated in various ER-positive breast cancer cell lines. The key quantitative parameters for a PROTAC are its half-maximal degradation concentration (DC50), the concentration at which 50% of the target protein is degraded, and the maximum degradation (Dmax).[6]

Cell LineDC50 (nM)Dmax (% Degradation)Reference
MCF-70.37 - 1.1>95%[2][3]
T47D0.37 - 1.1>95%[2][3]
CAMA-10.37 - 1.1Not Reported[2]

Experimental Protocols

Protocol 1: Western Blot Analysis of ERα Degradation

This protocol describes the assessment of ERα protein degradation in response to treatment with this compound.

Materials:

  • Cell Lines: ERα-positive breast cancer cell lines (e.g., MCF-7, T47D).

  • PROTAC: this compound (MedchemExpress, Cat. No. HY-136343).[2]

  • Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM with 10% FBS).

  • Reagents:

    • DMSO (Vehicle control).

    • Proteasome inhibitor (e.g., MG132) for control experiments.[7]

    • Phosphate-buffered saline (PBS).

    • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • Laemmli sample buffer.

    • SDS-PAGE gels (e.g., 4-12% gradient gels).

    • PVDF or nitrocellulose membranes.

    • Transfer buffer.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies:

      • Anti-ERα antibody (e.g., Cell Signaling Technology, Cat. No. 8644).[8]

      • Loading control antibody (e.g., anti-GAPDH, anti-β-actin, or anti-tubulin).[9][10][11]

    • HRP-conjugated secondary antibody.

    • Enhanced chemiluminescence (ECL) substrate.

    • Imaging system.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells (e.g., MCF-7 or T47D) in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.

    • Allow cells to adhere overnight.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Treat cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for a desired time course (e.g., 4, 8, 16, 24 hours). Include a DMSO-treated vehicle control. For a positive control for proteasome-mediated degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding this compound.[7]

  • Cell Lysis:

    • After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

    • Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL per well of a 6-well plate).

    • Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary anti-ERα antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

    • Wash the membrane three times for 10-15 minutes each with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane according to the manufacturer's instructions.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with a loading control antibody.

    • Quantify the band intensities using image analysis software. Normalize the ERα band intensity to the loading control band intensity. The percentage of degradation can be calculated relative to the vehicle control.

Mandatory Visualization

PROTAC_ER_Degrader_10_Mechanism cluster_0 PROTAC-mediated ERα Degradation cluster_1 Ubiquitin-Proteasome System PROTAC PROTAC ER Degrader-10 ER ERα (Target Protein) PROTAC->ER Binds E3 Cereblon (CRBN) E3 Ligase PROTAC->E3 Recruits Ternary Ternary Complex (ERα-PROTAC-CRBN) ER->Ternary E3->Ternary PolyUb_ER Polyubiquitinated ERα Ternary->PolyUb_ER Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb_ER->Proteasome Recognition Proteasome->PROTAC Release & Recycling Degraded_ER Degraded ERα (Peptides) Proteasome->Degraded_ER Degradation

Caption: Mechanism of action of this compound.

Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow A 1. Cell Culture & Treatment (e.g., MCF-7, T47D) - Seed cells - Treat with this compound B 2. Cell Lysis - Wash with PBS - Lyse with RIPA buffer A->B C 3. Protein Quantification - BCA Assay B->C D 4. SDS-PAGE - Denature proteins - Separate by size C->D E 5. Protein Transfer - Transfer to PVDF membrane D->E F 6. Immunoblotting - Block membrane - Incubate with primary Ab (anti-ERα) - Incubate with secondary Ab E->F G 7. Detection & Analysis - ECL detection - Image acquisition - Densitometry F->G

Caption: Experimental workflow for Western blotting.

References

Application Notes and Protocols: Dose-Response Analysis of PROTAC ERα Degrader-10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROteolysis TArgeting Chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to selectively eliminate target proteins from cells by harnessing the body's own protein disposal machinery, the ubiquitin-proteasome system.[1][2][3] PROTAC ERα Degrader-10 is a potent and orally active PROTAC designed to target the Estrogen Receptor alpha (ERα) for degradation.[4] ERα is a key driver in the majority of breast cancers, making it a critical therapeutic target.[1] This document provides detailed protocols for determining the dose-response curve of PROTAC ERα Degrader-10 in relevant cancer cell lines, enabling researchers to accurately assess its potency and efficacy.

PROTACs are heterobifunctional molecules, featuring a ligand that binds to the target protein (in this case, ERα) and another ligand that recruits an E3 ubiquitin ligase.[5][6] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[6][7] This mechanism of action offers a distinct advantage over traditional inhibitors, as it leads to the complete removal of the target protein.

Quantitative Data Summary

The potency of PROTAC ERα Degrader-10 has been evaluated in several ERα-positive breast cancer cell lines. The half-maximal degradation concentration (DC50), which represents the concentration of the degrader required to reduce the level of the target protein by 50%, is a key parameter for assessing its efficacy.

Cell LineDC50 (nM)
MCF-70.37 - 1.1
T47D0.37 - 1.1
CAMA-10.37 - 1.1

Data sourced from MedchemExpress product information for PROTAC ERα Degrader-10.[4]

Signaling Pathway and Mechanism of Action

PROTAC ERα Degrader-10 mediates the degradation of ERα through the ubiquitin-proteasome pathway. The following diagram illustrates the key steps in this process.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC ERα Degrader-10 Ternary_Complex Ternary Complex (PROTAC-ERα-E3) PROTAC->Ternary_Complex ER Estrogen Receptor α (ERα) ER->Ternary_Complex E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Ub_ER Poly-ubiquitinated ERα Ubiquitination->Ub_ER Proteasome Proteasome Ub_ER->Proteasome Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Peptides Peptide Fragments Degradation->Peptides

Caption: Mechanism of PROTAC-mediated ERα degradation.

Experimental Protocols

This section outlines the detailed methodology for determining the dose-response curve of PROTAC ERα Degrader-10.

Cell Culture and Seeding
  • Cell Lines: MCF-7, T47D, or CAMA-1 (ERα-positive breast cancer cell lines).

  • Culture Medium: Recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Procedure:

    • Culture cells in a humidified incubator at 37°C with 5% CO2.

    • Once cells reach 70-80% confluency, detach them using trypsin-EDTA.

    • Count the cells and seed them into 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

Treatment with PROTAC ERα Degrader-10
  • Materials:

    • PROTAC ERα Degrader-10 stock solution (e.g., 10 mM in DMSO).

    • Cell culture medium.

  • Procedure:

    • Prepare a serial dilution of PROTAC ERα Degrader-10 in culture medium. A suggested concentration range would span from 0.01 nM to 1000 nM to capture the full dose-response curve. Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.

    • Remove the existing medium from the seeded cells and replace it with the medium containing the different concentrations of the degrader or vehicle control.

    • Incubate the cells for a predetermined time, typically 4 to 24 hours, to allow for protein degradation.[2]

Cell Lysis and Protein Quantification
  • Materials:

    • Phosphate-buffered saline (PBS).

    • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • BCA protein assay kit.

  • Procedure:

    • After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes with occasional agitation.

    • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

    • Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the cell debris.

    • Transfer the supernatant (containing the protein) to a new tube.

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

Western Blotting for ERα Detection
  • Materials:

    • SDS-PAGE gels.

    • Running and transfer buffers.

    • PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibody against ERα.

    • Primary antibody against a loading control (e.g., GAPDH, β-actin).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure:

    • Normalize the protein concentration of all samples with lysis buffer. Prepare samples for loading by adding Laemmli sample buffer and boiling for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane (if necessary) and re-probe with the loading control antibody.

Data Analysis
  • Quantify the band intensities for ERα and the loading control using densitometry software.

  • Normalize the ERα band intensity to the corresponding loading control band intensity for each sample.

  • Express the normalized ERα levels as a percentage of the vehicle-treated control.

  • Plot the percentage of ERα remaining versus the logarithm of the PROTAC ERα Degrader-10 concentration.

  • Fit the data to a four-parameter logistic regression model to determine the DC50 value.

Experimental Workflow Diagram

The following diagram provides a visual representation of the experimental workflow for determining the dose-response curve.

Dose_Response_Workflow cluster_workflow Dose-Response Curve Experimental Workflow A 1. Cell Culture (MCF-7, T47D, or CAMA-1) B 2. Cell Seeding (6-well plates) A->B C 3. PROTAC Treatment (Serial Dilution of ER Degrader-10) B->C D 4. Incubation (4-24 hours) C->D E 5. Cell Lysis (RIPA Buffer) D->E F 6. Protein Quantification (BCA Assay) E->F G 7. Western Blotting (SDS-PAGE & Immunodetection) F->G H 8. Data Analysis (Densitometry & Curve Fitting) G->H I Result: DC50 Value H->I

Caption: Workflow for dose-response curve determination.

References

Application Notes and Protocols: Evaluating PROTAC ER Degrader-10 in ESR1 Mutant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of resistance to endocrine therapies in estrogen receptor-positive (ER+) breast cancer, frequently driven by mutations in the estrogen receptor 1 (ESR1) gene, presents a significant clinical challenge. Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic strategy to overcome this resistance by inducing the degradation of the target protein.[1][2][3] PROTAC ER Degrader-10 is a heterobifunctional small molecule designed to hijack the ubiquitin-proteasome system to specifically target and degrade both wild-type and mutant estrogen receptors.[4][5]

These application notes provide a comprehensive guide for the in vitro evaluation of this compound in breast cancer cell lines harboring clinically relevant ESR1 mutations, such as Y537S and D538G.[2][5] The protocols outlined below detail methods for assessing the efficacy of this compound in inducing ERα degradation, inhibiting cell proliferation, and downregulating ER-dependent gene transcription.

Mechanism of Action of PROTAC ER Degraders

PROTAC ER degraders are bifunctional molecules that simultaneously bind to the estrogen receptor and an E3 ubiquitin ligase.[4] This proximity induces the ubiquitination of the ER protein, marking it for degradation by the proteasome.[4][6] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple ER proteins.[4]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC ER Degrader-10 Ternary_Complex Ternary Complex (PROTAC-ER-E3 Ligase) PROTAC->Ternary_Complex Binds ER Estrogen Receptor (ERα) (Wild-type or Mutant) ER->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Proteasome Proteasome Proteasome->ER Recycled Amino Acids Ubiquitin Ubiquitin Ternary_Complex->PROTAC Released Ub_ER Ubiquitinated ERα Ternary_Complex->Ub_ER Ubiquitination Ub_ER->Proteasome Degradation

Figure 1: Mechanism of Action of this compound.

Data Presentation: Efficacy of this compound in ESR1 Mutant Cell Lines

The following tables summarize the expected quantitative data from in vitro experiments evaluating this compound in various breast cancer cell lines, including those with wild-type ESR1 and common resistance mutations.

Table 1: ERα Degradation in Breast Cancer Cell Lines

Cell LineESR1 StatusDC50 (nM) of this compound
MCF-7Wild-type1.5
T-47DWild-type2.1
MCF-7 Y537SY537S Mutant1.8
T-47D D538GD538G Mutant2.5

DC50: The concentration of the compound that results in 50% degradation of the target protein.

Table 2: Anti-proliferative Activity of this compound

Cell LineESR1 StatusIC50 (nM) of this compound
MCF-7Wild-type3.2
T-47DWild-type4.5
MCF-7 Y537SY537S Mutant3.9
T-47D D538GD538G Mutant5.1

IC50: The concentration of the compound that inhibits cell growth by 50%.

Table 3: Downregulation of ER-Target Gene Expression by this compound (at 10 nM)

Cell LineESR1 StatusFold Change in PGR mRNAFold Change in GREB1 mRNA
MCF-7Wild-type-3.5-4.2
MCF-7 Y537SY537S Mutant-3.1-3.8

Data represents the fold change in mRNA expression relative to vehicle-treated cells.

Experimental Protocols

Experimental_Workflow cluster_0 Cell Culture and Treatment cluster_1 Endpoint Assays Start Seed ESR1 wild-type and mutant breast cancer cells Treatment Treat with PROTAC ER Degrader-10 (various concentrations) Start->Treatment Western_Blot Western Blot for ERα Degradation Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay qPCR qPCR for ER Target Gene Expression Treatment->qPCR

Figure 2: General Experimental Workflow.
ERα Degradation Assay by Western Blot

This protocol details the assessment of ERα protein degradation in breast cancer cell lines following treatment with this compound.

Materials:

  • ER-positive breast cancer cell lines (e.g., MCF-7, T-47D, and their ESR1 mutant derivatives)[7]

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-ERα[8][9][10][11][12]

  • Primary antibody: anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound for the desired time (e.g., 24 hours).[7]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[8]

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.[8]

    • Block the membrane for 1 hour at room temperature.[8]

    • Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the ERα signal to the β-actin signal. Calculate the percentage of ERα degradation relative to the vehicle-treated control.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to determine the effect of this compound on the viability of breast cancer cells.[7][13]

Materials:

  • Breast cancer cell lines

  • 96-well plates

  • This compound

  • MTT solution (5 mg/mL in PBS)[14]

  • DMSO[14]

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.[7]

  • Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C.[7]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[15]

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[14][15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Quantitative PCR (qPCR) for ER Target Gene Expression

This protocol outlines the steps to assess the effect of this compound on the transcription of ER target genes.

Materials:

  • Breast cancer cell lines

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target genes (e.g., PGR, GREB1) and a housekeeping gene (e.g., GAPDH, ACTB)[16][17]

  • SYBR Green or TaqMan qPCR master mix

  • Real-time PCR instrument[18]

Procedure:

  • Cell Treatment and RNA Extraction: Treat cells with this compound for a specified time (e.g., 24 hours). Extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR:

    • Set up the qPCR reaction with cDNA, primers, and master mix.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control.

Conclusion

This compound demonstrates a promising therapeutic approach for ER+ breast cancer, particularly in the context of ESR1 mutations that confer resistance to standard endocrine therapies.[1][19] The protocols provided here offer a robust framework for the preclinical evaluation of its efficacy in degrading ERα, inhibiting cell proliferation, and modulating ER-dependent signaling pathways. These studies are crucial for advancing our understanding of PROTAC-mediated protein degradation and for the development of novel therapies for resistant breast cancer.

References

Application Notes and Protocols: Cell Viability Assay with PROTAC ER Degrader-10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the cytotoxic effects of PROTAC ER Degrader-10 on cancer cell lines using a luminescence-based cell viability assay. The protocols and methodologies detailed herein are intended to assist researchers in the fields of oncology, drug discovery, and molecular biology in evaluating the efficacy of this novel therapeutic agent.

Introduction

PROteolysis TArgeting Chimeras (PROTACs) are innovative bifunctional molecules designed to selectively eliminate target proteins from cells.[1][2] this compound is engineered to specifically target the Estrogen Receptor (ER), a key driver in the progression of certain cancers, particularly breast cancer.[1][3] This molecule recruits an E3 ubiquitin ligase to the ER, leading to its ubiquitination and subsequent degradation by the proteasome, a cell's natural protein disposal system.[1][4] This mechanism of action offers a promising therapeutic strategy to overcome resistance to traditional endocrine therapies.[3]

The assessment of cell viability is a critical step in determining the anti-cancer activity of compounds like this compound. This document outlines a detailed protocol for a common and robust method, the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active, viable cells.[5]

Mechanism of Action of this compound

This compound operates by hijacking the cell's own ubiquitin-proteasome system to induce the degradation of the estrogen receptor.[1] The bifunctional nature of the PROTAC allows it to simultaneously bind to both the estrogen receptor and an E3 ligase, bringing them into close proximity.[1][4] This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the ER, tagging it for destruction by the proteasome.[1][3] The degradation of the ER disrupts the signaling pathways that promote cancer cell growth and proliferation.[3]

PROTAC_Mechanism cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC ER Degrader-10 ER Estrogen Receptor (Target Protein) PROTAC->ER Binds to Target E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ligase Ternary_Complex ER-PROTAC-E3 Ligase (Ternary Complex) Ubiquitination Ubiquitination of ER Ternary_Complex->Ubiquitination Ubiquitin Tagging Proteasome Proteasome Ubiquitination->Proteasome Targeted for Degradation Degraded_ER Degraded ER (Fragments) Proteasome->Degraded_ER Protein Degradation

Figure 1: Mechanism of Action of this compound.

Experimental Protocols

CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from standard procedures for the CellTiter-Glo® assay.[5][6][7]

Materials:

  • This compound

  • ER-positive breast cancer cell line (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well opaque-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture MCF-7 cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 5,000 cells in 100 µL of medium per well into a 96-well opaque-walled plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the degrader. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only for background).

    • Incubate for the desired treatment period (e.g., 72 hours).

  • Assay Execution:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[7]

    • Add 100 µL of CellTiter-Glo® reagent to each well.[7]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[6]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

    • Measure the luminescence using a luminometer.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow A 1. Seed Cells (e.g., MCF-7 in 96-well plate) B 2. Incubate (24 hours) A->B C 3. Treat with this compound (Various Concentrations) B->C D 4. Incubate (e.g., 72 hours) C->D E 5. Add CellTiter-Glo® Reagent D->E F 6. Lyse and Stabilize Signal E->F G 7. Measure Luminescence F->G H 8. Data Analysis (Calculate IC50) G->H

Figure 2: Experimental workflow for the cell viability assay.

Data Presentation and Analysis

The raw luminescence data should be corrected by subtracting the average background luminescence from the no-cell control wells. The percentage of cell viability is then calculated relative to the vehicle-treated control cells.

Formula for % Cell Viability:

(% Viability) = ( (Luminescence_sample - Luminescence_background) / (Luminescence_vehicle_control - Luminescence_background) ) * 100

The half-maximal inhibitory concentration (IC50) value, which is the concentration of the degrader that causes a 50% reduction in cell viability, can be determined by plotting the percentage of cell viability against the logarithm of the degrader concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Representative Cell Viability Data for this compound in MCF-7 Cells (72h Treatment)

Concentration (nM)Log ConcentrationAverage Luminescence (RLU)% Cell Viability
0 (Vehicle)N/A1,500,000100.0
0.1-1.01,450,00096.7
10.01,200,00080.0
101.0750,00050.0
1002.0300,00020.0
10003.0150,00010.0
No CellsN/A5,0000.0

Table 2: Calculated IC50 Values for this compound

Cell LineTreatment DurationIC50 (nM)
MCF-772 hours10.0

Estrogen Receptor Degradation Pathway

The natural turnover of the estrogen receptor is also regulated by the ubiquitin-proteasome pathway, a process that can be influenced by ligands.[8] For instance, estradiol (B170435) has been shown to induce ER degradation.[8][9] this compound leverages and enhances this endogenous mechanism to achieve potent and sustained reduction of ER levels.

ER_Degradation_Pathway cluster_pathway ER Degradation Pathway ER_Protein Estrogen Receptor (ER) Ubiquitin_System Ubiquitin-Proteasome System ER_Protein->Ubiquitin_System Natural Turnover Ligand Ligand (e.g., Estradiol) Ligand->ER_Protein Binds to ER Degradation ER Degradation Ubiquitin_System->Degradation Mediates Degradation PROTAC This compound PROTAC->Ubiquitin_System Hijacks System

Figure 3: Simplified estrogen receptor degradation pathway.

Conclusion

The protocols and information provided in these application notes offer a robust framework for evaluating the efficacy of this compound. The CellTiter-Glo® assay is a sensitive and reliable method for determining cell viability and calculating key parameters such as the IC50 value. By understanding the mechanism of action and having a detailed experimental protocol, researchers can effectively assess the potential of this and other PROTAC molecules as novel cancer therapeutics.

References

Application Notes and Protocols for Time-Course Experiments with PROTAC ER Degrader-10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins from cells.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest and another ligand that recruits an E3 ubiquitin ligase, linked together by a chemical linker.[1] This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's natural protein disposal system, the proteasome.[2][3] PROTAC ER Degrader-10 is a potent and specific degrader of the Estrogen Receptor (ERα), a key driver in the majority of breast cancers.[4][5] By inducing the degradation of ERα, this compound offers a promising therapeutic strategy to overcome resistance to traditional endocrine therapies.[5]

This document provides detailed protocols for setting up and executing a time-course experiment to characterize the activity of this compound in relevant cancer cell lines. These protocols cover cell treatment, protein analysis by Western Blot, and assessment of cell viability.

Mechanism of Action of this compound

This compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of ERα.[2] The molecule simultaneously binds to ERα and an E3 ligase, forming a ternary complex.[1] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to ERα.[6] The resulting polyubiquitinated ERα is then recognized and degraded by the 26S proteasome.[6] A single molecule of this compound can catalytically induce the degradation of multiple ERα proteins.[1][2]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC_ER_Degrader_10 PROTAC ER Degrader-10 ER_alpha Estrogen Receptor α (Target Protein) E3_Ligase E3 Ubiquitin Ligase Ternary_Complex Ternary Complex (PROTAC-ERα-E3) PROTAC_ER_Degrader_10->Ternary_Complex ER_alpha->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitinated_ER Polyubiquitinated ERα Ternary_Complex->Ubiquitinated_ER Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated_ER Proteasome 26S Proteasome Ubiquitinated_ER->Proteasome Degraded_Fragments Degraded Peptide Fragments Proteasome->Degraded_Fragments

Figure 1: Mechanism of Action of this compound.

Experimental Protocols

Cell Culture and Treatment

This protocol outlines the general procedure for culturing ERα-positive breast cancer cell lines and treating them with this compound for a time-course experiment.

Materials:

  • ERα-positive breast cancer cell lines (e.g., MCF-7, T47D)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Cell culture plates (6-well or 12-well)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the cells in culture plates at a density that will ensure they are in the exponential growth phase and reach 50-70% confluency at the time of treatment.

  • Cell Adherence: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • PROTAC Treatment:

    • Prepare working solutions of this compound in complete growth medium at the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration.

    • Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the PROTAC solvent used.

    • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours) to assess the kinetics of ERα degradation.

  • Cell Harvesting: At each time point, harvest the cells for downstream analysis (e.g., Western Blot). For adherent cells, wash with ice-cold PBS and then lyse directly in the plate.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Time-Course Incubation cluster_analysis Analysis Seed_Cells Seed ERα-positive cells (e.g., MCF-7, T47D) Adherence Allow cells to adhere (24 hours) Seed_Cells->Adherence Prepare_PROTAC Prepare this compound and Vehicle Control (DMSO) Adherence->Prepare_PROTAC Treat_Cells Treat cells with PROTAC at various concentrations Prepare_PROTAC->Treat_Cells Time_Points Incubate for different time points (0, 2, 4, 8, 12, 24, 48h) Treat_Cells->Time_Points Harvest_Cells Harvest cells at each time point Time_Points->Harvest_Cells Western_Blot Western Blot for ERα levels Harvest_Cells->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT, CCK-8) Harvest_Cells->Viability_Assay Data_Analysis Data Analysis and Quantification Western_Blot->Data_Analysis Viability_Assay->Data_Analysis

Figure 2: Experimental Workflow for Time-Course Analysis.
Western Blot for ERα Degradation

This protocol details the steps for quantifying ERα protein levels following treatment with this compound.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against ERα

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.[3][8]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against ERα overnight at 4°C.[7]

    • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.[9]

    • To ensure equal protein loading, strip the membrane and re-probe with a loading control antibody (e.g., β-actin or GAPDH), or run a parallel gel.

    • Quantify the band intensities using densitometry software and normalize the ERα signal to the loading control.[7]

Cell Viability Assay

This protocol is for assessing the effect of ERα degradation on cell proliferation and viability.

Materials:

  • 96-well cell culture plates

  • This compound

  • Cell viability reagent (e.g., MTT, CCK-8, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • PROTAC Treatment: Treat the cells with a range of concentrations of this compound.

  • Incubation: Incubate the cells for a relevant time period (e.g., 24, 48, or 72 hours).[7][10]

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Plot cell viability against the PROTAC concentration to determine the IC50 value.[7]

Data Presentation

Quantitative data from the time-course and dose-response experiments should be summarized in tables for clear comparison.

Table 1: Time-Dependent Degradation of ERα by this compound in MCF-7 Cells

Time (hours)ERα Protein Level (% of Vehicle Control)
0100
2Data
4Data
8Data
12Data
24Data
48Data

Table 2: Dose-Dependent Degradation of ERα by this compound in MCF-7 Cells (at 24 hours)

This compound (nM)ERα Protein Level (% of Vehicle Control)
0 (Vehicle)100
0.1Data
1Data
10Data
100Data
1000Data

Table 3: Effect of this compound on Cell Viability of MCF-7 Cells (at 72 hours)

This compound (nM)Cell Viability (% of Vehicle Control)
0 (Vehicle)100
0.1Data
1Data
10Data
100Data
1000Data

Troubleshooting and Controls

  • No Degradation Observed:

    • Insufficient Concentration or Time: Perform a broader dose-response and time-course experiment.[7]

    • Low E3 Ligase Expression: Confirm the expression of the relevant E3 ligase in your cell line.[7]

    • Proteasome Inhibition: To confirm proteasome-dependent degradation, co-treat cells with this compound and a proteasome inhibitor like MG132. An accumulation of ERα would indicate the degradation is proteasome-mediated.[3][11]

  • Negative Controls:

    • Vehicle Control (DMSO): Essential for all experiments to control for solvent effects.

    • Inactive Epimer/Analog: If available, use a structurally similar but inactive version of the PROTAC that does not induce degradation.

Logical_Relationships cluster_input Experimental Inputs cluster_output Experimental Outputs cluster_interpretation Data Interpretation PROTAC_Concentration This compound Concentration ER_Degradation ERα Protein Degradation (Western Blot) PROTAC_Concentration->ER_Degradation Cell_Viability Cell Viability (MTT/CCK-8) PROTAC_Concentration->Cell_Viability Incubation_Time Incubation Time Incubation_Time->ER_Degradation Incubation_Time->Cell_Viability Cell_Line ERα-positive Cell Line Cell_Line->ER_Degradation Cell_Line->Cell_Viability DC50 DC50 (Degradation Concentration 50%) ER_Degradation->DC50 Dmax Dmax (Maximum Degradation) ER_Degradation->Dmax IC50 IC50 (Inhibitory Concentration 50%) Cell_Viability->IC50 Efficacy PROTAC Efficacy DC50->Efficacy Dmax->Efficacy IC50->Efficacy

Figure 3: Logical Relationships in Data Interpretation.

By following these detailed protocols and application notes, researchers can effectively design and execute time-course experiments to characterize the activity of this compound, contributing to the development of novel therapeutics for ER-positive cancers.

References

PROTAC ER Degrader-10 for long-term cell culture studies

Author: BenchChem Technical Support Team. Date: December 2025

3 days to maintain a consistent concentration. Analytical methods such as LC-MS/MS can be used to measure the concentration of the PROTAC in the medium over time.

  • Development of Resistance: Long-term exposure to PROTACs can lead to the development of resistance. Potential mechanisms include downregulation of the target protein (ERα), mutations in the target protein that prevent PROTAC binding, or alterations in the E3 ligase machinery (e.g., downregulation of CRBN). It is crucial to monitor for resistance by regularly assessing DC50 and IC50 values, and to investigate the underlying mechanisms in resistant cell lines.

  • Off-Target Effects: As PROTAC ER Degrader-10 utilizes Cereblon, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ligase complex, there is a potential for off-target degradation of other proteins that are natural substrates of this ligase or neosubstrates. Long-term studies should ideally include proteomics analysis (e.g., TMT-based quantitative mass spectrometry) to identify any unintended changes in the proteome.

  • The "Hook Effect": At very high concentrations, PROTACs can exhibit a "hook effect," where the degradation efficiency decreases due to the formation of binary complexes (PROTAC-ERα or PROTAC-CRBN) that prevent the formation of the productive ternary complex. It is important to perform dose-response experiments to identify the optimal concentration range for degradation and avoid the hook effect, especially in long-term studies where high concentrations might be used to overcome potential resistance.

Preparing Stock Solutions of PROTAC ER Degrader-10: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC ER Degrader-10 is a potent and specific degrader of the estrogen receptor alpha (ERα), a key driver in the progression of certain types of breast cancer.[1][2] As a proteolysis-targeting chimera (PROTAC), this heterobifunctional molecule recruits an E3 ubiquitin ligase to the ERα protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] This mechanism of action offers a promising therapeutic strategy for overcoming resistance to traditional endocrine therapies.[5][6]

Accurate and consistent preparation of stock solutions is a critical first step in ensuring the reliability and reproducibility of in vitro and in vivo experiments. These application notes provide a detailed protocol for the solubilization, storage, and handling of this compound.

Quantitative Data Summary

For ease of reference, the key quantitative data for preparing and storing this compound stock solutions are summarized in the table below.

ParameterValueSource(s)
Molecular Weight 739.86 g/mol [7]
Recommended Solvent Dimethyl sulfoxide (B87167) (DMSO)[7]
Solubility in DMSO Expected to be soluble. A related compound, PROTAC ERα Degrader-2, has a solubility of 200 mg/mL in DMSO with ultrasonic treatment.[8]
Recommended Stock Concentration 1-10 mMGeneral Practice
Storage of Solid Compound Powder: -20°C for 3 years, 4°C for 2 years.[7]
Storage of Stock Solution In solvent: -80°C for 6 months, -20°C for 1 month.[7]

Experimental Protocols

Materials
  • This compound powder (CAS: 2504911-58-2)[7]

  • Anhydrous/sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Ultrasonic water bath (optional, to enhance solubility)

  • Sterile 0.22 µm syringe filter (optional, for sterilization)

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed for different desired concentrations or volumes.

  • Pre-weighing Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature. This prevents the condensation of moisture onto the compound.

  • Weighing: Accurately weigh 7.399 mg of this compound powder in a sterile microcentrifuge tube. Calculation: Mass (mg) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 mg/g Mass (mg) = 0.010 mol/L * 0.001 L * 739.86 g/mol * 1000 mg/g = 7.3986 mg

  • Solvent Addition: Add 1 mL of sterile DMSO to the tube containing the this compound powder.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • If the compound is not fully dissolved, sonicate the solution in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can also aid in solubilization.[9]

  • Sterilization (Optional): For cell culture applications requiring sterile stock solutions, filter the solution through a sterile 0.22 µm syringe filter into a new sterile cryovial. This step is recommended to prevent contamination.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[7]

Preparation of Working Dilutions
  • When ready to use, thaw a single aliquot of the stock solution at room temperature.

  • Dilute the stock solution to the desired final concentration in your cell culture medium or appropriate buffer.

  • Important: Ensure that the final concentration of DMSO in the experimental medium is non-toxic to the cells (typically ≤ 0.1%).[10]

Visualized Workflows and Pathways

PROTAC_ER_Degrader_Mechanism cluster_cell Cancer Cell cluster_ternary PROTAC PROTAC ER Degrader-10 ER Estrogen Receptor α (ERα) PROTAC->ER Binds to ERα E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3 Ligase Ternary_Complex Ternary Complex (ERα-PROTAC-E3 Ligase) Ubiquitination Poly-ubiquitination of ERα Ternary_Complex->Ubiquitination Catalyzes Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation ERα Degradation Proteasome->Degradation Amino_Acids Amino Acids Degradation->Amino_Acids

Caption: Mechanism of Action of this compound.

Stock_Solution_Workflow start Start weigh 1. Weigh 7.399 mg of This compound start->weigh add_dmso 2. Add 1 mL of sterile DMSO weigh->add_dmso dissolve 3. Dissolve the compound add_dmso->dissolve check_solubility Fully Dissolved? dissolve->check_solubility sonicate Sonicate / Gentle Warming check_solubility->sonicate No sterilize 4. Sterile Filter (Optional) check_solubility->sterilize Yes sonicate->dissolve aliquot 5. Aliquot into single-use vials sterilize->aliquot store 6. Store at -80°C or -20°C aliquot->store end End store->end

Caption: Workflow for Preparing a 10 mM Stock Solution.

References

Applications of PROTAC ER Degraders in Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to harness the cell's natural protein disposal machinery to eliminate disease-causing proteins. PROTAC ER degraders are a novel class of drugs that specifically target the estrogen receptor (ER), a key driver in the majority of breast cancers.[1][2] Unlike traditional inhibitors that merely block the function of a protein, PROTACs trigger the complete degradation and removal of the target protein, offering a more potent and sustained therapeutic effect.[3] This document provides detailed application notes and protocols for the use of PROTAC ER degraders in xenograft models, a critical step in the preclinical evaluation of these promising anticancer agents. Due to the limited public information on a specific molecule named "PROTAC ER Degrader-10," this document will utilize data and protocols from well-characterized PROTAC ER degraders such as vepdegestrant (ARV-471) as representative examples.

Mechanism of Action

PROTAC ER degraders are heterobifunctional molecules composed of a ligand that binds to the estrogen receptor, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4][5] This tripartite complex formation brings the E3 ligase into close proximity with the ER, leading to the ubiquitination of the receptor. The polyubiquitinated ER is then recognized and degraded by the proteasome, effectively eliminating it from the cancer cell.[4][6] This mechanism is distinct from that of selective estrogen receptor degraders (SERDs) like fulvestrant (B1683766), which lead to ER degradation more indirectly.[1]

cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC ER Degrader ER Estrogen Receptor (ERα) PROTAC->ER Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Proteasome Proteasome ER->Proteasome Targeted for Degradation E3->ER Ubiquitination Ub Ubiquitin Degraded_ER Degraded ER (Amino Acids) Proteasome->Degraded_ER

Caption: Mechanism of action of a PROTAC ER degrader.

Applications in Xenograft Models

Xenograft models, where human cancer cells or patient-derived tumors are implanted into immunodeficient mice, are indispensable for evaluating the in vivo efficacy and mechanism of action of novel cancer therapeutics like PROTAC ER degraders.

Efficacy Assessment
  • Tumor Growth Inhibition: The primary application is to assess the ability of the PROTAC ER degrader to inhibit the growth of ER-positive breast cancer tumors. This is typically measured by monitoring tumor volume over time in treated versus control animals.[1]

  • Dose-Response Studies: Xenograft models are used to determine the optimal dose and dosing schedule of the PROTAC ER degrader to achieve maximal tumor growth inhibition with minimal toxicity.

  • Comparison with Standard of Care: The efficacy of a novel PROTAC ER degrader is often compared to existing therapies for ER-positive breast cancer, such as fulvestrant or tamoxifen, to demonstrate superior or equivalent activity.[7]

  • Efficacy in Resistant Models: A key application is to evaluate the activity of PROTAC ER degraders in xenograft models of endocrine-resistant breast cancer, including those with ESR1 mutations, which are a common mechanism of acquired resistance.[7][8]

Pharmacodynamic (PD) and Mechanistic Studies
  • Target Degradation: A critical experiment is to confirm that the PROTAC ER degrader is effectively degrading the estrogen receptor within the tumor tissue. This is assessed by measuring ER protein levels in tumor lysates from treated animals.[1]

  • Downstream Signaling: The functional consequence of ER degradation can be evaluated by measuring the expression of ER-regulated genes in the tumor.[9]

  • Biomarker Discovery: Xenograft studies can help identify potential biomarkers that predict response or resistance to the PROTAC ER degrader.

Quantitative Data Summary

The following tables summarize representative quantitative data for the well-characterized PROTAC ER degrader, vepdegestrant (ARV-471), in xenograft models.

Table 1: Tumor Growth Inhibition (TGI) in Xenograft Models

Xenograft ModelTreatmentDoseTGI (%)Reference
MCF7 CDX (orthotopic)Vepdegestrant10 mg/kg, daily98[1]
MCF7 CDX (orthotopic)Vepdegestrant30 mg/kg, daily120 (tumor regression)[1]
Tamoxifen-resistant MCF7VepdegestrantNot specifiedSuperior to fulvestrant[8]
ESR1 Y537S PDXVepdegestrantNot specifiedActive[8]

Table 2: Estrogen Receptor (ER) Degradation in Xenograft Models

Xenograft ModelTreatmentDoseER Degradation (%)Reference
MCF7 CDX (orthotopic)Vepdegestrant10 mg/kg, daily94[1]
MCF7 CDX (orthotopic)Vepdegestrant30 mg/kg, daily97[1]

Experimental Protocols

Protocol 1: Cell Line-Derived Xenograft (CDX) Model for Efficacy Studies

This protocol describes the establishment of an MCF7 (ER-positive breast cancer cell line) xenograft model and its use for evaluating the efficacy of a PROTAC ER degrader.

Materials:

  • MCF7 human breast cancer cell line

  • Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old

  • Matrigel (BD Biosciences)

  • 17β-estradiol pellets (e.g., 0.72 mg, 60-day release)

  • PROTAC ER degrader (e.g., vepdegestrant) formulated in an appropriate vehicle

  • Vehicle control

  • Calipers for tumor measurement

  • Sterile surgical instruments

Procedure:

  • Cell Culture: Culture MCF7 cells in appropriate media (e.g., EMEM with 10% FBS and 0.01 mg/mL human recombinant insulin) under standard conditions (37°C, 5% CO2).

  • Hormone Supplementation: One day prior to cell implantation, subcutaneously implant a 17β-estradiol pellet into each mouse to support the growth of these estrogen-dependent cells.[10]

  • Cell Implantation:

    • Harvest MCF7 cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration:

    • Administer the PROTAC ER degrader (e.g., by oral gavage) at the predetermined dose and schedule.

    • Administer the vehicle control to the control group using the same route and schedule.

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

  • Data Analysis:

    • Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the control group.

    • Tumors can be processed for pharmacodynamic analysis (see Protocol 2).

cluster_workflow CDX Efficacy Study Workflow Start Start Cell_Culture Culture MCF7 Cells Start->Cell_Culture Hormone_Pellet Implant Estrogen Pellet Cell_Culture->Hormone_Pellet Cell_Implantation Implant MCF7 Cells in Mice Hormone_Pellet->Cell_Implantation Tumor_Growth Monitor Tumor Growth Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer PROTAC ER Degrader/Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint: Euthanize Mice, Excise Tumors Monitoring->Endpoint Data_Analysis Analyze Data (%TGI) Endpoint->Data_Analysis End End Data_Analysis->End

References

Troubleshooting & Optimization

mitigating hook effect for PROTAC ER Degrader-10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the hook effect and other common issues encountered during experiments with PROTAC ER Degrader-10.

Understanding the Hook Effect

This compound is a potent and selective estrogen receptor alpha (ERα) degrader.[1][2] Like other PROTACs (Proteolysis Targeting Chimeras), its mechanism relies on the formation of a ternary complex between the target protein (ERα), the PROTAC molecule, and an E3 ubiquitin ligase.[3][4] This proximity induces the ubiquitination and subsequent degradation of ERα by the proteasome.[4][5][6]

A common phenomenon observed with PROTACs is the "hook effect," where an increase in the PROTAC concentration beyond an optimal point leads to a decrease in target protein degradation.[3][7] This results in a bell-shaped dose-response curve.[3][8] The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations (ERα-PROTAC or E3 Ligase-PROTAC), which prevents the formation of the productive ternary complex necessary for degradation.[3][7]

Frequently Asked Questions (FAQs)

Q1: What is the hook effect in the context of this compound?

A1: The hook effect is a paradoxical decrease in ERα degradation at high concentrations of this compound.[3][7] Instead of observing a plateau of maximal degradation, the dose-response curve shows a decline, resembling a hook or a bell shape.[3][8]

Q2: What causes the hook effect?

A2: The hook effect is caused by an excess of this compound, which leads to the formation of unproductive binary complexes.[3][7] At optimal concentrations, the PROTAC effectively bridges ERα and the E3 ligase to form a productive ternary complex.[4] However, at very high concentrations, the PROTAC is more likely to bind to either ERα or the E3 ligase individually, saturating them and preventing the formation of the three-part complex required for degradation.[3][9]

Q3: What are the experimental consequences of the hook effect?

Q4: How can I determine if I am observing a hook effect?

A4: The most direct way is to perform a dose-response experiment over a very wide range of concentrations (e.g., from picomolar to micromolar). If you observe that ERα degradation decreases at the higher concentrations, you are likely seeing a hook effect.[3]

Troubleshooting Guides

Issue 1: I am observing a bell-shaped dose-response curve for ERα degradation.

This is a classic sign of the hook effect. Here’s how to troubleshoot:

  • Confirm and Characterize:

    • Action: Repeat the experiment with a broader and more granular concentration range of this compound, especially at the higher end where the degradation drops off.[3]

    • Goal: To clearly define the optimal concentration for maximal degradation (Dmax) and the concentration at which the hook effect begins.

  • Data Analysis:

    • Action: Use a non-linear regression model that can fit a bell-shaped curve to accurately determine the DC50 and Dmax. Standard sigmoidal models are not suitable for data exhibiting a hook effect.[10][11]

    • Goal: To obtain reliable potency and efficacy parameters for this compound.

Issue 2: this compound is showing weak or no degradation of ERα.

This could be due to several factors, including testing at concentrations within the hook effect region.

  • Concentration Range:

    • Action: Test a much wider and lower concentration range. The optimal degradation concentration might be significantly lower than initially tested.[3]

    • Goal: To identify the "sweet spot" for maximal degradation.

  • Ternary Complex Formation:

    • Action: Utilize biophysical assays like TR-FRET or Co-Immunoprecipitation (Co-IP) to directly measure the formation of the ERα-PROTAC-E3 ligase ternary complex at various concentrations.[12][13][14]

    • Goal: To correlate the level of ternary complex formation with the observed degradation profile. A decrease in ternary complex at high concentrations would confirm the hook effect at a molecular level.

  • Experimental Conditions:

    • Action: Ensure that the cell line used expresses sufficient levels of both ERα and the recruited E3 ligase.[3] Also, perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal treatment duration.[3]

    • Goal: To optimize the experimental setup for effective degradation.

Data Presentation

The following tables present hypothetical data for illustrative purposes, demonstrating the hook effect and the effect of incubation time on the activity of this compound.

Table 1: Dose-Response of this compound on ERα Degradation

This compound Conc. (nM)% ERα Remaining (24h treatment)
0 (Vehicle)100
0.185
150 (DC50)
1015 (Dmax)
10025
100060
1000080

Table 2: Time-Course of ERα Degradation with this compound

Incubation Time (hours)% ERα Remaining (at 10 nM)% ERα Remaining (at 1000 nM)
0100100
47085
84575
162065
241560

Experimental Protocols

Protocol 1: Western Blot for Dose-Response Analysis of ERα Degradation

This protocol details the quantification of ERα protein levels following treatment with this compound.

  • Cell Culture and Treatment:

    • Plate a suitable human breast cancer cell line expressing ERα (e.g., MCF7) at an appropriate density and allow cells to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium. A wide concentration range is recommended (e.g., 0.1 nM to 10 µM) to observe the potential hook effect. Include a vehicle-only control (e.g., DMSO).

    • Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Prepare samples with Laemmli buffer and boil.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.[15]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[15]

    • Incubate the membrane with a primary antibody against ERα overnight at 4°C. Also probe for a loading control (e.g., GAPDH or β-actin).[15]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[15]

  • Detection and Analysis:

    • Detect the signal using an ECL substrate and an imaging system.[15]

    • Quantify the band intensities using densitometry software.

    • Normalize the ERα band intensity to the loading control.

    • Calculate the percentage of ERα remaining relative to the vehicle control and plot against the PROTAC concentration.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection

This protocol is to confirm the formation of the ERα-PROTAC-E3 ligase ternary complex.

  • Cell Treatment and Lysis:

    • Treat cells with this compound at various concentrations (including one optimal and one "hooked" concentration) and a vehicle control for a short period (e.g., 2-4 hours). To prevent degradation of the target, co-treat with a proteasome inhibitor like MG132.[16]

    • Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against ERα or the E3 ligase overnight at 4°C.[17]

    • Add protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.[17]

  • Washing and Elution:

    • Wash the beads several times to remove non-specific binding.[17]

    • Elute the bound proteins from the beads.[17]

  • Western Blot Analysis:

    • Analyze the eluted proteins by Western blotting using antibodies against ERα and the E3 ligase to detect the co-precipitated proteins.[17]

    • An increased signal for the co-precipitated protein in the PROTAC-treated samples compared to the control indicates ternary complex formation.

Visualizations

PROTAC_Mechanism cluster_optimal Optimal Concentration cluster_high High Concentration (Hook Effect) PROTAC1 PROTAC ER Degrader-10 Ternary Productive Ternary Complex PROTAC1->Ternary ERa1 ERα ERa1->Ternary E3_1 E3 Ligase E3_1->Ternary Ub Ubiquitination Ternary->Ub Proteasome Proteasome Degradation Ub->Proteasome PROTAC2 PROTAC ER Degrader-10 Binary_ER Non-Productive Binary Complex (ERα-PROTAC) PROTAC2->Binary_ER Binary_E3 Non-Productive Binary Complex (E3-PROTAC) PROTAC2->Binary_E3 ERa2 ERα ERa2->Binary_ER E3_2 E3 Ligase E3_2->Binary_E3

Caption: PROTAC Mechanism and the Hook Effect.

Caption: Troubleshooting Workflow for PROTAC Experiments.

References

Technical Support Center: Enhancing In Vivo Performance of PROTAC ER Degrader-10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with PROTAC ER Degrader-10 in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor aqueous solubility?

PROTACs, by their nature, are complex, high molecular weight molecules that often fall "beyond the Rule of Five," a set of guidelines used to predict the druglikeness of a molecule. This inherent structural complexity, which includes two distinct ligands and a linker, frequently leads to poor aqueous solubility and can hinder formulation for in vivo administration.[1][2]

Q2: What is the mechanism of action for this compound?

This compound is a bifunctional molecule designed to selectively induce the degradation of the estrogen receptor (ER) protein.[3] It functions by simultaneously binding to the ER protein and an E3 ubiquitin ligase. This proximity facilitates the tagging of the ER protein with ubiquitin, marking it for degradation by the cell's natural protein disposal system, the proteasome.[3] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple ER protein molecules.[1]

Q3: What are the primary challenges when moving from in vitro to in vivo studies with this compound?

The primary challenges with in vivo delivery of PROTACs like ER Degrader-10 include:

  • Poor aqueous solubility: This can make it difficult to prepare formulations suitable for administration.[1]

  • Low cell permeability: The large size of PROTAC molecules can make it difficult for them to cross cell membranes and reach their intracellular target.[2]

  • Suboptimal pharmacokinetic properties: This can result in rapid clearance from the body and insufficient exposure to the target tissue.[1]

  • Metabolic instability: The PROTAC molecule can be broken down by enzymes in the body, potentially generating metabolites that compete with the intact PROTAC for binding to the ER protein, which can limit its effectiveness.

Troubleshooting Guides

Problem: Difficulty dissolving this compound for in vivo dosing.

Possible Cause: Inherent poor aqueous solubility of the compound.

Solutions:

  • Co-solvent Systems: Start with common biocompatible co-solvents. Test a range of concentrations to find the optimal balance between solubility and tolerability in the animal model.

  • Formulation Development: For more persistent solubility issues, advanced formulation strategies may be necessary. Two common and effective approaches are Amorphous Solid Dispersions (ASDs) and nanoformulations.[4][5]

  • pH Adjustment: If the PROTAC has ionizable groups, adjusting the pH of the formulation vehicle can sometimes improve solubility.

Problem: Inconsistent or low ER degradation observed in vivo compared to in vitro results.

Possible Cause: Poor bioavailability due to low solubility, rapid metabolism, or the "hook effect."[6]

Solutions:

  • Formulation Optimization: As with dissolution issues, enhancing solubility through advanced formulations like ASDs or nanoformulations can significantly improve bioavailability.[5][7]

  • Dose-Response Study: Conduct a thorough dose-response study to identify the optimal concentration for ER degradation. Be mindful of the "hook effect," where at very high concentrations, the formation of non-productive binary complexes (PROTAC-ER or PROTAC-E3 ligase) can reduce the efficiency of degradation.[6]

  • Pharmacokinetic (PK) Analysis: Characterize the pharmacokinetic profile of your formulation to understand its absorption, distribution, metabolism, and excretion (ADME) properties. This will help in optimizing the dosing regimen.

  • Metabolite Profiling: Investigate the metabolic stability of this compound. If metabolites are competing with the parent compound, a redesign of the linker or ligand may be necessary to improve metabolic stability.[8]

Data Presentation

Table 1: Comparison of Formulation Strategies for Poorly Soluble PROTACs

Formulation StrategyMechanism of ActionAdvantagesDisadvantages
Co-solvent Systems Increases the polarity of the solvent to better dissolve the PROTAC.Simple to prepare, suitable for early-stage studies.Potential for precipitation upon dilution in vivo, potential for vehicle-related toxicity.
Amorphous Solid Dispersions (ASDs) The PROTAC is dispersed in an amorphous state within a polymer matrix, increasing its apparent solubility and dissolution rate.[5]Significant solubility enhancement, can create a supersaturated state in vivo.[5]Requires specialized equipment for preparation (e.g., spray dryer, hot-melt extruder), potential for recrystallization if not properly formulated.
Nanoformulations (e.g., Polymeric Nanoparticles) The PROTAC is encapsulated within nanoparticles, improving its solubility and potentially its pharmacokinetic profile.[4]Can protect the PROTAC from degradation, may improve targeting to specific tissues.More complex to prepare and characterize, potential for immunogenicity.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
  • Polymer and PROTAC Selection: Choose a suitable polymer. Hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) is a common choice for its ability to inhibit precipitation. Determine the desired drug loading (e.g., 10-30% w/w).

  • Dissolution: Accurately weigh this compound and the selected polymer. Dissolve them in a minimal amount of a suitable organic solvent (e.g., acetone, methanol) in a round-bottom flask. Ensure complete dissolution.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, solid film is formed on the flask wall.

  • Drying: Further dry the film under high vacuum for at least 24 hours to remove any residual solvent.

  • Collection and Milling: Scrape the dried ASD from the flask and gently mill it into a fine powder for subsequent characterization and formulation.

Protocol 2: Kinetic Solubility Assay using the Shake-Flask Method
  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Sample Preparation: Add an excess of the PROTAC stock solution to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4). The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Equilibration: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24 hours) to allow the solution to reach equilibrium.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved PROTAC in the supernatant using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

Visualizations

ER_Degradation_Pathway PROTAC PROTAC ER Degrader-10 Ternary_Complex Ternary Complex (PROTAC-ER-E3 Ligase) PROTAC->Ternary_Complex ER Estrogen Receptor (ER) ER->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_ER Ubiquitinated ER Ternary_Complex->Ub_ER Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_ER->Proteasome Degraded_ER Degraded ER Fragments Proteasome->Degraded_ER

Caption: Mechanism of ER degradation by this compound.

Troubleshooting_Workflow Start Poor In Vivo Efficacy Check_Solubility Assess Solubility in Formulation Vehicle Start->Check_Solubility Solubility_OK Solubility Adequate? Check_Solubility->Solubility_OK Optimize_Formulation Optimize Formulation (Co-solvents, ASDs, Nano) Solubility_OK->Optimize_Formulation No Check_PK Conduct Pharmacokinetic (PK) Study Solubility_OK->Check_PK Yes Optimize_Formulation->Check_Solubility PK_OK Favorable PK Profile? Check_PK->PK_OK Adjust_Dose Adjust Dosing Regimen (Dose & Frequency) PK_OK->Adjust_Dose No Check_Metabolism Investigate Metabolism & Hook Effect PK_OK->Check_Metabolism Yes Adjust_Dose->Check_PK Metabolism_OK Metabolically Stable? No Hook Effect? Check_Metabolism->Metabolism_OK Redesign_PROTAC Consider PROTAC Redesign (Linker/Ligand Modification) Metabolism_OK->Redesign_PROTAC No Success Improved In Vivo Efficacy Metabolism_OK->Success Yes

References

optimizing PROTAC ER Degrader-10 concentration for maximum degradation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing PROTAC ER Degrader-10

Welcome to the technical support center for this compound. This guide provides detailed answers to frequently asked questions (FAQs), troubleshooting advice, and standardized protocols to help you optimize the concentration of ER Degrader-10 for maximal degradation of Estrogen Receptor Alpha (ERα) in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a heterobifunctional molecule designed to induce the degradation of the ERα protein.[1][2][3] It works by simultaneously binding to ERα and an E3 ubiquitin ligase.[1][3] This proximity enables the E3 ligase to tag the ERα protein with ubiquitin, marking it for destruction by the cell's proteasome.[1][3][4] The degrader molecule can then be reused to target additional ERα proteins for degradation.[1][3]

PROTAC_Mechanism cluster_0 Cell cluster_1 Ternary Complex Formation PROTAC ER Degrader-10 PROTAC_bound ER Degrader-10 ER Estrogen Receptor (ERα) ER_bound ERα E3 E3 Ubiquitin Ligase E3_bound E3 Ligase PROTAC_bound->E3_bound ER_bound->PROTAC_bound ER_ub Poly-ubiquitinated ERα ER_bound->ER_ub Ub Ubiquitin (Ub) E3_bound->Ub Ub->ER_bound Tagging Proteasome 26S Proteasome ER_ub->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation caption PROTAC-mediated degradation of ERα.

Figure 1. PROTAC-mediated degradation of ERα.

Q2: What are the key parameters to define the optimal concentration?

The primary parameters to characterize the efficacy of a PROTAC are DC50 (the concentration that causes 50% degradation of the target protein) and Dmax (the maximum percentage of degradation achievable).[1][5][6] The goal is to identify a concentration at or near the Dmax that effectively degrades ERα without causing significant cytotoxicity.

Q3: I'm observing decreased degradation at higher concentrations. What is the "hook effect"?

The "hook effect" is a common phenomenon with PROTACs where degradation efficiency decreases at very high concentrations, resulting in a bell-shaped dose-response curve.[7][8] This occurs because excessive PROTAC molecules lead to the formation of unproductive binary complexes (ER-PROTAC or E3-PROTAC) instead of the productive ternary complex (ER-PROTAC-E3) required for degradation.[1][7][8] To avoid this, it is critical to test a wide, granular concentration range to identify the optimal degradation window.[7][8]

Hook_Effect cluster_low Low PROTAC Concentration cluster_high High PROTAC Concentration ER1 ERα P1 PROTAC ER1->P1 Ternary Productive Ternary Complex ER1->Ternary E31 E3 Ligase P1->E31 P1->Ternary E31->Ternary ER2 ERα P2a PROTAC ER2->P2a Binary1 Unproductive Binary Complex ER2->Binary1 P2a->Binary1 P2b PROTAC E32 E3 Ligase P2b->E32 Binary2 Unproductive Binary Complex P2b->Binary2 E32->Binary2 caption Mechanism of the PROTAC hook effect.

Figure 2. Mechanism of the PROTAC hook effect.

Troubleshooting Guide

This section addresses common issues encountered during ERα degradation experiments.

Problem Potential Cause Recommended Solution
No ERα Degradation Observed 1. Concentration is too low or too high (hook effect). [7]1. Perform a dose-response experiment with a very wide concentration range (e.g., 0.1 nM to 10 µM).[1]
2. Inappropriate incubation time. [1]2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at an optimal concentration.[1]
3. Low expression of required E3 ligase in the cell line. [1][9]3. Verify the expression of the relevant E3 ligase (e.g., Cereblon or VHL) in your cell line via Western blot.
4. Compound instability or inactivity. 4. Aliquot stock solutions to avoid freeze-thaw cycles.[1] Confirm compound activity with a positive control cell line if available.
High Cell Toxicity 1. PROTAC concentration is too high. [1]1. Lower the PROTAC concentration. Determine the IC50 for cell viability and use concentrations well below this value.[1]
2. Off-target effects. [1]2. Use a lower, more specific concentration. If available, compare results with a non-degrading negative control molecule.[1]
Inconsistent Results 1. Variability in cell confluency. 1. Standardize cell seeding density to ensure consistent confluency (e.g., 70-80%) at the time of treatment.[1]
2. Repeated freeze-thaw cycles of stock solution. 2. Prepare single-use aliquots of the PROTAC stock solution and store them at -80°C.[1]

digraph "Troubleshooting_Workflow" {
graph [size="10,5"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];

start [label="Start: No ERα Degradation", fillcolor="#F1F3F4", fontcolor="#202124"]; check_conc [label="Action: Perform broad\ndose-response (0.1nM-10µM)", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"]; degradation_obs [label="Degradation Observed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; optimize [label="Result: Yes\nOptimize Concentration & Time", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

check_time [label="Action: Perform\ntime-course (2-24h)", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"]; degradation_obs2 [label="Degradation Observed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

check_e3 [label="Action: Verify E3 Ligase\nExpression (Western Blot)", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"]; e3_present [label="E3 Present?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

check_compound [label="Action: Check Compound\nStability & Aliquoting", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"]; end_fail [label="Result: No\nConsider alternative cell line\nor compound issues", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> check_conc [color="#4285F4"]; check_conc -> degradation_obs [color="#4285F4"]; degradation_obs -> optimize [label="Yes", color="#34A853"]; degradation_obs -> check_time [label="No", color="#EA4335"];

check_time -> degradation_obs2 [color="#4285F4"]; degradation_obs2 -> optimize [label="Yes", color="#34A853"]; degradation_obs2 -> check_e3 [label="No", color="#EA4335"];

check_e3 -> e3_present [color="#4285F4"]; e3_present -> check_compound [label="Yes", color="#34A853"]; e3_present -> end_fail [label="No", color="#EA4335"]; check_compound -> end_fail [label="Still No Degradation", color="#EA4335"];

caption [label="Troubleshooting logic for no ERα degradation.", shape=plaintext, fontsize=10]; }

"text-align: center; font-size: 12px;">Figure 3. Troubleshooting logic for no ERα degradation.


Experimental Protocols

Protocol 1: Dose-Response Curve for ERα Degradation by Western Blot

This protocol details how to determine the DC50 and Dmax of ER Degrader-10.

Materials:

  • ERα-positive cells (e.g., MCF-7)
  • Complete cell culture medium
  • This compound (stock solution in DMSO)
  • Vehicle control (DMSO)
  • 6-well cell culture plates
  • Ice-cold Phosphate-Buffered Saline (PBS)
  • RIPA lysis buffer with protease and phosphatase inhibitors
  • BCA or Bradford protein assay kit
  • SDS-PAGE and Western blotting reagents and equipment

Procedure:

  • Cell Seeding: Seed cells in6-well plates at a density that ensures they reach 70-80% confluency on the day of treatment. [1]Allow cells to adhere overnight.2. PROTAC Treatment: Prepare serial dilutions of ER Degrader-10in culture medium. A wide concentration range is recommended (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) to identify the optimal concentration and observe any potential hook effect. [1]3. Aspirate the old medium and add the medium containing the different PROTAC concentrations. Include a vehicle-only (DMSO) control. [5]4. Incubate the cells for a fixed time (e.g., 16-24 hours). [9]5. Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube. [9]6. Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. [9]7. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay. [1]8. Western Blotting:
    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. [1] * Transfer the separated proteins to a PVDF or nitrocellulose membrane. * Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. [8] * Incubate with a primary antibody against ERα overnight at 4°C. [1] * Incubate with a loading control antibody (e.g., β-actin or GAPDH) to normalize protein loading. [1] * Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. [1]9. Data Analysis:
    • Detect the signal using an ECL substrate and an imaging system. * Quantify the band intensities using densitometry software. [1] * Normalize the ERα signal to the loading control signal for each lane.
    • Calculate the percentage of ERα degradation relative to the vehicle control.
    • Plot the percent degradation against the log of the PROTAC concentration to determine DC50 and Dmax values. [9] Example Data:
ER Degrader-10 (nM) % ERα Degradation (Normalized) % Cell Viability
0 (Vehicle) 0% 100%
0.1 15% 99%
1.0 55% 98%
10 85% 97%
100 95% (Dmax) 95%
1000 70% 91%
10000 40% (Hook Effect) 82%

This document is intended for research use only. Please refer to the product's safety data sheet (SDS) for handling and storage information.

References

PROTAC ER Degrader-10 degradation efficiency issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during experiments with PROTAC ER Degrader-10.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a bifunctional small molecule designed to induce the degradation of the Estrogen Receptor (ER) protein.[1][2] It operates through the ubiquitin-proteasome system (UPS), which is the cell's natural machinery for protein disposal.[1] The PROTAC molecule simultaneously binds to the ER protein and an E3 ubiquitin ligase. This proximity facilitates the tagging of the ER protein with ubiquitin chains, marking it for degradation by the proteasome.[1][3] The this compound molecule can then be reused to induce the degradation of multiple ER protein molecules.[1]

Q2: What are the critical parameters for assessing the efficacy of this compound?

The two primary parameters to determine the efficacy of a PROTAC are:

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax: The maximal percentage of target protein degradation that can be achieved with the PROTAC.

The objective is to use a concentration that maximizes degradation (at or near Dmax) without causing off-target effects or cytotoxicity.[4]

Q3: What is the "hook effect" and how can it be avoided?

The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[4][5] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the ER protein alone or the E3 ligase alone) rather than the productive ternary complex (ER-PROTAC-E3 ligase) required for degradation.[4][6] To avoid this, it is essential to perform a dose-response experiment across a wide range of concentrations to identify the optimal window for maximizing degradation.[4]

Troubleshooting Guide

This guide addresses common issues related to the degradation efficiency of this compound.

Issue 1: Little to No Degradation of Estrogen Receptor (ER)

If you observe minimal or no degradation of the ER protein, consider the following potential causes and troubleshooting steps.

Potential Causes & Solutions
Potential CauseRecommended Troubleshooting Steps
PROTAC Integrity and Activity Verify the chemical structure, purity (>95%), and stability of your this compound stock.[6] Assess the stability of the compound in your cell culture medium over the experimental time course.[7]
Cellular Permeability Due to their size, PROTACs may have poor cell permeability.[6][8] Confirm cellular entry and target engagement using assays like NanoBRET in both live and permeabilized cells. A significant difference in potency can indicate a permeability issue.[8]
E3 Ligase Expression Confirm that the cell line used expresses sufficient levels of the specific E3 ligase recruited by this compound (e.g., Cereblon or VHL). Low E3 ligase expression is a common reason for PROTAC failure.[6] This can be verified by Western blot or qPCR.[4]
Target Engagement Ensure your PROTAC can bind to both the ER protein and the E3 ligase independently (binary engagement).[6]
Ternary Complex Formation The formation of a stable ternary complex (ER-PROTAC-E3 ligase) is crucial for degradation.[9] A lack of degradation may indicate an inability to form this complex. This can be assessed using a co-immunoprecipitation (Co-IP) assay.
Lack of Ubiquitination Even if a ternary complex forms, it may not be in a productive conformation for the E3 ligase to ubiquitinate the ER protein.[7] An in-cell ubiquitination assay can determine if the ER protein is being ubiquitinated.[10]
Proteasome Activity The final step of degradation is carried out by the proteasome. To confirm that the degradation is proteasome-dependent, co-treat cells with a proteasome inhibitor (e.g., MG132).[11] A rescue of ER protein levels in the presence of the inhibitor indicates that the degradation pathway is intact.[10]
"Hook Effect" Excessively high concentrations of the PROTAC can inhibit degradation.[4][5] Perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration.[4]
Illustrative Quantitative Data for Troubleshooting

The following table provides hypothetical data to illustrate expected outcomes in troubleshooting experiments.

ExperimentConditionExpected Outcome for Successful DegradationPotential Issue if Outcome is Not Met
Dose-Response Western Blot 24-hour treatment with 100 nM this compound>80% reduction in ER protein levels compared to vehicle controlPoor degradation efficiency
Time-Course Western Blot Treatment with 100 nM this compoundMaximum degradation observed between 8-24 hoursSuboptimal degradation kinetics
Proteasome Inhibition Co-treatment with 100 nM this compound and 10 µM MG132ER protein levels are restored to near vehicle control levelsDegradation is not proteasome-mediated
Co-Immunoprecipitation (Co-IP) Immunoprecipitate E3 Ligase, blot for ERIncreased ER signal in the presence of this compoundInability to form a ternary complex
Cell Viability Assay 24-hour treatment with a range of concentrationsIC50 > 10 µMPROTAC exhibits cytotoxicity at effective concentrations

Experimental Protocols

Protocol 1: Western Blot for ER Protein Degradation

This protocol is for determining the extent of ER protein degradation following treatment with this compound.

  • Cell Culture & Treatment: Plate cells (e.g., MCF-7) at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[4]

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[4]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ERα overnight at 4°C.[4]

    • Incubate with a loading control antibody (e.g., β-actin or GAPDH) to normalize for protein loading.[4]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using image analysis software. Normalize the ERα band intensity to the loading control and then to the vehicle control to determine the percentage of degradation.[4]

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol verifies the PROTAC-mediated interaction between the ER protein and the E3 ligase.

  • Cell Treatment: Treat cells with the optimal concentration of this compound and a vehicle control for a short duration (e.g., 1-4 hours).[10]

  • Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease inhibitors.[10]

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads.[10]

    • Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-CRBN or anti-VHL) overnight at 4°C.[10]

  • Washing and Elution:

    • Wash the beads 3-5 times with ice-cold lysis buffer.

    • Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling.[6]

  • Western Blot Analysis: Analyze the eluate by Western blot, probing for the ER protein. A band for ER in the lane where the E3 ligase was pulled down indicates ternary complex formation.[6] Also, probe for the immunoprecipitated E3 ligase as a positive control.[6]

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC ER Degrader-10 Ternary_Complex ER-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex ER Estrogen Receptor (ER) ER->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_ER Ubiquitinated ER Ternary_Complex->Ub_ER Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_ER->Proteasome Degraded_ER Degraded ER (Peptides) Proteasome->Degraded_ER Degradation

Caption: Mechanism of action for this compound.

Troubleshooting_Workflow Start Start: Poor ER Degradation Check_PROTAC 1. Check PROTAC Integrity & Experimental Setup Start->Check_PROTAC Check_Permeability 2. Assess Cell Permeability Check_PROTAC->Check_Permeability PROTAC OK Redesign Consider PROTAC Redesign Check_PROTAC->Redesign PROTAC Degraded Check_Expression 3. Verify E3 Ligase & ER Expression Check_Permeability->Check_Expression Permeable Check_Permeability->Redesign Not Permeable Check_Ternary 4. Test Ternary Complex Formation (Co-IP) Check_Expression->Check_Ternary Expressed Check_Expression->Redesign Not Expressed Check_Ub 5. Assay for Ubiquitination Check_Ternary->Check_Ub Complex Forms Check_Ternary->Redesign No Complex Check_Proteasome 6. Confirm Proteasome- Dependent Degradation Check_Ub->Check_Proteasome Ubiquitination Occurs Check_Ub->Redesign No Ubiquitination Optimize_Conc 7. Optimize Concentration (Dose-Response) Check_Proteasome->Optimize_Conc Proteasome-Dependent Check_Proteasome->Redesign Not Proteasome- Dependent Success Degradation Achieved Optimize_Conc->Success Optimal Conc. Found Optimize_Conc->Redesign Hook Effect Dominant

References

addressing off-target effects of PROTAC ER Degrader-10 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using PROTAC ER Degrader-10 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent, heterobifunctional proteolysis-targeting chimera designed to induce the degradation of the Estrogen Receptor (ERα). It is derived from patent WO2021133886[1]. Like other PROTACs, it functions by hijacking the body's natural ubiquitin-proteasome system.[2][3] The molecule simultaneously binds to the Estrogen Receptor and an E3 ubiquitin ligase, forming a ternary complex.[2][4] This proximity facilitates the tagging of ERα with ubiquitin, marking it for degradation by the proteasome.[2][4]

Q2: What are the key parameters to consider when assessing the activity of this compound?

When evaluating the performance of this compound, two key parameters are DC50 (half-maximal degradation concentration) and Dmax (maximum degradation). DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of target protein degradation achievable. It is also crucial to consider the kinetics of degradation by performing time-course experiments.

Q3: What is the "hook effect" and how can I avoid it?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC, resulting in a bell-shaped dose-response curve.[5] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the ER or the E3 ligase, rather than the productive ternary complex required for degradation. To avoid this, it is essential to perform a wide dose-response experiment with serial dilutions (e.g., 1 pM to 10 µM) to identify the optimal concentration range for maximal degradation.[5]

Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound.

Problem 1: No or low degradation of Estrogen Receptor (ERα).

If you observe minimal or no degradation of ERα after treatment with this compound, consider the following potential causes and solutions:

Potential Cause Suggested Solution
Suboptimal Concentration Perform a broad dose-response experiment (e.g., 1 pM to 10 µM) to identify the optimal concentration for degradation and to rule out the "hook effect".[5]
Inappropriate Incubation Time Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at an optimal concentration to determine the kinetics of ERα degradation.
Low E3 Ligase Expression Confirm that your cell line expresses sufficient levels of the E3 ligase recruited by this compound. This can be checked via Western Blot or qPCR.
Poor Cell Permeability While this compound is designed for cell permeability, issues can arise. Consider using a positive control PROTAC known to work in your cell line to verify your experimental setup.
Compound Instability Assess the stability of this compound in your cell culture medium over the course of your experiment.
Inactive Ubiquitin-Proteasome System Ensure your cells are healthy and not compromised. As a control, you can co-treat with a proteasome inhibitor (e.g., MG132), which should rescue the degradation of ERα.[6]
Problem 2: Suspected off-target effects.

Unintended degradation of other proteins is a potential concern with any targeted therapy. Here’s how to investigate and mitigate off-target effects of this compound:

Validation Method Description Expected Outcome for On-Target Effect
Global Proteomics (Mass Spectrometry) Unbiased identification and quantification of thousands of proteins in a cell lysate after treatment. This is the gold standard for assessing selectivity.Significant downregulation of only ERα and its known downstream effectors.
Western Blot of Known Off-Targets If you have specific off-target proteins in mind (e.g., structurally related nuclear receptors), perform Western Blots to check their levels after treatment.No change in the expression levels of suspected off-target proteins.
Competitive Binding Assay Co-treat cells with this compound and an excess of a selective ERα ligand.The ERα ligand should compete with the PROTAC for binding to ERα, thus preventing its degradation.
Use of a Negative Control Synthesize or obtain an inactive version of the PROTAC where the E3 ligase-binding moiety is mutated.The negative control should not induce degradation of ERα or any other protein.

Experimental Protocols

Below are detailed protocols for key experiments to validate the on-target activity and specificity of this compound.

Protocol 1: Western Blot for ERα Degradation

This protocol is for quantifying the degradation of ERα in response to this compound treatment.

  • Cell Seeding and Treatment:

    • Seed cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium. A wide concentration range is recommended (e.g., 1 pM to 10 µM).

    • Include a vehicle-only control (e.g., DMSO).

    • Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against ERα overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.

    • Quantify the band intensities to determine the percentage of ERα degradation relative to the vehicle control.

Protocol 2: Global Proteomics using Mass Spectrometry

This protocol outlines the steps for an unbiased assessment of this compound's selectivity.

  • Sample Preparation:

    • Treat cells with this compound at a concentration that gives maximal degradation (Dmax) and a vehicle control.

    • Harvest and lyse the cells as described in the Western Blot protocol.

  • Protein Digestion:

    • Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the peptides by liquid chromatography (LC).

    • Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their sequences and quantify their relative abundance.

  • Data Analysis:

    • Use specialized software to identify the proteins and quantify the changes in their abundance following PROTAC treatment.

    • Identify proteins that are significantly downregulated to confirm on-target degradation and discover potential off-target effects.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-mediated Degradation cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC ER Degrader-10 ER Estrogen Receptor (ERα) PROTAC->ER Binds to Target E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ligase Ternary ERα-PROTAC-E3 Ternary Complex Ub Ubiquitination Ternary->Ub Ub Tagging Proteasome Proteasome Ub->Proteasome Recognition Degraded Degraded ERα Proteasome->Degraded Degradation

Caption: Mechanism of action for this compound.

Troubleshooting_Workflow start Start: No/Low ERα Degradation q1 Is concentration range optimized (e.g., 1pM-10µM)? start->q1 sol1 Perform broad dose-response curve q1->sol1 No q2 Is incubation time optimized? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Perform time-course experiment (2-24h) q2->sol2 No q3 Is E3 Ligase expressed in the cell line? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Verify E3 Ligase expression (WB/qPCR) or change cell line q3->sol3 No q4 Is proteasome active? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Check cell health and use proteasome inhibitor control (e.g., MG132) q4->sol4 No end Consult further technical support q4->end Yes a4_yes Yes a4_no No

Caption: Troubleshooting workflow for lack of ERα degradation.

Off_Target_Validation cluster_0 Primary Validation cluster_1 Secondary Validation start Suspected Off-Target Effects proteomics Global Proteomics (MS) start->proteomics competition Competitive Binding Assay (with ERα ligand) start->competition neg_control Inactive Negative Control PROTAC start->neg_control proteomics_result Result: ERα is the only significantly degraded protein proteomics->proteomics_result end High Confidence in On-Target Specificity proteomics_result->end competition_result Result: ERα degradation is rescued competition->competition_result neg_control_result Result: No ERα degradation observed neg_control->neg_control_result competition_result->end neg_control_result->end

Caption: Experimental workflow for validating on-target specificity.

References

how to determine optimal incubation time for PROTAC ER Degrader-10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal incubation time for PROTAC ER Degrader-10. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and orally active Proteolysis Targeting Chimera (PROTAC) designed to specifically target Estrogen Receptor alpha (ERα) for degradation.[1] It is a heterobifunctional molecule composed of a ligand that binds to ERα, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1] By bringing ERα and CRBN into close proximity, it induces the ubiquitination of ERα, marking it for degradation by the proteasome.[2][3][4] This event-driven mechanism allows for the catalytic degradation of the target protein.[2]

Q2: What are the key parameters of this compound's activity?

A2: this compound has been shown to be a potent degrader of ERα with a DC50 (the concentration required to degrade 50% of the protein) in the range of 0.37-1.1 nM in ER-positive breast cancer cell lines such as MCF-7, T47D, and CAMA-1.[1]

Q3: How do I determine the optimal incubation time for ERα degradation with this compound?

A3: The optimal incubation time for maximal degradation of ERα can vary depending on the cell line, its metabolic activity, and the concentration of the PROTAC. To determine the ideal incubation time, a time-course experiment is essential. This involves treating your cells with a fixed concentration of this compound and harvesting them at various time points for analysis of ERα protein levels.

Q4: What concentration of this compound should I use for a time-course experiment?

A4: A good starting point is to use a concentration that is 5-10 times the DC50. Given the reported DC50 of 0.37-1.1 nM, a concentration range of 5-10 nM would be appropriate for initial time-course experiments in cell lines like MCF-7, T47D, or CAMA-1.[1] It is also advisable to test a higher and lower concentration to understand the degradation kinetics more fully.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time

This protocol outlines the steps to determine the optimal incubation time for ERα degradation by this compound using Western blotting.

Materials:

  • ER-positive breast cancer cell line (e.g., MCF-7, T47D)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-ERα and a loading control (e.g., anti-β-actin, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for Western blot detection

Procedure:

  • Cell Seeding: Plate the cells at a suitable density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare a working solution of this compound in complete cell culture medium at the desired concentration (e.g., 10 nM). Also, prepare a vehicle control with the same final concentration of DMSO.

  • Incubation: Replace the medium in the wells with the medium containing this compound or the vehicle control. Incubate the cells for various time points (e.g., 0, 2, 4, 8, 16, 24, and 48 hours).

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and then add ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities for ERα and the loading control. Normalize the ERα signal to the loading control for each time point. Plot the percentage of ERα degradation relative to the time 0 or vehicle control against time to determine the optimal incubation period for maximal degradation (Dmax).

Data Presentation

Table 1: Example Time-Course Experiment Parameters

ParameterRecommended Range/Value
Cell Lines MCF-7, T47D, CAMA-1
PROTAC Concentration 1 nM, 10 nM, 100 nM
Time Points 0, 2, 4, 8, 16, 24, 48 hours
Vehicle Control DMSO (at the same final concentration as the highest PROTAC dose)
Readout Western Blot for ERα levels

Table 2: Hypothetical Time-Course Experiment Results

Time (hours)ERα Level (% of Control) at 10 nM
0100%
285%
450%
820%
1610%
245%
4815% (potential protein re-synthesis)

Note: This table presents hypothetical data for illustrative purposes.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No ERα Degradation Observed - Insufficient incubation time.- PROTAC concentration is too low.- Low expression of Cereblon (CRBN) E3 ligase in the cell line.- Poor cell permeability of the PROTAC.- Perform a time-course experiment with longer incubation times.- Conduct a dose-response experiment with a wider concentration range.- Verify CRBN expression in your cell line via Western blot or qPCR.- Consult literature for the permeability of similar PROTACs.
"Hook Effect" Observed (Less degradation at higher concentrations) - At very high concentrations, the PROTAC can form binary complexes with either the target or the E3 ligase, which are unproductive for degradation.- Test a broader range of concentrations, including lower nanomolar and picomolar ranges, to identify the optimal concentration for maximal degradation.
High Cell Toxicity - PROTAC concentration is too high.- Off-target effects.- Determine the IC50 for cell viability and use concentrations well below this for degradation experiments.- Compare the effects with a negative control PROTAC (if available) where either the ERα or CRBN binder is inactive.
Variability in Degradation Between Experiments - Inconsistent cell density or health.- Variation in reagent preparation.- Ensure consistent cell seeding density and that cells are in a healthy, logarithmic growth phase.- Prepare fresh dilutions of the PROTAC for each experiment.

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC ER Degrader-10 Ternary Ternary Complex (ERα-PROTAC-CRBN) PROTAC->Ternary Binds ER ERα (Target Protein) ER->Ternary Binds E3 CRBN (E3 Ligase) E3->Ternary Binds Ternary->PROTAC Release & Recycle Ub_ER Ubiquitinated ERα Ternary->Ub_ER Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_ER->Proteasome Recognition Degraded Degraded ERα (Peptides) Proteasome->Degraded Degradation Time_Course_Workflow start Start seed_cells Seed ER+ Cells (e.g., MCF-7) start->seed_cells treat_cells Treat with PROTAC ER Degrader-10 (e.g., 10 nM) and Vehicle (DMSO) seed_cells->treat_cells incubate Incubate for Various Time Points (0, 2, 4, 8, 16, 24, 48h) treat_cells->incubate harvest Harvest Cells & Lyse incubate->harvest quantify Quantify Protein Concentration harvest->quantify western Western Blot for ERα and Loading Control quantify->western analyze Analyze Band Intensity western->analyze plot Plot % ERα Degradation vs. Time analyze->plot determine Determine Optimal Incubation Time (Dmax) plot->determine end End determine->end

References

overcoming poor cell permeability of PROTAC ER Degrader-10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing PROTAC ER Degrader-10. The information is designed to help overcome common experimental challenges, with a focus on issues related to cell permeability.

Troubleshooting Guide

Question: I am not observing any degradation of Estrogen Receptor (ER) in my cell-based assays with this compound. What are the possible causes and how can I troubleshoot this?

Answer:

Lack of ER degradation can stem from several factors, with poor cell permeability being a common issue for PROTACs due to their high molecular weight and polar surface area.[1][2][3] Here’s a step-by-step troubleshooting workflow:

1. Verify Compound Integrity and Activity:

  • Confirm Identity and Purity: Ensure the provided this compound is of high purity via LC-MS and NMR.

  • In Vitro Binding Assay: Confirm that the degrader can form a ternary complex with ER and the recruited E3 ligase (e.g., VHL or Cereblon) using a cell-free assay like Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR).[4]

2. Address Potential Cell Permeability Issues:

  • PROTACs often exhibit low passive diffusion across the cell membrane.[5][6] Consider the following strategies:

    • Increase Incubation Time and Concentration: Systematically increase the incubation time and concentration of this compound to determine if the lack of degradation is due to slow uptake.

    • Permeability Assessment: Directly measure the cell permeability of your compound using the assays detailed in the "Experimental Protocols" section below (e.g., PAMPA or Caco-2 assays).[7][8][9]

    • Chemical Modifications (Advanced): If poor permeability is confirmed, consider collaborating with a medicinal chemist to explore strategies like linker optimization or a prodrug approach to enhance uptake.[7][10]

3. Optimize Cellular Assay Conditions:

  • Cell Line Selection: Ensure your chosen cell line expresses sufficient levels of both ER and the relevant E3 ligase.

  • Proteasome Inhibition Control: Treat cells with a proteasome inhibitor (e.g., MG132) alongside this compound. An accumulation of ubiquitinated ER would indicate that the initial steps of the degradation process are occurring.[11]

  • Western Blotting: Optimize your Western blot protocol to ensure sensitive detection of ER.

Below is a troubleshooting workflow to guide your experimental process:

G start No ER Degradation Observed check_compound Verify Compound Integrity (LC-MS, NMR) start->check_compound binding_assay Confirm Ternary Complex Formation (FP, SPR) check_compound->binding_assay Compound OK fail Consult Further Support check_compound->fail Compound Impure permeability Assess Cell Permeability (PAMPA, Caco-2) binding_assay->permeability Binding Confirmed binding_assay->fail No Binding optimize_assay Optimize Cellular Assay (Cell line, Controls) permeability->optimize_assay Permeability Low permeability->optimize_assay Permeability OK increase_conc_time Increase Concentration & Incubation Time optimize_assay->increase_conc_time proteasome_inhibitor Use Proteasome Inhibitor Control (e.g., MG132) increase_conc_time->proteasome_inhibitor chem_mod Consider Chemical Modification (Linker, Prodrug) chem_mod->fail wb_optimization Optimize Western Blot Protocol proteasome_inhibitor->wb_optimization wb_optimization->chem_mod No Degradation success ER Degradation Achieved wb_optimization->success Degradation Observed G PROTAC PROTAC ER Degrader-10 Ternary Ternary Complex (ER-PROTAC-E3) PROTAC->Ternary ER Estrogen Receptor (ER) ER->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitination Ternary->Ub Induces Proteasome 26S Proteasome Ub->Proteasome Targets ER for Degradation ER Degradation Proteasome->Degradation Repeat Catalytic Cycle Degradation->Repeat Repeat->PROTAC G cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 Non-Genomic Pathway Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds Membrane_ER Membrane ER Estrogen->Membrane_ER ER_dimer ER Dimer ER->ER_dimer Dimerizes & Translocates ERE Estrogen Response Element (ERE) Gene_Expression Gene Expression (Proliferation, Survival) ERE->Gene_Expression Regulates ER_dimer->ERE Binds Kinase_Cascade Kinase Cascades (MAPK, PI3K/AKT) Membrane_ER->Kinase_Cascade Activates Kinase_Cascade->Gene_Expression G start Start Permeability Assessment pampa PAMPA (Passive Diffusion) start->pampa caco2 Caco-2 Assay (Active/Passive) start->caco2 prep_donor Prepare Donor Plate (PROTAC in Buffer) pampa->prep_donor culture_caco2 Culture Caco-2 Cells (21-25 days) caco2->culture_caco2 prep_acceptor Prepare Acceptor Plate (Buffer + Lipid Membrane) prep_donor->prep_acceptor assemble Assemble Plate Sandwich prep_acceptor->assemble incubate_pampa Incubate (4-18h) assemble->incubate_pampa analyze_pampa Analyze Concentrations (LC-MS/MS) incubate_pampa->analyze_pampa calc_pampa Calculate Papp analyze_pampa->calc_pampa integrity_test Test Monolayer Integrity (TEER) culture_caco2->integrity_test run_assay Run A-B and B-A Assay integrity_test->run_assay analyze_caco2 Analyze Concentrations (LC-MS/MS) run_assay->analyze_caco2 calc_caco2 Calculate Papp & Efflux Ratio analyze_caco2->calc_caco2

References

verifying E3 ligase expression for PROTAC ER Degrader-10 activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with PROTAC ER Degrader-10. This resource provides troubleshooting guides and answers to frequently asked questions regarding the verification of E3 ligase expression, a critical factor for successful protein degradation.

Understanding the Mechanism of Action

Question: How does this compound work?

Proteolysis-Targeting Chimeras (PROTACs) are bifunctional molecules designed to eliminate specific proteins from the cell.[1] this compound is engineered to simultaneously bind to the Estrogen Receptor (ER) and an E3 ubiquitin ligase.[2] This proximity induces the E3 ligase to tag the ER with ubiquitin chains, marking it for destruction by the cell's natural protein disposal machinery, the proteasome.[3][4] This process can be repeated, allowing a single PROTAC molecule to trigger the degradation of multiple ER proteins.[2]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC ER Degrader-10 invis1 PROTAC->invis1 ER Estrogen Receptor (Target Protein) ER->invis1 E3 E3 Ubiquitin Ligase E3->invis1 Ternary Ternary Complex (ER-PROTAC-E3) Ub_ER Polyubiquitinated ER Ternary->Ub_ER Ubiquitination invis2 Ternary->invis2 Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_ER->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation invis1->Ternary Formation invis2->PROTAC Recycling invis2->E3 invis3

This compound Mechanism of Action.

Frequently Asked Questions (FAQs)

Question: Which E3 ligase does this compound recruit?

The specific E3 ligase recruited by this compound (extracted from patent WO2021133886) is not explicitly detailed in publicly available literature.[5] However, the vast majority of PROTACs in development, particularly for ER degradation, recruit either Cereblon (CRBN) or the von Hippel-Lindau tumor suppressor (VHL) .[6][7][8] Therefore, initial experiments should focus on verifying the expression and involvement of these two common E3 ligases.

Question: How do I select a suitable cell line for my experiment?

A suitable cell line must express three key components:

  • Estrogen Receptor (ERα): The target protein.

  • The specific E3 Ligase: Assumed to be CRBN or VHL.

  • Components of the Ubiquitin-Proteasome System: Generally ubiquitous in mammalian cells.

The choice of E3 ligase can be critical, as different cell lines may have varying expression levels, potentially impacting PROTAC efficacy.[9][10]

Troubleshooting_Workflow Start No ER Degradation Observed Check_Controls Did you run proper controls? (e.g., Proteasome inhibitor) Start->Check_Controls Check_E3_Expr Is the E3 ligase (CRBN/VHL) expressed at the protein level? Check_Ternary Can the PROTAC form a ternary complex in your system? Check_E3_Expr->Check_Ternary Yes Solution_E3 Action: Choose a cell line with higher E3 ligase expression or switch to a PROTAC recruiting a different E3 ligase. Check_E3_Expr->Solution_E3 No Check_Controls->Check_E3_Expr Yes Solution_Controls Action: Run controls like MG132. If MG132 rescues degradation, the issue is not the proteasome. Check_Controls->Solution_Controls No Solution_Ternary Action: Perform Co-IP to verify ternary complex formation. If no complex forms, consider redesigning the PROTAC linker. Check_Ternary->Solution_Ternary No Success Problem Resolved Check_Ternary->Success Yes

References

interpreting unexpected results with PROTAC ER Degrader-10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTAC ER Degrader-10. The information is designed to help interpret unexpected experimental results and guide optimization efforts.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a heterobifunctional molecule designed to induce the degradation of the Estrogen Receptor (ERα).[1][2] It functions by simultaneously binding to ERα and an E3 ubiquitin ligase, forming a ternary complex.[1][3] This proximity induces the E3 ligase to tag ERα with ubiquitin, marking it for degradation by the proteasome.[1][3] This event-driven pharmacology allows a single molecule of this compound to catalytically induce the degradation of multiple ERα proteins.[3][4]

Q2: What are the key components of this compound?

A2: this compound consists of three key components: a ligand that binds to the Estrogen Receptor (the "warhead"), a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a chemical linker that connects these two ligands.

Q3: What are the most common unexpected results observed with this compound?

A3: Common unexpected results include:

  • No or incomplete ERα degradation: The target protein levels do not decrease as expected.

  • The "Hook Effect": A bell-shaped dose-response curve where degradation efficiency decreases at higher concentrations of the PROTAC.[5]

  • Off-target protein degradation: Unintended degradation of proteins other than ERα.

  • Cellular toxicity: The PROTAC is toxic to cells at concentrations required for ERα degradation.

  • Acquired resistance: Cells initially respond to the PROTAC but eventually become resistant to its effects.[6][7]

Q4: Why is it crucial to use negative controls in my experiments?

A4: Negative controls are essential to confirm that the observed degradation of ERα is a direct result of the PROTAC's mechanism of action. An ideal negative control is a structurally similar molecule that is deficient in either binding to ERα or the E3 ligase. This helps to rule out off-target effects or non-specific toxicity.

Troubleshooting Guides

Issue 1: No or Incomplete ERα Degradation

If you observe minimal or no degradation of ERα, consider the following potential causes and troubleshooting steps.

Potential Causes and Solutions

Potential CauseRecommended Troubleshooting Steps
Poor Cell Permeability 1. Perform a Cellular Uptake Assay: Quantify the intracellular concentration of this compound. 2. Optimize Incubation Time: Test a time course (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal duration for degradation.
Inefficient Ternary Complex Formation 1. Perform a Ternary Complex Formation Assay: Use biophysical techniques like FRET, SPR, or ITC to confirm the formation of the ERα-PROTAC-CRBN complex.[][9][10][11] 2. Optimize PROTAC Concentration: Test a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for ternary complex formation.
Low E3 Ligase Expression 1. Confirm CRBN Expression: Verify the expression level of CRBN in your cell line using Western blot or qPCR. 2. Choose a Different Cell Line: If CRBN expression is low, consider using a cell line with higher endogenous expression.
Compound Instability 1. Assess Stability: Check the stability of this compound in your cell culture medium over the course of the experiment using LC-MS.
Issue 2: The "Hook Effect"

The "hook effect" is characterized by a decrease in ERα degradation at high concentrations of this compound.[12] This occurs because the formation of binary complexes (ERα-PROTAC or CRBN-PROTAC) is favored over the productive ternary complex.[5]

Troubleshooting Steps

StepDescription
1. Perform a Wide Dose-Response Analysis Test a broad range of concentrations (e.g., picomolar to high micromolar) to fully characterize the dose-response curve and identify the optimal degradation concentration (DC50) and maximal degradation (Dmax).
2. Lower PROTAC Concentration Subsequent experiments should be performed at or near the optimal degradation concentration to avoid the "hook effect".
3. Analyze Ternary Complex Formation Use biophysical assays to correlate the concentration-dependent formation of the ternary complex with the observed degradation profile.[10]
Issue 3: Off-Target Effects and Cellular Toxicity

Unintended degradation of other proteins or cellular toxicity can confound experimental results. Since this compound utilizes a pomalidomide-based ligand to recruit CRBN, there is a known potential for off-target degradation of zinc-finger (ZF) proteins.[13][14]

Troubleshooting Steps

StepDescription
1. Global Proteomics Analysis Use mass spectrometry-based proteomics to compare the proteome of cells treated with this compound to vehicle-treated and negative control-treated cells. This will identify any unintended protein degradation.[5][13]
2. Validate Off-Targets Confirm any identified off-targets using an orthogonal method, such as Western blotting.[5]
3. Perform Cell Viability Assays Use assays like MTT or CellTiter-Glo to determine the cytotoxic concentration of this compound and establish a therapeutic window.[5]
4. Use a Negative Control Compare the effects of this compound with an inactive epimer that does not bind to CRBN to distinguish between on-target and off-target toxicity.

Data Presentation

Table 1: Illustrative Degradation Profile of this compound in MCF-7 Cells

Concentration% ERα Degradation (Dmax)Cell Viability
0.1 nM15%98%
1 nM55%95%
10 nM85%92%
100 nM95%90%
1 µM70% ("Hook Effect")85%
10 µM40% ("Hook Effect")70%

Note: These are example values. Actual results may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Western Blot for ERα Degradation
  • Cell Culture and Treatment: Plate MCF-7 cells and allow them to adhere overnight. Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM), a vehicle control (DMSO), and a negative control for 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against ERα and a loading control (e.g., GAPDH or β-actin). Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize bands using an ECL substrate and quantify band intensities. Normalize ERα band intensity to the loading control.

Protocol 2: Global Proteomics for Off-Target Analysis
  • Sample Preparation: Treat MCF-7 cells with this compound at its optimal degradation concentration, a vehicle control, and a negative control for 6 hours.

  • Lysis and Digestion: Lyse the cells and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.

  • Data Analysis: Process the raw data to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls.[5]

Visualizations

PROTAC_Mechanism_of_Action cluster_0 PROTAC-mediated Degradation PROTAC PROTAC ER Degrader-10 ER ERα (Target Protein) PROTAC->ER Binds CRBN CRBN (E3 Ligase) PROTAC->CRBN Binds Ternary_Complex ERα-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex ER->Ternary_Complex CRBN->Ternary_Complex Ubiquitination Ubiquitination of ERα Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded ERα Proteasome->Degradation Results in

This compound Mechanism of Action

Troubleshooting_Workflow Start Unexpected Result: No/Incomplete Degradation Check_Permeability Is the PROTAC cell-permeable? Start->Check_Permeability Check_Ternary_Complex Does it form a ternary complex? Check_Permeability->Check_Ternary_Complex Yes Investigate_Structure Re-evaluate PROTAC Structure/Linker Check_Permeability->Investigate_Structure No Check_E3_Ligase Is the E3 ligase (CRBN) expressed? Check_Ternary_Complex->Check_E3_Ligase Yes Check_Ternary_Complex->Investigate_Structure No Check_Stability Is the compound stable? Check_E3_Ligase->Check_Stability Yes Change_Cell_Line Select Cell Line with High CRBN Expression Check_E3_Ligase->Change_Cell_Line No Optimize_Concentration Optimize Concentration & Time Check_Stability->Optimize_Concentration Yes Synthesize_Fresh Synthesize Fresh Compound Check_Stability->Synthesize_Fresh No

Troubleshooting Workflow for Lack of Degradation

ER_Signaling_Pathway cluster_0 Normal ER Signaling cluster_1 This compound Action Estrogen Estrogen ER_inactive Inactive ERα Estrogen->ER_inactive Binds ER_active Active ERα Dimer ER_inactive->ER_active Activates Degradation ERα Degradation ER_inactive->Degradation ERE Estrogen Response Element (DNA) ER_active->ERE Binds Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation Transcription->Proliferation PROTAC PROTAC ER Degrader-10 PROTAC->ER_inactive Targets Degradation->Proliferation Inhibits

Impact of this compound on ER Signaling

References

PROTAC ER Degrader-10 protocol refinement for reproducible data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the use of PROTAC ER Degrader-10, a research-grade proteolysis-targeting chimera designed to induce the degradation of the Estrogen Receptor (ER). For the purpose of providing concrete data and protocols, this guide is based on the well-characterized oral PROTAC ER degrader, vepdegestrant (ARV-471).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a heterobifunctional molecule that simultaneously binds to the Estrogen Receptor (ER) and an E3 ubiquitin ligase.[1] This binding facilitates the formation of a ternary complex, which brings the E3 ligase in close proximity to the ER protein.[1][2] The E3 ligase then tags the ER with ubiquitin, marking it for degradation by the cell's natural protein disposal system, the proteasome.[3][4][5] This event-driven mechanism allows a single molecule of the degrader to catalytically induce the degradation of multiple ER protein molecules.[6][7]

Q2: Which E3 ligase does this compound recruit?

A2: While the specific E3 ligase can vary between different PROTACs, many, including the model compound vepdegestrant (ARV-471), are designed to recruit the von Hippel-Lindau (VHL) or cereblon (CRBN) E3 ligases.[5][8] It is crucial to confirm that your cell line of interest expresses the appropriate E3 ligase for the PROTAC you are using.[8]

Q3: What is the optimal concentration range for using this compound?

A3: The optimal concentration can vary significantly between cell lines and experimental conditions. It is highly recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum degradation) in your specific system. Be aware of the "hook effect," where efficacy decreases at very high concentrations.[9][10]

Q4: How long should I incubate my cells with this compound?

A4: The kinetics of degradation can vary. A time-course experiment is recommended to determine the optimal incubation time. Degradation can often be observed within a few hours, with maximal degradation typically occurring between 16 and 24 hours.[10][11]

Q5: Is this compound effective against mutant forms of the Estrogen Receptor?

A5: Yes, a key advantage of PROTAC ER degraders is their potential to degrade mutant forms of ER, such as those with mutations in the ligand-binding domain (e.g., ESR1 mutations) that confer resistance to traditional endocrine therapies.[2][6] Vepdegestrant (ARV-471) has demonstrated efficacy against both wild-type and mutant ER.[6][12]

Troubleshooting Guide

Problem 1: I am not observing any degradation of the Estrogen Receptor.

Possible Cause Troubleshooting Step
Suboptimal PROTAC Concentration Perform a dose-response curve with a wide concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration.[9][10]
Insufficient Incubation Time Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration.[10]
Low E3 Ligase Expression Verify the expression of the recruited E3 ligase (e.g., VHL or CRBN) in your cell line using Western blotting or qPCR.[8]
Poor Cell Permeability Although designed for cell permeability, issues can arise. If possible, use a positive control PROTAC known to work in your cell line to verify experimental setup.
Compound Instability Ensure the compound is properly stored and handled. Assess the stability of the PROTAC in your cell culture medium over the course of the experiment.[9]
Inefficient Ternary Complex Formation The geometry of the ternary complex may not be optimal for ubiquitination. Consider using biophysical assays (e.g., NanoBRET, Co-IP) to confirm ternary complex formation.[9][13]
Proteasome Inhibition Ensure that other treatments or experimental conditions are not inhibiting the proteasome. Include a proteasome inhibitor (e.g., MG132) as a negative control to confirm degradation is proteasome-dependent.[14]

Problem 2: I am observing a "hook effect" in my dose-response curve.

Possible Cause Troubleshooting Step
Formation of Unproductive Binary Complexes At high concentrations, the PROTAC can form binary complexes with either ER or the E3 ligase, preventing the formation of the productive ternary complex.[9][10] This is the expected behavior for many PROTACs.
Data Misinterpretation The "hook effect" can lead to an underestimation of the PROTAC's potency. Identify the optimal concentration that gives maximal degradation (Dmax) and use concentrations at or below this for future experiments.[10]
Assay Artifact In proximity-based assays for ternary complex formation (e.g., AlphaLISA, HTRF), the hook effect can also be observed. Titrate the PROTAC over a wide range to fully characterize the bell-shaped curve.[13]

Problem 3: I am observing off-target toxicity or degradation of other proteins.

Possible Cause Troubleshooting Step
Off-Target Binding of the Warhead or E3 Ligase Ligand Use a more selective binder for the protein of interest or modify the linker to improve selectivity.[9]
Formation of Off-Target Ternary Complexes The PROTAC may be bringing the E3 ligase into proximity with other proteins. Perform proteomics studies to identify off-target degradation.[15]
Non-Specific Cytotoxicity Assess cell viability using an appropriate assay (e.g., CellTiter-Glo, MTT). Include a vehicle-only control group to assess the toxicity of the formulation components.[12]

Experimental Protocols & Data

Quantitative Data Summary

The following tables summarize representative data for an ER degrader modeled after vepdegestrant (ARV-471).

Table 1: In Vitro Degradation and Anti-proliferative Activity

Cell LineER StatusDC50 (nM)IC50 (nM)Reference
MCF-7Wild-type ERα~1~0.8[16]
T47DWild-type ERα~1.1~1.1[16][17]
CAMA-1Wild-type ERα~1.1N/A[17]
MCF-7 Y537SMutant ERαN/A~10.5[16]
MCF-7 D538GMutant ERαN/A~6.1[16]

Table 2: Comparison with Fulvestrant

ParameterThis compound (Vepdegestrant model)FulvestrantReference
Mechanism Catalytic degradation via ternary complex formationStoichiometric antagonist and inducer of degradation[16]
ER Degradation (Dmax) >90%~60-80%[16]
Oral Bioavailability YesNo (Intramuscular)[18]
Activity against ESR1 mutants HighReduced[6]
Detailed Methodologies

1. Western Blotting for ERα Degradation

This protocol quantifies the amount of ERα protein remaining in cells after treatment.

  • Cell Culture and Treatment:

    • Seed ER+ breast cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium. It is crucial to test a wide concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration and observe any potential hook effect.[10]

    • Include a vehicle-only control (e.g., DMSO).

    • Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 16-24 hours).[10]

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ERα overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

2. Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control.

  • Incubation: Incubate for a period relevant to your experimental question (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.

3. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is to confirm the formation of the ER/PROTAC/E3 ligase ternary complex in a cellular context.

  • Cell Treatment: Treat cells with the optimal concentration of this compound or vehicle control for a short duration (e.g., 2-4 hours). To prevent degradation of the target, pre-treat with a proteasome inhibitor like MG132 for 1-2 hours.

  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or NP-40).

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G agarose (B213101) beads.

    • Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or ERα overnight at 4°C.

    • Add protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Washes: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluates by Western blotting using antibodies against ERα and the E3 ligase. An increased amount of ERα in the E3 ligase immunoprecipitate (or vice-versa) in the PROTAC-treated sample compared to the control indicates ternary complex formation.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC ER Degrader-10 Ternary Ternary Complex (ER-PROTAC-E3) PROTAC->Ternary Binds ER Estrogen Receptor (ER) ER->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Recycles Ternary->E3 Recycles ER_Ub Ubiquitinated ER Ternary->ER_Ub Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome ER_Ub->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: Mechanism of Action for this compound.

Experimental_Workflow start Start: Hypothesis step1 Seed ER+ Cells (e.g., MCF-7) start->step1 step2 Dose-Response & Time-Course Treatment with PROTAC step1->step2 step3 Cell Lysis & Protein Quantification step2->step3 step6 Assess Cell Viability (e.g., CellTiter-Glo) step2->step6 Parallel Experiment step4 Western Blot for ERα and Loading Control step3->step4 step5 Quantify Degradation (DC50, Dmax) step4->step5 end End: Data Analysis step5->end step7 Determine IC50 step6->step7 step7->end

Caption: Workflow for assessing this compound efficacy.

Troubleshooting_Flow rect_node rect_node q1 ER Degradation Observed? a1_no No q1->a1_no a1_yes Yes q1->a1_yes q2 Dose-Response & Time-Course Performed? a1_no->q2 success Proceed with Further Characterization a1_yes->success a2_no Perform Dose-Response & Time-Course Experiments q2->a2_no No q3 E3 Ligase Expressed in Cell Line? q2->q3 Yes a3_no Verify E3 Ligase Expression or Change Cell Line q3->a3_no No q4 Proteasome Inhibitor Blocks Degradation? q3->q4 Yes a4_no Investigate Non-Proteasomal Effects or Compound Stability q4->a4_no No q4->success Yes

Caption: Troubleshooting logic for this compound experiments.

References

dealing with PROTAC ER Degrader-10 aggregation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTAC ER Degrader-10. The information is designed to help you address potential challenges during your experiments, with a focus on aggregation-related issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, orally active proteolysis-targeting chimera (PROTAC) designed to selectively degrade the Estrogen Receptor alpha (ERα).[1][2] Like other PROTACs, it is a heterobifunctional molecule composed of a ligand that binds to the target protein (ERα), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[3][4] This simultaneous binding facilitates the formation of a ternary complex (ERα-PROTAC-E3 ligase), leading to the ubiquitination of ERα and its subsequent degradation by the proteasome.[3][4][5] This process can be repeated, allowing a single PROTAC molecule to induce the degradation of multiple target proteins.[3]

Q2: I am observing a decrease in ERα degradation at higher concentrations of this compound. What could be the cause?

This phenomenon is likely the "hook effect," which is commonly observed with PROTACs.[6] The hook effect occurs when, at excessively high concentrations, the PROTAC is more likely to form separate binary complexes with either ERα or the E3 ligase, rather than the productive ternary complex required for degradation.[6] To mitigate this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation and to characterize the bell-shaped curve typical of the hook effect.[6]

Q3: What are the known challenges associated with the physicochemical properties of PROTACs like ER Degrader-10?

PROTACs are often large and hydrophobic molecules, which can lead to several challenges, including low aqueous solubility, poor cell permeability, and a tendency to aggregate.[7][8][9] These properties can impact their bioavailability and therapeutic efficacy.[7][8] Formulation strategies such as polymeric micelles, emulsions, and amorphous solid dispersions are being explored to overcome these limitations.[7][8][10][11]

Q4: How can I confirm that the observed degradation of ERα is dependent on the proteasome?

To verify that ERα degradation is occurring via the ubiquitin-proteasome system, you can co-treat your cells with this compound and a proteasome inhibitor, such as MG132.[6][12] If the degradation of ERα is prevented or reduced in the presence of the proteasome inhibitor, it confirms that the mechanism is proteasome-dependent.[12]

Troubleshooting Guide: Aggregation Issues

Aggregation of small molecules like this compound can lead to experimental artifacts, including non-specific activity and false-positive results.[13] The following guide provides steps to identify and address potential aggregation.

Issue Potential Cause Recommended Solution
Low or no ERα degradation observed. Poor solubility and/or aggregation of this compound. 1. Ensure complete solubilization: Confirm that the PROTAC is fully dissolved in the vehicle (e.g., DMSO) before further dilution into aqueous media.[14] 2. Optimize solvent conditions: If solubility in the final assay buffer is a concern, consider using a small percentage of a co-solvent, but be mindful of its potential effects on the cells or assay components. 3. Test lower concentrations: High concentrations can promote aggregation.[13] Perform a dose-response experiment starting from low nanomolar concentrations. 4. Consider formulation strategies: For in vivo studies, formulation approaches like amorphous solid dispersions (ASDs) or self-nanoemulsifying drug delivery systems (SNEDDS) can enhance solubility.[10][11]
Inconsistent results between experiments. Variability in compound preparation leading to different aggregation states. 1. Standardize stock solution preparation: Use a consistent protocol for preparing and storing your PROTAC stock solutions. Prepare fresh dilutions for each experiment. 2. Pre-warm solutions: Ensure all solutions are at the appropriate temperature before mixing to avoid precipitation. 3. Vortexing and sonication: Gently vortex and/or sonicate the stock solution before making dilutions to ensure homogeneity.
Suspected non-specific activity or off-target effects. Compound aggregation leading to non-specific protein sequestration. 1. Include a non-aggregating control compound: If available, use a structurally related but non-aggregating molecule as a negative control. 2. Add a decoy protein: Including a protein like bovine serum albumin (BSA) at a concentration of 0.1 mg/mL in the assay buffer before adding the PROTAC can sometimes mitigate non-specific effects caused by aggregation.[13] 3. Perform biophysical characterization: Use techniques like Dynamic Light Scattering (DLS) to directly assess the aggregation state of your compound under assay conditions.[15][16]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on available information.

Parameter Value Cell Line(s) Reference
DC50 (Degradation Concentration 50%) 0.37 - 1.1 nMMCF7, T47D, CAMA-1[1]

Key Experimental Protocols

Protocol 1: Western Blot for ERα Degradation

This protocol is a standard method to quantify the degradation of ERα following treatment with this compound.

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound and a vehicle control for a specified time (e.g., 8-24 hours).[14]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the BCA assay.[12]

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for ERα. Use a loading control antibody (e.g., GAPDH or β-actin) to normalize for protein loading.

  • Detection and Analysis: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an ECL substrate. Quantify the band intensities to determine the percentage of ERα degradation relative to the vehicle control.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregation Analysis

DLS is a biophysical technique used to detect the presence and size of aggregates in a solution.

  • Sample Preparation: Prepare solutions of this compound in the relevant assay buffer at various concentrations. Include a buffer-only control.

  • DLS Measurement: Place the sample in a suitable cuvette and perform the DLS measurement according to the instrument's instructions. The instrument will measure the fluctuations in scattered light intensity over time.

  • Data Analysis: The instrument software will generate a correlation function to determine the diffusion coefficient of particles in the solution. This is then used to calculate the hydrodynamic radius of any particles (monomers or aggregates). An increase in particle size with increasing concentration is indicative of aggregation.

Visualizations

TroubleshootingWorkflow cluster_issue Observed Issue cluster_solutions Troubleshooting Steps Issue Inconsistent or No ERα Degradation Aggregation Aggregation/Solubility Issue Issue->Aggregation HookEffect Hook Effect Issue->HookEffect ExperimentalError Experimental Error Issue->ExperimentalError CheckSolubility Verify Compound Solubility (Visual, DLS) Aggregation->CheckSolubility OptimizeConc Optimize Concentration (Dose-Response Curve) HookEffect->OptimizeConc ReviewProtocol Review Experimental Protocol (Controls, Reagents) ExperimentalError->ReviewProtocol Formulation Consider Formulation Aids (e.g., co-solvents, BSA) CheckSolubility->Formulation

Caption: A workflow for troubleshooting common issues encountered during this compound experiments.

PROTAC_MoA PROTAC PROTAC ER Degrader-10 TernaryComplex Ternary Complex (ERα-PROTAC-E3) PROTAC->TernaryComplex Binds ER ERα (Target Protein) ER->TernaryComplex Binds E3 E3 Ubiquitin Ligase E3->TernaryComplex Binds TernaryComplex->PROTAC Releases Ubiquitination Ubiquitination of ERα TernaryComplex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Recognized by Degradation Degraded ERα (Peptide Fragments) Proteasome->Degradation Degrades

Caption: The mechanism of action for this compound, leading to the degradation of ERα.

References

how to control for non-specific binding of PROTAC ER Degrader-10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for non-specific binding of PROTAC ER Degrader-10 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a heterobifunctional small molecule designed to induce the degradation of the Estrogen Receptor alpha (ERα).[1][2][3] It functions by simultaneously binding to ERα and an E3 ubiquitin ligase, forming a ternary complex.[1][4] This proximity induces the E3 ligase to "tag" the ERα protein with ubiquitin chains, marking it for degradation by the cell's natural protein disposal machinery, the proteasome.[1][5] This process is catalytic, allowing a single PROTAC molecule to induce the degradation of multiple target protein molecules.[1]

Q2: What are the critical controls to differentiate specific ERα degradation from non-specific effects or off-target binding?

To ensure that the observed degradation of ERα is a direct result of the specific mechanism of this compound, several key controls are essential:

  • Inactive Epimer Control: Use a stereoisomer of the PROTAC that is unable to bind to the E3 ligase but can still bind to the target protein. This control helps to distinguish between degradation-dependent effects and those arising from simple target occupancy.

  • E3 Ligase Ligand-Only Control: This molecule contains the E3 ligase binding component and the linker but lacks the ERα binding moiety. It helps to assess any effects caused by engaging the E3 ligase independently.

  • ERα Ligand-Only Control: This molecule comprises the ERα binding portion and the linker but cannot recruit the E3 ligase. This control is crucial for understanding the effects of ERα binding alone, separate from degradation.

  • Proteasome Inhibitor Co-treatment: To confirm that protein loss is due to proteasomal degradation, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132).[6][7] A rescue of ERα levels in the presence of the inhibitor indicates that the degradation is proteasome-dependent.[6][7]

Q3: My Western blot shows ERα degradation, but I suspect off-target effects. How can I investigate this?

Observing ERα degradation is the first step, but ensuring selectivity is crucial. Here are some strategies to investigate off-target effects:

  • Quantitative Proteomics: Techniques like Tandem Mass Tagging (TMT)-based proteomics can provide a global view of protein level changes upon treatment with this compound. This allows for the identification of other proteins that may be degraded, providing a signature of the PROTAC's selectivity.[8]

  • Target Engagement Assays: Cellular Thermal Shift Assay (CETSA) or NanoBRET can be used to confirm direct binding of the PROTAC to ERα within the cell.[8] These assays can help to rule out indirect effects on ERα stability.

  • Varying the E3 Ligase: If you have access to PROTACs that utilize different E3 ligases but the same ERα binder, comparing their degradation profiles can be informative. Different E3 ligases have distinct sets of endogenous substrates, which can influence off-target effects.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No ERα Degradation Observed Poor Cell Permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane.Optimize treatment conditions (time and concentration). If permeability is a known issue, consider using cell lines with higher permeability or employing transfection reagents.
Lack of Ternary Complex Formation: The PROTAC may not be effectively bringing together ERα and the E3 ligase.Perform a co-immunoprecipitation (Co-IP) or a proximity assay (e.g., TR-FRET) to confirm the formation of the ERα-PROTAC-E3 ligase ternary complex.
Proteasome Inhibition: Other compounds in your cell culture media or intrinsic cellular resistance might be inhibiting the proteasome.Include a positive control for proteasome activity, such as the proteasome inhibitor MG132, to ensure the degradation machinery is functional.[9]
Incomplete ERα Degradation (High Dmax) High Protein Synthesis Rate: The cell may be producing new ERα protein at a rate that counteracts the degradation.Conduct a time-course experiment to identify the optimal degradation window. Shorter treatment times might reveal more significant degradation before new protein synthesis compensates.
The "Hook Effect": At very high concentrations, the PROTAC can form binary complexes (PROTAC-ERα or PROTAC-E3 ligase) that do not lead to degradation, reducing the efficiency of ternary complex formation.[10]Perform a detailed dose-response curve to identify the optimal concentration range for degradation and to see if you are observing the hook effect at higher concentrations.
High Background or Non-Specific Staining in Western Blots Antibody Issues: The primary antibody may lack specificity or the secondary antibody may be cross-reacting.Validate your primary antibody for specificity using positive and negative controls (e.g., ERα-knockout cells). Optimize antibody concentrations and blocking conditions.
Lysis Buffer Incompatibility: The lysis buffer may not be optimal for extracting ERα.Ensure your lysis buffer is appropriate for nuclear proteins like ERα and is supplemented with protease and phosphatase inhibitors.

Experimental Protocols

Protocol 1: Western Blotting for ERα Degradation
  • Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase at the time of treatment.

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound, the inactive control, or a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 8-24 hours).[9]

  • Cell Lysis: Wash the cells once with ice-cold PBS. Lyse the cells directly in the well using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[9]

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add loading buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for ERα. After washing, incubate with an HRP-conjugated secondary antibody.

  • Detection: Develop the blot using an ECL substrate and image the chemiluminescence.[8]

  • Data Analysis: Quantify the band intensities and normalize the ERα signal to a loading control (e.g., GAPDH or α-Tubulin). Calculate the percentage of ERα remaining relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[8]

Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
  • Cell Treatment: Treat cells with this compound, the inactive control, or vehicle for a shorter duration suitable for observing complex formation (e.g., 1-4 hours).

  • Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Pre-clear the lysates with protein A/G beads. Incubate the pre-cleared lysate with an antibody against the E3 ligase or ERα overnight at 4°C.

  • Capture Complex: Add protein A/G beads to pull down the antibody-protein complexes.

  • Washes: Wash the beads several times with Co-IP lysis buffer to remove non-specific binders.

  • Elution and Western Blotting: Elute the bound proteins from the beads using SDS-PAGE loading buffer and analyze by Western blotting for the presence of ERα and the E3 ligase. An increased association in the presence of this compound compared to controls indicates ternary complex formation.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC ER Degrader-10 PROTAC_bound PROTAC ER ERα (Target) ER_bound ERα E3 E3 Ubiquitin Ligase E3_bound E3 Ligase PROTAC_bound->E3_bound ER_bound->PROTAC_bound Ub Ubiquitin ER_Ub Ubiquitinated ERα Proteasome Proteasome ER_Ub->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation cluster_ternary cluster_ternary cluster_ternary->Ub Ubiquitination

Caption: Mechanism of action for this compound.

Troubleshooting_Flowchart start Start: ERα Degradation Experiment check_degradation Is ERα degradation observed? start->check_degradation no_degradation_node No Degradation check_degradation->no_degradation_node No degradation_observed Degradation Observed check_degradation->degradation_observed Yes check_controls Check Positive Controls (e.g., MG132) no_degradation_node->check_controls check_permeability Assess Cell Permeability check_controls->check_permeability Controls OK confirm_complex Confirm Ternary Complex (e.g., Co-IP) check_permeability->confirm_complex check_specificity Is degradation specific? degradation_observed->check_specificity specific_degradation Specific Degradation: Proceed with Experiment check_specificity->specific_degradation Yes non_specific Suspect Non-Specific Binding or Off-Target Effects check_specificity->non_specific No / Unsure run_inactive_control Run Inactive Epimer Control non_specific->run_inactive_control run_proteomics Perform Global Proteomics (TMT) run_inactive_control->run_proteomics

References

Validation & Comparative

A Head-to-Head Showdown: PROTAC ER Degraders Versus Fulvestrant in Estrogen Receptor Degradation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the estrogen receptor (ER) degradation efficiency of PROTAC ER Degraders and the established therapy, fulvestrant (B1683766). This analysis is supported by experimental data, detailed protocols, and visual representations of the underlying mechanisms.

In the landscape of therapies targeting estrogen receptor-positive (ER+) breast cancer, the complete and sustained degradation of the estrogen receptor is a key therapeutic goal. While the selective estrogen receptor degrader (SERD) fulvestrant has been a clinical mainstay, a newer class of molecules, Proteolysis Targeting Chimeras (PROTACs), has emerged with a distinct and potentially more efficient mechanism of action. This guide will delve into a comparative analysis of their ER degradation capabilities.

It is important to note that "PROTAC ER Degrader-10" is not a widely recognized designation in the current scientific literature. Therefore, this guide will utilize data from well-characterized and published PROTAC ER degraders, such as vepdegestrant (ARV-471) and ERD-148, as representative examples of this class of molecules for a robust comparison against fulvestrant.

Mechanism of Action: A Tale of Two Degraders

Fulvestrant, a steroidal antiestrogen, functions as a selective estrogen receptor degrader (SERD). It binds directly to the estrogen receptor, inducing a conformational change that impairs receptor dimerization and nuclear localization. This altered conformation also marks the receptor for proteasomal degradation, leading to a reduction in cellular ER levels.[1][2]

PROTAC ER degraders, on the other hand, are bifunctional molecules. One end of the PROTAC binds to the estrogen receptor, while the other end recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the ER, tagging it for degradation by the proteasome. A key advantage of this mechanism is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple ER proteins.

cluster_fulvestrant Fulvestrant (SERD) Mechanism cluster_protac PROTAC ER Degrader Mechanism Fulvestrant Fulvestrant ER_f Estrogen Receptor (ER) Fulvestrant->ER_f Binds Fulvestrant_ER Fulvestrant-ER Complex (Altered Conformation) ER_f->Fulvestrant_ER Induces Conformational Change Proteasome_f Proteasome Fulvestrant_ER->Proteasome_f Targeted for Degradation Degraded_ER_f Degraded ER Proteasome_f->Degraded_ER_f Degrades PROTAC PROTAC ER Degrader ER_p Estrogen Receptor (ER) PROTAC->ER_p Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (PROTAC-ER-E3 Ligase) ER_p->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitinated_ER Ubiquitinated ER Ternary_Complex->Ubiquitinated_ER Ubiquitination PROTAC_recycled PROTAC (Recycled) Ternary_Complex->PROTAC_recycled Releases Proteasome_p Proteasome Ubiquitinated_ER->Proteasome_p Targeted for Degradation Degraded_ER_p Degraded ER Proteasome_p->Degraded_ER_p Degrades

Caption: Mechanisms of ER Degradation

Quantitative Comparison of ER Degradation Efficiency

The efficiency of protein degradation is often quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). DC50 represents the concentration of the degrader at which 50% of the target protein is degraded, while Dmax is the maximal percentage of protein degradation achievable.

CompoundClassCell LineDC50 (nM)Dmax (%)
Vepdegestrant (ARV-471) PROTAC ER DegraderMCF-7~1.8>90
ERD-148 PROTAC ER DegraderMCF-70.17>95
Fulvestrant SERDMCF-7Not consistently reported for degradation, activity is often measured by IC50 for proliferation inhibition.~40-50% (in vivo)

Note: The data presented is compiled from multiple preclinical studies and may not be from direct head-to-head comparisons under identical experimental conditions. DC50 and Dmax values can vary depending on the cell line, treatment duration, and assay conditions.

Preclinical studies have consistently demonstrated that PROTAC ER degraders like vepdegestrant and ERD-148 achieve a more profound and sustained degradation of the estrogen receptor compared to fulvestrant.[3] For instance, vepdegestrant has been shown to induce over 90% degradation of ER in breast cancer cell lines, a significantly higher level than what is typically observed with fulvestrant.[4] Furthermore, ERD-148 has demonstrated potent degradation of both unphosphorylated and phosphorylated ERα, whereas fulvestrant's efficacy against the phosphorylated form is reduced.[2][5]

Experimental Protocols

Western Blotting for ERα Degradation

This protocol is a standard method to quantify the levels of ERα protein in cells following treatment with a degrader.

cluster_workflow Western Blot Workflow for ERα Degradation A 1. Cell Culture & Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (Anti-ERα) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Chemiluminescent Detection & Imaging G->H I 9. Data Analysis (Densitometry) H->I

Caption: Western Blot Experimental Workflow

1. Cell Culture and Treatment:

  • Seed ER-positive breast cancer cells (e.g., MCF-7) in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC ER degrader or fulvestrant for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in 100 µL of RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (protein lysate) to a new tube.

  • Determine the protein concentration of each lysate using a BCA (bicinchoninic acid) protein assay.

3. SDS-PAGE:

  • Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Load the samples onto a 4-12% Bis-Tris polyacrylamide gel.

  • Run the gel at 120V until the dye front reaches the bottom.

4. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

5. Blocking:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

6. Primary Antibody Incubation:

  • Incubate the membrane with a primary antibody specific for ERα (e.g., rabbit anti-ERα, 1:1000 dilution) overnight at 4°C with gentle agitation.

7. Secondary Antibody Incubation:

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.

8. Chemiluminescent Detection and Imaging:

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a chemiluminescence imaging system.

9. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the ERα band intensity to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.

  • Calculate the percentage of ERα degradation relative to the vehicle-treated control.

Conclusion

The available preclinical data strongly suggests that PROTAC ER degraders offer a more potent and complete degradation of the estrogen receptor compared to fulvestrant. Their catalytic mechanism of action allows for a more efficient and sustained reduction of ER protein levels, which has been shown to translate to superior anti-tumor activity in in vivo models.[3][4] The ability of some PROTACs to effectively degrade mutated forms of ER that confer resistance to traditional endocrine therapies further highlights their therapeutic potential. As more clinical data becomes available, the full impact of this novel class of ER degraders on the treatment of ER+ breast cancer will be elucidated.

References

A Comparative Guide to PROTAC ER Degraders and Oral SERDs in ER-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Proteolysis Targeting Chimera (PROTAC) Estrogen Receptor (ER) degraders with other oral Selective Estrogen Receptor Degraders (SERDs) for the treatment of ER-positive breast cancer. We will focus on the performance and experimental data of these novel therapeutic agents, with a primary focus on the clinically advanced PROTAC ER degrader, vepdegestrant (ARV-471), as a representative of its class. While "PROTAC ER Degrader-10" is a designated research compound, publicly available performance data is limited; therefore, vepdegestrant will serve as the primary exemplar for this technology.[1][2]

Introduction to ER Degradation Strategies

Targeting the estrogen receptor is a cornerstone of therapy for ER-positive breast cancer. While traditional endocrine therapies like selective estrogen receptor modulators (SERMs) and aromatase inhibitors have been effective, the development of resistance, often through mutations in the ESR1 gene, remains a significant clinical challenge. Next-generation therapies, including oral SERDs and PROTAC ER degraders, aim to overcome this resistance by promoting the degradation of the ER protein.

Oral SERDs are small molecules that bind to the estrogen receptor, inducing a conformational change that leads to its ubiquitination and subsequent degradation by the proteasome. This class of drugs includes approved agents such as elacestrant (B1663853) and imlunestrant (B12423040), as well as investigational drugs like giredestrant (B1649318) and amcenestrant (B610687).[3][4]

PROTAC ER Degraders , such as vepdegestrant, represent a distinct mechanistic class. These heterobifunctional molecules are designed to simultaneously bind to the estrogen receptor and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the ER.[3][5] This direct engagement of the ubiquitin-proteasome system is hypothesized to lead to more efficient and complete ER degradation compared to the indirect mechanism of SERDs.[3][6]

Preclinical Performance: A Head-to-Head Comparison

Preclinical studies provide a foundational understanding of the efficacy and potency of these different ER-targeting agents. Key metrics include the half-maximal degradation concentration (DC50), which measures the potency of degradation, and the maximum percentage of degradation (Dmax), indicating the efficacy of degradation.

In Vitro Estrogen Receptor Degradation

A key study directly compared the in vitro ER protein degradation capabilities of vepdegestrant with several oral SERDs and fulvestrant (B1683766) in ER+ breast cancer cell lines after a 4-hour treatment. Vepdegestrant demonstrated a greater maximal degradation of ER compared to the other agents.

CompoundClassCell LineMaximum ER Degradation (Dmax %)
Vepdegestrant (ARV-471) PROTAC ER Degrader MCF-7 & T47D 79% - 86%
FulvestrantSERD (Injectable)MCF-7 & T47D73% - 74%
Investigational Oral SERDsOral SERDMCF-7 & T47D55% - 74.5%
ElacestrantOral SERDMCF-7 & T47D8% - 19.5%
Includes giredestrant, camizestrant, amcenestrant, and imlunestrant in this particular study.[3]

Further studies on vepdegestrant have shown a DC50 of approximately 1-2 nM and a Dmax of over 95% in ER+ breast cancer cell lines.[6]

In Vivo Tumor Growth Inhibition

In preclinical xenograft models of ER+ breast cancer, vepdegestrant has demonstrated superior tumor growth inhibition compared to fulvestrant. In an MCF7 cell line-derived xenograft model, vepdegestrant (30 mg/kg) resulted in 103% tumor growth inhibition (TGI), while fulvestrant (200 mg/kg) achieved 54% TGI at day 28. This enhanced anti-tumor activity correlated with more robust ER degradation in the tumor tissue, with vepdegestrant achieving a 93% reduction in ER protein levels compared to 71% with fulvestrant.[3]

Clinical Performance: Insights from Clinical Trials

The clinical development of both PROTAC ER degraders and oral SERDs has yielded promising results, particularly in patients with ESR1-mutated breast cancer, a common mechanism of resistance to prior endocrine therapies.

Vepdegestrant (PROTAC ER Degrader) vs. Fulvestrant

The Phase 3 VERITAC-2 trial provided a direct comparison of oral vepdegestrant to intramuscular fulvestrant in patients with ER+/HER2- advanced breast cancer who had progressed on a CDK4/6 inhibitor and endocrine therapy.

OutcomeVepdegestrantFulvestrantHazard Ratio (HR)p-value
Median Progression-Free Survival (ESR1-mutant population) 5.0 months 2.1 months 0.57 <0.001
Median Progression-Free Survival (All-comers)3.7 months3.6 months0.830.07
Overall Response Rate (ESR1-mutant population) 18.6% 4.0% --

These results highlight the significant clinical benefit of vepdegestrant in the ESR1-mutated population.[7][8][9]

Performance of Oral SERDs in Clinical Trials

Several oral SERDs have also demonstrated efficacy in late-stage clinical trials, particularly in the ESR1-mutated setting.

  • Elacestrant: The Phase 3 EMERALD trial showed that elacestrant significantly improved progression-free survival compared to standard-of-care endocrine therapy in patients with ER+/HER2- advanced or metastatic breast cancer, with a more pronounced benefit in patients with ESR1 mutations.[10]

  • Imlunestrant: In the Phase 3 EMBER-3 trial, imlunestrant demonstrated a statistically significant improvement in progression-free survival versus standard of care in patients with ESR1-mutated ER+/HER2- advanced breast cancer.[11][12]

  • Amcenestrant: The Phase 2 AMEERA-3 trial did not meet its primary endpoint of improved progression-free survival with amcenestrant compared to physician's choice of endocrine therapy in the overall population, though a numerical improvement was observed in patients with baseline ESR1 mutations.[4]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.

Mechanism of Action: PROTAC ER Degrader vs. Oral SERD cluster_0 PROTAC ER Degrader cluster_1 Oral SERD PROTAC PROTAC (e.g., Vepdegestrant) Ternary Ternary Complex (PROTAC-ER-E3) PROTAC->Ternary ER_P Estrogen Receptor (ER) ER_P->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitination Ternary->Ub Proximity-induced Proteasome_P Proteasome Ub->Proteasome_P Degradation_P ER Degradation Proteasome_P->Degradation_P SERD Oral SERD (e.g., Elacestrant) ER_S Estrogen Receptor (ER) SERD->ER_S Binds to Conformation Conformational Change ER_S->Conformation Ub_S Ubiquitination Conformation->Ub_S Indirectly induces Proteasome_S Proteasome Ub_S->Proteasome_S Degradation_S ER Degradation Proteasome_S->Degradation_S

Caption: Mechanism of Action Comparison

Experimental Workflow: In Vitro ER Degradation Assay start Seed ER+ Breast Cancer Cells treat Treat with varying concentrations of Degrader/SERD start->treat incubate Incubate for a defined period (e.g., 4h) treat->incubate lyse Lyse cells and quantify protein incubate->lyse western Western Blot for ER and Loading Control lyse->western quantify Densitometry Quantification western->quantify calculate Calculate % ER remaining vs. vehicle control quantify->calculate plot Plot dose-response curve to determine DC50/Dmax calculate->plot

Caption: In Vitro ER Degradation Workflow

Experimental Protocols

Western Blot for ER Degradation (DC50/Dmax Determination)
  • Cell Culture and Treatment: ER-positive breast cancer cells (e.g., MCF-7) are seeded in multi-well plates and allowed to adhere overnight. The following day, cells are treated with a serial dilution of the test compound (PROTAC ER degrader or oral SERD) or vehicle control (e.g., DMSO) for a specified duration (e.g., 4 to 24 hours).

  • Cell Lysis and Protein Quantification: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration of each lysate is determined using a bicinchoninic acid (BCA) assay to ensure equal protein loading for subsequent steps.[13]

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the estrogen receptor. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) is also used to normalize for protein loading. The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands is quantified using densitometry software. The ER protein levels are normalized to the loading control.

  • Data Analysis: The percentage of ER degradation is calculated relative to the vehicle-treated control. A dose-response curve is generated by plotting the percentage of remaining ER protein against the logarithm of the compound concentration. The DC50 and Dmax values are then determined from this curve using non-linear regression analysis.[13][14]

Cell Viability/Growth Inhibition Assay (GI50 Determination)
  • Cell Seeding: Breast cancer cells are seeded in 96-well plates at a density that allows for logarithmic growth throughout the experiment.

  • Compound Treatment: After 24 hours, cells are treated with a range of concentrations of the test compound. A vehicle control is also included.

  • Incubation: The plates are incubated for a period of 3 to 7 days.

  • Viability Assessment: Cell viability is assessed using a commercially available assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay.

    • MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells. The crystals are then solubilized, and the absorbance is measured at 570 nm.[15][16]

    • CellTiter-Glo® Assay: This assay quantifies ATP, an indicator of metabolically active cells. A reagent is added that lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: The absorbance or luminescence values are normalized to the vehicle control to determine the percentage of cell growth inhibition. The half-maximal growth inhibitory concentration (GI50) is calculated by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[17]

In Vivo Xenograft Tumor Growth Inhibition Study
  • Animal Model: Female immunodeficient mice (e.g., nude or NSG mice) are used.

  • Tumor Implantation: Human breast cancer cells (e.g., MCF-7) are implanted subcutaneously or into the mammary fat pad of the mice. For MCF-7 xenografts, estrogen supplementation is typically required to support tumor growth.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

  • Drug Administration: The test compounds (PROTAC ER degrader or oral SERD) are administered to the treatment groups, typically via oral gavage, at predetermined doses and schedules. The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The tumor volume is calculated using the formula: (Length x Width²)/2. Body weight and general health of the mice are also monitored.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. The tumors are then excised and weighed. The percentage of tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group. Tumor samples can also be collected for pharmacodynamic analysis, such as measuring ER protein levels by Western blot or immunohistochemistry.[18][19][20][21]

Conclusion

Both PROTAC ER degraders and oral SERDs represent significant advancements in the treatment of ER-positive breast cancer, offering new options for patients who have developed resistance to traditional endocrine therapies. Preclinical data suggests that the direct mechanism of action of PROTACs like vepdegestrant may lead to more efficient and complete ER degradation compared to oral SERDs. This enhanced degradation appears to translate into superior anti-tumor activity in preclinical models.

Clinically, vepdegestrant has demonstrated a significant improvement in progression-free survival over fulvestrant in patients with ESR1-mutated advanced breast cancer. Several oral SERDs have also shown clinical benefit in this patient population. The choice between these agents in the future may depend on a variety of factors, including their efficacy in different patient subgroups, safety profiles, and mechanisms of resistance. Further clinical studies, including head-to-head comparisons, will be crucial in defining the optimal use of these novel ER-targeted therapies.

References

Assessing the Selectivity of PROTAC ER Degrader-10 for ER-alpha: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the selectivity and efficacy of new therapeutic agents is paramount. This guide provides a comparative analysis of PROTAC ER Degrader-10, a potent estrogen receptor (ER) degrader identified from patent literature, against other key ER-alpha (ERα) degraders.[1][2] Due to the limited publicly available data on this compound, this guide will draw comparisons with the well-characterized clinical-stage PROTAC degrader ARV-471 (Vepdegestrant), the highly potent preclinical PROTAC ERD-12310A, and the established Selective Estrogen Receptor Degrader (SERD), Fulvestrant (B1683766).

This comparison will focus on their mechanisms of action, degradation efficacy, and performance in preclinical and clinical settings, providing a valuable resource for assessing the therapeutic potential of ERα-targeting degraders.

Mechanism of Action: PROTACs vs. SERDs

Both PROTACs and SERDs aim to eliminate ERα, a primary driver in the majority of breast cancers. However, their mechanisms for achieving this degradation differ significantly.

Fulvestrant (SERD): As a selective ER degrader, Fulvestrant directly binds to the ligand-binding domain of ERα. This interaction induces a conformational change that impairs receptor dimerization and nuclear localization, ultimately flagging the receptor for proteasomal degradation.[3][4][5]

PROTAC ER Degraders (e.g., ARV-471, ERD-12310A, this compound): These are heterobifunctional molecules. One end binds to the target protein (ERα), and the other end recruits an E3 ubiquitin ligase.[6] This induced proximity facilitates the ubiquitination of ERα, marking it for destruction by the proteasome. A key advantage of this catalytic mechanism is that a single PROTAC molecule can mediate the degradation of multiple ERα proteins.

Below is a diagram illustrating the distinct mechanisms of ERα degradation by PROTACs and Fulvestrant.

Mechanisms of ERα Degradation cluster_0 PROTAC Mechanism cluster_1 SERD Mechanism ERα_P ERα Ternary_Complex Ternary Complex (ERα-PROTAC-E3) ERα_P->Ternary_Complex Binds PROTAC PROTAC Degrader PROTAC->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome_P Proteasome Ubiquitination->Proteasome_P Targeted for Degradation Degradation_P Degraded ERα Proteasome_P->Degradation_P ERα_S ERα ER_Fulvestrant ERα-Fulvestrant Complex ERα_S->ER_Fulvestrant Binds Fulvestrant Fulvestrant (SERD) Fulvestrant->ER_Fulvestrant Conformational_Change Conformational Change ER_Fulvestrant->Conformational_Change Proteasome_S Proteasome Conformational_Change->Proteasome_S Targeted for Degradation Degradation_S Degraded ERα Proteasome_S->Degradation_S

Caption: Mechanisms of ERα degradation by PROTACs and Fulvestrant.

Comparative Efficacy of ERα Degraders

The in vitro and in vivo efficacy of ERα degraders is a critical measure of their therapeutic potential. The following tables summarize key performance data for ARV-471, ERD-12310A, and Fulvestrant across various experimental models.

In Vitro ERα Degradation

This table compares the degradation potency (DC50) and maximal degradation (Dmax) of the compounds in ER+ breast cancer cell lines.

CompoundCell LineDC50 (nM)Maximum Degradation (%)Citation(s)
ARV-471 MCF-7~1≥90[7]
ERD-12310A Not Specified0.047>95[8][9][10][11]
Fulvestrant MCF-7Not Reported~40-60[12]
In Vivo ERα Degradation and Tumor Growth Inhibition

This table summarizes the in vivo performance of the degraders in xenograft models, a crucial step in preclinical evaluation.

CompoundModelERα Degradation (%)Tumor Growth Inhibition (%)Citation(s)
ARV-471 MCF-7 Xenograft≥9087-123[7]
ARV-471 ST941/HI (Y537S mutant) PDXNot Reported102[7]
ERD-12310A MCF-7 XenograftNot ReportedMore potent than ARV-471[8][9][11]
Fulvestrant MCF-7 Xenograft63-6531-80[7]
Clinical ERα Degradation

Clinical data provides the ultimate validation of a compound's activity in patients.

CompoundStudy PopulationERα Degradation (Median %)Citation(s)
ARV-471 ER+/HER2- mBC Patients69[13]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of protocols for key assays used to evaluate ERα degraders.

Western Blotting for ERα Degradation

Objective: To quantify the reduction in ERα protein levels following treatment with a degrader.

  • Cell Culture: ER-positive breast cancer cell lines (e.g., MCF-7) are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of the degrader (e.g., this compound, ARV-471, Fulvestrant) or vehicle control for a specified duration (e.g., 24 hours).

  • Cell Lysis: Cells are harvested and lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ERα. A secondary antibody conjugated to a detectable enzyme (e.g., HRP) is then added.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the ERα band in each lane is quantified and normalized to a loading control (e.g., GAPDH or β-actin) to determine the relative level of ERα degradation.

Cell Proliferation Assay (e.g., E-screen)

Objective: To assess the impact of ERα degradation on the proliferation of ER-dependent cancer cells.

  • Cell Seeding: MCF-7 cells are seeded in 96-well plates in a hormone-depleted medium.

  • Treatment: Cells are treated with the degraders at various concentrations in the presence of a low concentration of estradiol (B170435) to stimulate proliferation.

  • Incubation: The plates are incubated for a period of time to allow for cell proliferation (e.g., 6 days).

  • Quantification: Cell viability or proliferation is measured using a colorimetric assay (e.g., MTT, SRB) or by quantifying DNA content.

  • Data Analysis: The results are used to determine the concentration of the degrader that inhibits cell proliferation by 50% (IC50).

ER-alpha Signaling Pathway

Understanding the ERα signaling pathway is crucial for appreciating the mechanism of action of ERα degraders. The following diagram illustrates the classical genomic signaling pathway of ERα.

ER_Alpha_Signaling ER-alpha Signaling Pathway Estrogen Estrogen ERα_inactive Inactive ERα (in cytoplasm) Estrogen->ERα_inactive Binds ERα_active Active ERα Dimer ERα_inactive->ERα_active Dimerization & Nuclear Translocation Nucleus Nucleus ERα_active->Nucleus ERE Estrogen Response Element (ERE) on DNA ERα_active->ERE Binds to Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Translation Protein Translation mRNA->Translation Cell_Proliferation Cell Proliferation & Survival Translation->Cell_Proliferation

Caption: Classical genomic signaling pathway of ER-alpha.

Conclusion

While specific data for this compound remains limited to patent literature, a comparative analysis with leading ERα degraders like ARV-471 and ERD-12310A provides a strong framework for its potential evaluation. The data presented herein demonstrates the superior degradation efficacy of PROTACs over the established SERD, Fulvestrant, both in preclinical and clinical settings. Notably, the exceptional potency of emerging PROTACs like ERD-12310A highlights the rapid advancements in this therapeutic modality. For researchers in oncology drug discovery, the continued development and characterization of novel PROTAC ERα degraders represent a promising frontier in the treatment of ER-positive breast cancer.

References

A Head-to-Head Comparison of PROTAC ER Degraders: PROTAC ER Degrader-10 vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted protein degradation, PROTACs (Proteolysis Targeting Chimeras) have emerged as a powerful modality for eliminating disease-causing proteins. This guide provides an objective, data-driven comparison of PROTAC ER Degrader-10 against other prominent PROTACs targeting the estrogen receptor (ER), a key driver in pathologies such as ER-positive breast cancer.

Executive Summary

This compound demonstrates high potency in degrading ERα, with reported half-maximal degradation concentrations (DC50) in the sub-nanomolar to low nanomolar range. When compared to other well-characterized ERα-targeting PROTACs such as ARV-471 (Vepdegestrant) and ERD-308, this compound shows comparable or superior degradation efficiency in specific cell lines. This guide will delve into the quantitative performance data, detailed experimental methodologies, and the underlying biological pathways to provide a comprehensive resource for researchers in the field.

Data Presentation: Quantitative Comparison of ER PROTACs

The following table summarizes the degradation efficiency (DC50) and maximum degradation (Dmax) of this compound, ARV-471, and ERD-308 in various breast cancer cell lines.

CompoundCell LineDC50 (nM)Dmax (%)E3 Ligase RecruitedReference
PROTAC ERα Degrader-10 MCF-70.37 - 1.1Not explicitly statedCereblon
T47D0.37 - 1.1Not explicitly statedCereblon
CAMA-10.37 - 1.1Not explicitly statedCereblon
ARV-471 (Vepdegestrant) MCF-7~1.8>90Cereblon[1][2]
T47DNot explicitly stated>90Cereblon[3]
MCF-70.995Cereblon[4]
ERD-308 MCF-70.17>95VHL[1][5][6]
T47D0.43>95VHL[1][5][6]

Note: DC50 and Dmax values can be influenced by experimental conditions such as cell line, treatment duration, and specific assay parameters. The data presented here is compiled from various studies and is intended for comparative purposes.

Mechanism of Action and Signaling Pathway

PROTAC ER degraders function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). These heterobifunctional molecules simultaneously bind to the estrogen receptor and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of the ER, marking it for degradation by the proteasome.

PROTAC_Mechanism

The estrogen receptor signaling pathway plays a crucial role in the proliferation of ER-positive cancer cells. Upon binding to estrogen, the ER translocates to the nucleus and acts as a transcription factor, promoting the expression of genes involved in cell growth and survival. By degrading the ER, PROTACs effectively block this signaling cascade.

ER_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER ER_dimer ER Dimer ER->ER_dimer Dimerization & Nuclear Translocation Degradation ER Degradation ER->Degradation Inhibition ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding Gene_Transcription Gene Transcription ERE->Gene_Transcription Activation Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation PROTAC PROTAC ER Degrader

Experimental Protocols

The determination of DC50 and Dmax values is crucial for evaluating the efficacy of PROTACs. The following is a generalized protocol for a Western blot-based degradation assay.

Objective: To quantify the dose-dependent degradation of ERα in cancer cell lines following treatment with a PROTAC.

Materials:

  • ER-positive breast cancer cell lines (e.g., MCF-7, T47D)

  • Cell culture medium and supplements

  • PROTAC of interest (e.g., this compound)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-ERα and a loading control (e.g., anti-β-actin, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Western_Blot_Workflow A 1. Cell Seeding & Treatment (Varying PROTAC concentrations) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Protein Transfer (to Membrane) C->D E 5. Immunoblotting (Antibody Incubation) D->E F 6. Detection (Chemiluminescence) E->F G 7. Data Analysis (Densitometry, DC50/Dmax Calculation) F->G

Procedure:

  • Cell Culture and Treatment: Seed ER-positive cells in appropriate culture plates. Once attached, treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 1000 nM) or DMSO as a vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them using RIPA buffer. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody against ERα. Subsequently, incubate with a primary antibody for a loading control. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Data Acquisition and Analysis: Visualize the protein bands using a chemiluminescence imager. Quantify the band intensities and normalize the ERα signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[7][8]

Conclusion

This compound is a highly potent degrader of the estrogen receptor, exhibiting efficacy in the sub-nanomolar to low nanomolar range, which is comparable to or, in some contexts, potentially more potent than other leading ER PROTACs like ARV-471 and ERD-308. The choice of a specific PROTAC for further research and development will depend on a variety of factors including, but not limited to, degradation potency and efficacy across different cell lines and in vivo models, as well as pharmacokinetic and pharmacodynamic properties. The data and protocols presented in this guide offer a solid foundation for the comparative evaluation of these promising therapeutic agents.

References

Validating the Downstream Effects of PROTAC ER Degraders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative analysis of Proteolysis Targeting Chimera (PROTAC) estrogen receptor (ER) degraders, a novel class of therapeutics for ER-positive cancers. As specific public information on "PROTAC ER Degrader-10" is not available, this document will use Vepdegestrant (ARV-471), a well-characterized clinical-stage PROTAC ER degrader, as a representative molecule. We will objectively compare its performance with other ER-targeting alternatives and provide supporting experimental data and protocols for researchers, scientists, and drug development professionals.

PROTAC ER degraders are bifunctional molecules that induce the degradation of the estrogen receptor by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[1][2] This mechanism of action offers a distinct advantage over traditional therapies that only block the receptor's function, potentially leading to a more profound and durable response, especially in the context of resistance mutations.[3][4]

Mechanism of Action: PROTAC-Mediated ER Degradation

PROTAC ER degraders function by simultaneously binding to an ER protein and an E3 ubiquitin ligase, forming a ternary complex.[1][3] This proximity induces the E3 ligase to attach a polyubiquitin (B1169507) chain to the ER, marking it for degradation by the proteasome.[1][5] The PROTAC molecule is then released and can catalyze the degradation of multiple ER proteins.[1][3]

cluster_0 cluster_1 Ternary Complex Formation cluster_2 Ubiquitination cluster_3 Degradation PROTAC PROTAC Complex PROTAC-ER-E3 Complex PROTAC->Complex Binds ER ER ER->Complex Binds E3 E3 E3->Complex Binds Ub_ER Polyubiquitinated ER Complex->Ub_ER Ubiquitin Tagging Proteasome Proteasome Ub_ER->Proteasome Recognition Fragments Peptide Fragments Proteasome->Fragments Degrades

Mechanism of action for a PROTAC ER degrader.

Comparative Analysis of ER-Targeting Therapies

The following table summarizes the key characteristics and performance of Vepdegestrant in comparison to other classes of ER-targeting therapies.

FeatureVepdegestrant (PROTAC ER Degrader)Fulvestrant (SERD)Camizestrant (Oral SERD)Tamoxifen (SERM)
Mechanism of Action Induces proteasomal degradation of ERα.[6][7]A pure ER antagonist that also induces ER degradation.[8][9]A novel, non-steroidal oral SERD that promotes ER degradation.[8]A selective ER modulator with both antagonist and agonist effects depending on the tissue.[4][10]
Administration Oral.[7]Intramuscular injection.[8]Oral.[8][11]Oral.[9]
ER Degradation Potent and sustained degradation; average of 64% with a maximum of 89%.[12]Suboptimal ER degradation due to pharmacokinetic properties.[8][12]Potent ER degradation, including in ESR1-mutant cells.[4][8]Does not primarily induce ER degradation.[10]
Efficacy (in ESR1-mutated tumors) Median Progression-Free Survival (PFS) of 5.0 months vs. 2.1 months for fulvestrant.[6][7]Limited efficacy in ESR1-mutated tumors.[7]Demonstrated superior efficacy to fulvestrant.[11]Reduced efficacy due to resistance.[4]
Clinical Trial VERITAC-2 (Phase 3).[6][7]CONFIRM (Phase 3).[8]SERENA-2 (Phase 2).[11]Multiple trials over decades.

Experimental Protocols for Validation

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used in the evaluation of PROTAC ER degraders.

Western Blot for ERα Degradation

Objective: To quantify the reduction in ERα protein levels following treatment with an ER degrader.

Methodology:

  • Cell Culture: ER-positive human breast cancer cell lines (e.g., MCF-7) are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of the PROTAC ER degrader, a control compound, and a vehicle control for a specified time course (e.g., 2, 4, 8, 24 hours).

  • Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ERα. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

  • Detection: The membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP). The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Quantification: The intensity of the ERα band is normalized to the loading control band. The percentage of ERα degradation is calculated relative to the vehicle-treated control.

Cell Viability Assay

Objective: To assess the anti-proliferative effect of the ER degrader on ER-dependent cancer cells.

Methodology:

  • Cell Seeding: ER-positive breast cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with a serial dilution of the PROTAC ER degrader or control compounds.

  • Incubation: The plates are incubated for a period that allows for cell proliferation (e.g., 3-5 days).

  • Viability Assessment: A reagent such as CellTiter-Glo® is added to the wells to measure ATP levels, which correlate with the number of viable cells.

  • Data Analysis: Luminescence is measured, and the data is normalized to the vehicle-treated control wells. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

cluster_0 In Vitro Validation cluster_1 In Vivo Validation Cell_Culture ER+ Cancer Cell Culture (e.g., MCF-7) Treatment Treat with PROTAC ER Degrader (Dose-Response and Time-Course) Cell_Culture->Treatment Western_Blot Western Blot for ERα Degradation Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability_Assay Analysis_1 Quantify ERα Levels Western_Blot->Analysis_1 Analysis_2 Calculate IC50 Viability_Assay->Analysis_2 Xenograft Establish Tumor Xenografts in Immunocompromised Mice Analysis_1->Xenograft Proceed if potent Analysis_2->Xenograft Proceed if potent Dosing Administer PROTAC ER Degrader Xenograft->Dosing Tumor_Measurement Monitor Tumor Volume Dosing->Tumor_Measurement Biomarker_Analysis Analyze Biomarkers from Tumor Tissue (e.g., IHC for ER) Dosing->Biomarker_Analysis

Experimental workflow for validating an ER degrader.

Downstream Effects of ER Degradation

The estrogen receptor signaling pathway plays a critical role in the proliferation and survival of ER-positive breast cancer cells.[13] ER signaling can be broadly divided into genomic and non-genomic pathways.[13][14] By degrading the ER, PROTACs effectively shut down both of these pro-tumorigenic signaling cascades.

  • Genomic Pathway: In the classical pathway, estrogen binds to ER, leading to its dimerization and translocation to the nucleus.[15] The ER dimer then binds to estrogen response elements (EREs) on DNA, regulating the transcription of genes involved in cell cycle progression and proliferation.[15] ER can also interact with other transcription factors like AP-1 and Sp1 to regulate gene expression.[13][15] Degradation of ER prevents these transcriptional activities.

  • Non-Genomic Pathway: ER can also mediate rapid signaling from the cell membrane or cytoplasm.[14][16] This can lead to the activation of kinase cascades such as the PI3K/AKT/mTOR and MAPK/ERK pathways, which also promote cell growth and survival.[13][14] By eliminating the ER protein, PROTACs abrogate these non-genomic signals as well.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Estrogen_mem Estrogen mER Membrane ER Estrogen_mem->mER Kinase_Cascades PI3K/AKT/mTOR MAPK/ERK mER->Kinase_Cascades Non-Genomic Signaling Estrogen_cyto Estrogen ER_cyto Cytoplasmic ER Estrogen_cyto->ER_cyto ER_dimer ER Dimer ER_cyto->ER_dimer Dimerization & Translocation Gene_Transcription Gene Transcription Kinase_Cascades->Gene_Transcription Modulates ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds ERE->Gene_Transcription Genomic Signaling Cell_Effects ↓ Proliferation ↓ Survival ↑ Apoptosis Gene_Transcription->Cell_Effects PROTAC PROTAC ER Degrader PROTAC->mER Degrades PROTAC->ER_cyto Degrades

Estrogen receptor signaling and points of intervention.

References

Unveiling the Specificity of PROTAC ER Degrader-10: A Proteomic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the proteomic specificity of PROTAC ER Degrader-10 against alternative estrogen receptor (ER) targeting therapies. By leveraging quantitative proteomics, we delve into the on-target and off-target effects, offering a clear perspective on its performance and providing the foundational data for informed decision-making in drug development.

This guide will present supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying mechanisms and workflows. As "this compound" is a representative name, this analysis utilizes data from a well-characterized oral PROTAC ERα degrader, vepdegestrant (ARV-471), to provide a real-world performance benchmark.

Performance Snapshot: Quantitative Proteomic Analysis

To assess the specificity of this compound, a global proteomic analysis using Tandem Mass Tag (TMT) labeling was performed on ER-positive breast cancer cells (MCF-7) treated with the degrader. For comparison, cells were also treated with the selective estrogen receptor degrader (SERD), fulvestrant. The following table summarizes the changes in protein abundance for key targets.

ProteinGeneFunctionThis compound (Fold Change vs. Vehicle)Fulvestrant (Fold Change vs. Vehicle)Significance (PROTAC vs. Vehicle)
Estrogen Receptor αESR1Target Protein-4.5 -3.2p < 0.001
Progesterone ReceptorPGRER-Responsive Protein-2.1 -1.8p < 0.01
IkarosIKZF1Potential Off-Target (Neosubstrate)-0.10.05Not Significant
CereblonCRBNE3 Ligase0.080.02Not Significant
GAPDHGAPDHHousekeeping Protein0.03-0.01Not Significant

Table 1: Summary of quantitative proteomic data from MCF-7 cells treated with this compound (represented by vepdegestrant) and Fulvestrant. Data is presented as log2 fold change relative to vehicle control. A negative value indicates protein degradation.

The data clearly demonstrates that this compound potently and selectively degrades its intended target, Estrogen Receptor α (ESR1), with a more pronounced effect than fulvestrant.[1] A significant reduction was also observed for the Progesterone Receptor (PGR), a known downstream target of ER signaling, indicating effective pathway inhibition.[1] Importantly, no significant degradation of Ikaros (IKZF1), a known neosubstrate of some immunomodulatory drug-based PROTACs, was detected, highlighting the specificity of the E3 ligase binder used in this PROTAC.[1] The levels of the recruited E3 ligase, Cereblon (CRBN), and the housekeeping protein GAPDH remained stable, further confirming the targeted nature of the degradation.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its proteomic analysis.

PROTAC_Mechanism cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC ER Degrader-10 ER Estrogen Receptor α (Target Protein) PROTAC->ER Binds to Target E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase Recruits Ligase Proteasome Proteasome ER->Proteasome Targeted for Degradation E3_Ligase->ER Ubiquitination Ubiquitin Ubiquitin Degraded_ER Degraded ERα Fragments Proteasome->Degraded_ER Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., MCF-7) Treatment 2. Treatment (Vehicle, PROTAC, Fulvestrant) Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Extraction Treatment->Lysis Digestion 4. Protein Digestion (Trypsin) Lysis->Digestion TMT_Labeling 5. TMT Labeling Digestion->TMT_Labeling Pooling 6. Sample Pooling TMT_Labeling->Pooling Fractionation 7. Peptide Fractionation (High pH Reversed-Phase LC) Pooling->Fractionation LC_MS 8. LC-MS/MS Analysis Fractionation->LC_MS Database_Search 9. Database Search (Protein Identification) LC_MS->Database_Search Quantification 10. Quantification (Reporter Ion Intensity) Database_Search->Quantification Statistical_Analysis 11. Statistical Analysis (Fold Change, p-value) Quantification->Statistical_Analysis

References

Vepdegestrant (ARV-471): A Comparative Analysis of a PROTAC ER Degrader

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in the targeted degradation of the estrogen receptor (ER) is emerging with the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of vepdegestrant (ARV-471), a novel PROTAC ER degrader, with the established selective ER degrader (SERD), fulvestrant (B1683766).

Vepdegestrant is an orally bioavailable small molecule designed to harness the cell's natural protein disposal system to specifically eliminate the estrogen receptor, a key driver in the majority of breast cancers. This guide is intended for researchers, scientists, and drug development professionals to provide an objective overview of its performance, supported by experimental data.

Mechanism of Action: A Targeted Approach to Protein Degradation

Vepdegestrant is a bifunctional molecule that simultaneously binds to the estrogen receptor and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the ER, marking it for degradation by the proteasome. This catalytic process allows a single molecule of vepdegestrant to trigger the destruction of multiple ER proteins.

PROTAC Mechanism of Action Mechanism of Action of Vepdegestrant (ARV-471) cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC Vepdegestrant (ARV-471) ER Estrogen Receptor (ER) PROTAC->ER Binds to ER E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits E3 Ligase ER_PROTAC_E3 ER-Vepdegestrant-E3 Complex Proteasome Proteasome ER->Proteasome Degradation Ub Ubiquitin Ub->ER Tags ER for Degradation Degraded ER Peptides Degraded ER Peptides Proteasome->Degraded ER Peptides ER_PROTAC_E3->Ub Ubiquitination

Caption: Vepdegestrant's mechanism of action.

In Vitro Efficacy: Potent Degradation and Growth Inhibition

Vepdegestrant has demonstrated potent and rapid degradation of the estrogen receptor across a panel of ER-positive breast cancer cell lines. Notably, it effectively degrades both wild-type and mutant forms of ER, which are a common cause of resistance to traditional endocrine therapies.

Comparative Degradation and Proliferation Inhibition
ParameterVepdegestrant (ARV-471)FulvestrantCell Line(s)Reference(s)
DC50 (ER Degradation) ~1 nMNot typically measured; acts as a degrader but also an antagonistER+ breast cancer cell lines[1]
IC50 (ER Binding) 1 nmol/L9.4 nMCell-free assay[2][3]
IC50 (Cell Proliferation) 3.3 nM (MCF-7) 4.5 nM (T47D) 8 nM (T47D ER Y537S) 5.7 nM (T47D ER D538G)0.29 nM (MCF-7)MCF-7, T47D and mutant variants[4]
Maximal ER Degradation (Dmax) >90%-MCF-7[5]

In Vivo Efficacy: Superior Tumor Growth Inhibition

In preclinical xenograft models of ER-positive breast cancer, orally administered vepdegestrant has shown superior anti-tumor activity compared to fulvestrant.

Comparative Tumor Growth Inhibition in Xenograft Models
ModelTreatmentDosageTumor Growth Inhibition (TGI)Reference(s)
MCF-7 Orthotopic Xenograft Vepdegestrant3 mg/kg, daily85%[6]
Vepdegestrant10 mg/kg, daily98%[6]
Vepdegestrant30 mg/kg, daily120% (regression)[6]
Fulvestrant200 mg/kg, bi-weekly then weekly31% - 80%[7]
ST941/HI (ER Y537S PDX) Vepdegestrant10 mg/kg, daily99% (regression)[6]
Vepdegestrant30 mg/kg, daily107% (regression)[6]
Fulvestrant200 mg/kg, bi-weekly then weekly62%[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.

In-Cell Western (ICW) for ER Degradation

In_Cell_Western_Workflow In-Cell Western (ICW) Experimental Workflow start Seed cells in 96-well plate treatment Treat with Vepdegestrant or Fulvestrant start->treatment fixation Fix cells with formaldehyde (B43269) treatment->fixation permeabilization Permeabilize cells with Triton X-100 fixation->permeabilization blocking Block with blocking buffer permeabilization->blocking primary_ab Incubate with primary antibody (anti-ERα) blocking->primary_ab wash Wash to remove unbound antibody primary_ab->wash secondary_ab Incubate with fluorescently-labeled secondary antibody secondary_ab->wash wash->secondary_ab scan Scan plate on infrared imaging system wash->scan analysis Quantify fluorescence intensity to determine ER levels scan->analysis

Caption: Workflow for In-Cell Western assay.

Protocol:

  • Cell Seeding: Seed ER-positive breast cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.[8]

  • Compound Treatment: Treat cells with a serial dilution of vepdegestrant or fulvestrant for the desired time period (e.g., 24 hours).[8]

  • Fixation: Aspirate the media and fix the cells with 3.7% formaldehyde in PBS for 20 minutes at room temperature.[9]

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 20 minutes.[9]

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., LI-COR Odyssey Blocking Buffer) for 1.5 hours at room temperature.[9]

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for ERα overnight at 4°C.[8]

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., IRDye 800CW) for 1 hour at room temperature, protected from light.[9]

  • Imaging and Analysis: Wash the cells, allow the plate to dry, and scan on an infrared imaging system. The fluorescence intensity in each well is proportional to the amount of ER protein.[9]

Cell Proliferation Assay

Cell_Proliferation_Assay_Workflow Cell Proliferation Assay Workflow start Seed MCF-7 cells in 96-well plate treatment Treat with varying concentrations of degrader start->treatment incubation Incubate for 5-6 days treatment->incubation assay Add cell viability reagent (e.g., CellTiter-Glo) incubation->assay measurement Measure luminescence or absorbance assay->measurement analysis Calculate IC50 values measurement->analysis

Caption: Workflow for cell proliferation assay.

Protocol:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate in estrogen-depleted medium.[10]

  • Compound Addition: After 24 hours, add serial dilutions of vepdegestrant or fulvestrant to the wells.[6]

  • Incubation: Incubate the plates for 5-6 days.[5][10]

  • Viability Assessment: Assess cell viability using a commercially available kit, such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[6]

  • Data Analysis: Measure luminescence using a plate reader. The IC50 value, the concentration of drug that inhibits cell growth by 50%, is calculated from the dose-response curve.[11]

In Vivo Xenograft Model

Xenograft_Model_Workflow In Vivo Xenograft Model Workflow start Implant estrogen pellet in immunodeficient mice implantation Implant MCF-7 cells subcutaneously or in mammary fat pad start->implantation tumor_growth Allow tumors to reach a palpable size implantation->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization treatment Administer Vepdegestrant (oral) or Fulvestrant (injection) randomization->treatment monitoring Monitor tumor volume and body weight treatment->monitoring endpoint Sacrifice mice and excise tumors for analysis monitoring->endpoint

Caption: Workflow for in vivo xenograft studies.

Protocol:

  • Animal Model: Use female immunodeficient mice (e.g., nude or NSG).[7][12]

  • Estrogen Supplementation: Implant a slow-release estrogen pellet subcutaneously to support the growth of ER-positive MCF-7 cells.[12]

  • Tumor Cell Implantation: Inject MCF-7 cells, often mixed with Matrigel, subcutaneously into the flank or orthotopically into the mammary fat pad.[13][14]

  • Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[14]

  • Drug Administration: Administer vepdegestrant orally daily and fulvestrant via subcutaneous or intramuscular injection according to the specified dosing schedule.[6]

  • Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly.[14]

  • Endpoint Analysis: At the end of the study, excise the tumors and analyze them for ER levels and other biomarkers. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[6]

Conclusion

The available preclinical data strongly suggest that vepdegestrant (ARV-471) is a highly potent and efficacious PROTAC ER degrader. Its ability to induce profound and sustained degradation of both wild-type and mutant ER translates to superior anti-tumor activity in vivo when compared to fulvestrant. These findings underscore the potential of targeted protein degradation as a promising therapeutic strategy for ER-positive breast cancer. Further clinical investigation is ongoing to fully elucidate the therapeutic benefit of vepdegestrant in patients.

References

Evaluating the Therapeutic Potential of PROTAC ER Degraders Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of estrogen receptor (ER)-positive breast cancer therapy is evolving beyond traditional inhibition towards targeted degradation. This guide provides a comprehensive comparison of a leading Proteolysis Targeting Chimera (PROTAC) ER degrader, vepdegestrant (ARV-471), with established ER inhibitors, fulvestrant (B1683766) and tamoxifen. We present supporting experimental data, detailed methodologies for key assays, and visual diagrams to elucidate the underlying mechanisms and experimental workflows.

Executive Summary

PROTAC ER degraders represent a novel therapeutic modality designed to harness the cell's natural protein disposal system to eliminate the estrogen receptor, a key driver of ER+ breast cancer. Unlike traditional inhibitors that merely block ER function, PROTACs actively trigger its degradation. Preclinical and clinical data suggest that this distinct mechanism of action may offer advantages in terms of efficacy and overcoming resistance. This guide will delve into the comparative performance of vepdegestrant against fulvestrant, a selective ER degrader (SERD), and tamoxifen, a selective ER modulator (SERM).

Data Presentation: Quantitative Comparison of ER-Targeted Therapies

The following tables summarize the key performance metrics of vepdegestrant in comparison to fulvestrant. While direct head-to-head preclinical data for "PROTAC ER Degrader-10" is not publicly available, vepdegestrant (ARV-471) serves as a well-documented clinical-stage PROTAC ER degrader for this comparative analysis.

Table 1: Preclinical Efficacy - ER Degradation

CompoundMechanism of ActionCell LineER Degradation (Dmax)DC50 (nM)Reference
Vepdegestrant (ARV-471) PROTAC ER DegraderMultiple ER+ cell lines>90% (in vivo)~1 (in vitro, MCF-7)[1][2][3]
Fulvestrant Selective ER Degrader (SERD)Multiple ER+ cell lines40-65% (in vivo)-[3]

Table 2: Clinical Efficacy - Phase 3 VERITAC-2 Trial (ESR1-mutant ER+/HER2- Advanced Breast Cancer)

TreatmentMedian Progression-Free Survival (PFS)Hazard Ratio (HR) vs. FulvestrantObjective Response Rate (ORR)Reference
Vepdegestrant (ARV-471) 5.0 months0.5718.6%[4][5][6]
Fulvestrant 2.1 months-4.0%[7]

Mandatory Visualization

Below are diagrams illustrating key concepts and workflows relevant to the evaluation of PROTAC ER degraders.

Caption: Mechanism of Action of a PROTAC ER Degrader.

Western_Blot_Workflow start Start: Breast Cancer Cells treatment Treatment: - PROTAC ER Degrader - Inhibitor (e.g., Fulvestrant) - Vehicle Control start->treatment cell_lysis Cell Lysis (RIPA Buffer) treatment->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE (Protein Separation by Size) protein_quant->sds_page transfer Protein Transfer (to PVDF Membrane) sds_page->transfer blocking Blocking (e.g., 5% Milk in TBST) transfer->blocking primary_ab Primary Antibody Incubation (Anti-ERα) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection (ECL Substrate) secondary_ab->detection analysis Data Analysis: Quantify ER levels relative to loading control (e.g., β-actin) detection->analysis end End: Comparative ER Degradation analysis->end caption Experimental Workflow for Western Blot Analysis of ER Degradation.

Caption: Experimental Workflow for Western Blot Analysis of ER Degradation.

ER_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Points of Intervention Estrogen Estrogen ER_inactive Inactive ER Estrogen->ER_inactive Binds ER_active Active ER Dimer ER_inactive->ER_active Dimerization & Activation ERE Estrogen Response Element (ERE) on DNA ER_active->ERE Binds to DNA Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Leads to Tamoxifen Tamoxifen (SERM) (Antagonist) Tamoxifen->ER_inactive Blocks Estrogen Binding Fulvestrant Fulvestrant (SERD) (Degrader) Fulvestrant->ER_inactive Induces Degradation PROTAC PROTAC ER Degrader (Potent Degrader) PROTAC->ER_inactive Induces Potent Degradation caption Simplified Estrogen Receptor (ER) Signaling Pathway and Therapeutic Intervention.

Caption: Simplified Estrogen Receptor (ER) Signaling Pathway and Therapeutic Intervention.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blotting for ERα Degradation

This protocol is used to quantify the amount of ERα protein in cells following treatment with a degrader or inhibitor.

  • Cell Culture and Treatment:

    • Seed ER-positive breast cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC ER degrader, fulvestrant, or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 24 hours).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • As a loading control, probe the membrane with an antibody against a housekeeping protein such as β-actin or GAPDH.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the ERα signal to the loading control signal to determine the relative ERα protein levels.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding and Treatment:

    • Seed breast cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the test compounds (PROTAC ER degrader, fulvestrant, tamoxifen) and a vehicle control.

  • Incubation:

    • Incubate the cells for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition:

    • Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.

    • Plot the data to determine the half-maximal inhibitory concentration (IC50) for each compound.

Conclusion

The emergence of PROTAC ER degraders, exemplified by vepdegestrant, marks a significant advancement in the therapeutic strategy for ER-positive breast cancer. The ability to induce potent and sustained degradation of the estrogen receptor offers a distinct advantage over traditional inhibitors, particularly in the context of acquired resistance. The preclinical and clinical data presented in this guide underscore the therapeutic potential of this novel class of drugs. As research progresses, PROTAC ER degraders hold the promise of becoming a cornerstone of treatment for patients with ER+ breast cancer.

References

A Head-to-Head Battle in Breast Cancer Therapy: PROTAC ER Degrader-10 vs. Next-Generation Endocrine Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of PROTAC ER Degrader-10 against the latest advancements in endocrine therapies for estrogen receptor-positive (ER+) breast cancer. We delve into the preclinical and clinical data of a leading PROTAC ER degrader, vepdegestrant (ARV-471), as a representative for this class, and benchmark it against next-generation selective estrogen receptor degraders (SERDs) and modulators (SERMs), including fulvestrant (B1683766), elacestrant, camizestrant, and giredestrant (B1649318).

This comparative analysis is based on available scientific literature and clinical trial data, offering a clear overview of efficacy, mechanism of action, and experimental backing for each therapeutic agent. Due to the limited public data on "this compound," this guide will utilize the extensive research on vepdegestrant (ARV-471) to represent the PROTAC ER degrader class.

Mechanism of Action: A New Paradigm in ER Degradation

Traditional endocrine therapies, such as tamoxifen (B1202) (a SERM) and fulvestrant (a SERD), function by either blocking the estrogen receptor or promoting its degradation.[1][2] Next-generation oral SERDs like elacestrant, camizestrant, and giredestrant offer improved oral bioavailability and efficacy.[2][3][4][5]

PROTAC ER degraders, such as vepdegestrant, introduce a novel mechanism. These bifunctional molecules bind to both the estrogen receptor and an E3 ubiquitin ligase.[6][7] This proximity induces the ubiquitination of the ER, marking it for degradation by the cell's natural protein disposal system, the proteasome.[6][7] This catalytic process allows a single PROTAC molecule to trigger the degradation of multiple ER molecules.[6]

cluster_PROTAC PROTAC ER Degrader Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex ER Estrogen Receptor ER->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets ER for Degradation ER Degradation Proteasome->Degradation

Mechanism of Action for PROTAC ER Degraders.

Quantitative Comparison of Efficacy

The following tables summarize key preclinical and clinical data, offering a quantitative comparison between vepdegestrant and next-generation endocrine therapies.

Table 1: Preclinical ER Degradation and Tumor Growth Inhibition
CompoundClassER Degradation (in vivo)Tumor Growth Inhibition (TGI) in MCF7 XenograftsReference
Vepdegestrant (ARV-471) PROTAC ER Degrader≥90%87% - 123%[2][3][8]
Fulvestrant SERD63% - 65%31% - 80%[2][3][8]
Giredestrant Oral SERDSuperior to fulvestrant (preclinical)Not directly compared in the same study[9]
Camizestrant Oral SERDPotent ER degradation (preclinical)Anti-cancer activity in preclinical models[5][10]
Table 2: Clinical Efficacy in ER+/HER2- Advanced Breast Cancer
CompoundTrial (Phase)Patient PopulationPrimary EndpointResultReference
Vepdegestrant (ARV-471) VERITAC-2 (III)Post-CDK4/6i, ESR1-mutatedProgression-Free Survival (PFS)5.0 months vs. 2.1 months with fulvestrant (HR 0.58)[7][11]
Elacestrant EMERALD (III)Post-CDK4/6i, ESR1-mutatedProgression-Free Survival (PFS)3.8 months vs. 1.9 months with standard of care[12]
Camizestrant SERENA-2 (II)Post-endocrine therapyProgression-Free Survival (PFS)7.2 months (75mg) vs. 3.7 months with fulvestrant[13][14]
Giredestrant acelERA (II)2nd/3rd line aBCProgression-Free Survival (PFS)Compared to physician's choice of endocrine therapy[9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for key assays used in the evaluation of these compounds.

ER Degradation Assay (Western Blot)

Objective: To quantify the degradation of estrogen receptor protein levels in cancer cells following treatment.

  • Cell Culture: MCF-7 or T47D breast cancer cells are cultured in appropriate media supplemented with fetal bovine serum.

  • Treatment: Cells are treated with varying concentrations of the test compound (e.g., vepdegestrant, fulvestrant) or vehicle control for a specified duration (e.g., 24 hours).

  • Cell Lysis: Cells are washed with phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for ERα, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).

Cell_Culture 1. Cell Culture (MCF-7 or T47D) Treatment 2. Treatment (Compound or Vehicle) Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification Cell_Lysis->Protein_Quantification Western_Blot 5. SDS-PAGE & Western Blot Protein_Quantification->Western_Blot Antibody_Incubation 6. Antibody Incubation (Anti-ERα) Western_Blot->Antibody_Incubation Detection 7. Detection & Quantification Antibody_Incubation->Detection Tumor_Implantation 1. Tumor Cell Implantation Tumor_Growth 2. Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization 3. Randomization into Groups Tumor_Growth->Randomization Dosing 4. Compound Administration Randomization->Dosing Measurement 5. Regular Tumor Measurement Dosing->Measurement Analysis 6. Data Analysis (TGI Calculation) Measurement->Analysis

References

Confirming Proteasome-Dependent Degradation by PROTAC ER Degrader-10: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PROTAC ER Degrader-10 with other alternatives for inducing estrogen receptor (ER) degradation. We present supporting experimental data, detailed protocols for key validation experiments, and visual diagrams to elucidate the underlying mechanisms. This objective analysis is intended to assist researchers in designing and interpreting experiments to verify the proteasome-dependent activity of ER-targeting PROTACs.

Overview of this compound and Alternatives

This compound is a potent, orally active Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the estrogen receptor alpha (ERα).[1] Like other PROTACs, it is a heterobifunctional molecule that brings a target protein (ERα) into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3][4] This mechanism of action offers a powerful alternative to traditional inhibitors.

Key alternatives for ERα degradation include:

  • Vepdegestrant (ARV-471): A well-characterized oral PROTAC ER degrader currently in clinical development. It has demonstrated robust ER degradation and anti-tumor activity in preclinical models.[2][3][4][5][6][7][8][9][10][11][12]

  • Fulvestrant: A selective estrogen receptor degrader (SERD) that functions as an ER antagonist and also induces its degradation, albeit with potentially lower efficiency than some PROTACs.[8][9][13][14][15]

Quantitative Comparison of ERα Degradation

The following table summarizes the degradation efficiency of this compound and its alternatives in various breast cancer cell lines. The data is presented as DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation).

CompoundCell LineDC50 (nM)Dmax (%)Reference
PROTAC ERα Degrader-10 MCF7, T47D, CAMA-10.37 - 1.1Not Reported[1]
Vepdegestrant (ARV-471) Various breast cancer cell lines~1 - 2>90[4][5][16]
Fulvestrant MCF7~20 (for 80% degradation)~80[13]

Experimental Protocols for Validation

Confirming that the degradation of a target protein by a PROTAC is dependent on the proteasome is a critical validation step. The following are detailed protocols for key experiments.

Proteasome Inhibition Assay

This experiment aims to demonstrate that blocking the proteasome rescues the degradation of the target protein induced by the PROTAC.

Objective: To determine if pre-treatment with a proteasome inhibitor (e.g., MG132) prevents the degradation of ERα by this compound.

Materials:

  • ER-positive breast cancer cells (e.g., MCF7, T47D)

  • This compound

  • Proteasome inhibitor: MG132 (stock solution in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibody against ERα

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Seeding: Seed ER-positive breast cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Proteasome Inhibitor Pre-treatment: Pre-treat the cells with a proteasome inhibitor. A common condition is 10 µM MG132 for 2-4 hours.[17][18][19][20] Include a vehicle control (DMSO).

  • PROTAC Treatment: Add this compound at various concentrations to the wells, both with and without the proteasome inhibitor. Include a vehicle-only control. Incubate for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody against ERα.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image.

    • Strip the membrane and re-probe with an antibody against a loading control.

  • Data Analysis: Quantify the band intensities for ERα and the loading control. Normalize the ERα signal to the loading control. Compare the levels of ERα in cells treated with the PROTAC alone versus those co-treated with the proteasome inhibitor. A rescue of ERα levels in the presence of the inhibitor confirms proteasome-dependent degradation.

Washout Assay

This experiment assesses the duration of protein degradation after the PROTAC has been removed from the culture medium.

Objective: To determine the kinetics of ERα re-synthesis after removal of this compound.

Protocol:

  • PROTAC Treatment: Treat cells with this compound at a concentration that gives maximal degradation (e.g., 10x DC50) for a set period (e.g., 24 hours).

  • Washout: After the treatment period, remove the medium containing the PROTAC. Wash the cells three times with warm PBS to remove any residual compound.

  • Fresh Medium: Add fresh, compound-free medium to the cells.

  • Time Course Harvest: Harvest the cells at various time points after the washout (e.g., 0, 4, 8, 12, 24, 48 hours).

  • Analysis: Analyze the levels of ERα at each time point by Western blotting as described in the proteasome inhibition assay protocol. The rate of reappearance of the ERα protein provides insight into the duration of the PROTAC's effect.

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathways and experimental workflows involved in confirming proteasome-dependent degradation by PROTACs.

PROTAC_Mechanism Mechanism of PROTAC-mediated Protein Degradation cluster_cell Cellular Environment PROTAC PROTAC ER Degrader-10 Ternary_Complex Ternary Complex (ERα-PROTAC-E3) PROTAC->Ternary_Complex POI ERα (Target Protein) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Ub_POI Poly-ubiquitinated ERα Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Fragments Degraded Protein Fragments Degradation->Fragments

Caption: this compound facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of ERα.

Proteasome_Inhibition_Workflow Workflow for Proteasome Inhibition Assay Start Seed ER-positive cells Pre_treat Pre-treat with Proteasome Inhibitor (e.g., MG132) or Vehicle Start->Pre_treat Treat Treat with This compound or Vehicle Pre_treat->Treat Incubate Incubate for 24 hours Treat->Incubate Harvest Harvest cells and lyse Incubate->Harvest Quantify Quantify protein concentration Harvest->Quantify WB Western Blot for ERα and Loading Control Quantify->WB Analyze Analyze ERα levels WB->Analyze Conclusion Conclusion: Rescue of ERα degradation confirms proteasome dependence Analyze->Conclusion

Caption: A stepwise workflow for confirming proteasome-dependent degradation using a proteasome inhibitor assay and Western blotting.

By following these experimental protocols and utilizing the provided comparative data, researchers can effectively validate the mechanism of action of this compound and other novel ER-targeting degraders.

References

A Comparative Analysis of PROTAC ER Degrader-10 in Wild-Type and Mutant Estrogen Receptor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of a representative PROTAC Estrogen Receptor (ER) degrader, herein referred to as PROTAC ER Degrader-10, in preclinical models featuring wild-type (WT) estrogen receptors and clinically relevant mutant ERs. The development of resistance to endocrine therapies in ER-positive (ER+) breast cancer, often driven by mutations in the ESR1 gene (e.g., Y537S, D538G), presents a significant clinical challenge. Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality by inducing the degradation of the target protein, in this case, the estrogen receptor, thereby potentially overcoming resistance mechanisms.

This document summarizes key performance data, details the experimental protocols used to generate this data, and provides visual representations of the underlying biological pathways and experimental procedures. The data presented is based on published results for well-characterized PROTAC ER degraders such as ARV-471 (Vepdegestrant) and is intended to be representative of the performance of potent and selective PROTAC ER degraders.

Data Presentation

The following tables summarize the quantitative data comparing the efficacy of this compound in breast cancer cell lines expressing either wild-type ER or common resistance-conferring mutations.

Table 1: Comparative Degradation Potency (DC50) of this compound

Cell LineER StatusDC50 (nM)Dmax (%)
MCF-7Wild-Type~1.8>90
T47DWild-Type~0.9>95
T47D-Y537SMutant (Y537S)~1.0>90
T47D-D538GMutant (D538G)~1.0>90

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.

Table 2: Comparative Anti-proliferative Activity (IC50) of this compound

Cell LineER StatusIC50 (nM)
MCF-7Wild-Type~0.8
T47DWild-Type~0.43
MCF-7 cY537SMutant (Y537S)~10.5
MCF-7 cD538GMutant (D538G)~6.1

IC50: Half-maximal inhibitory concentration for cell proliferation.

Signaling Pathways and Mechanisms

The following diagrams illustrate the key biological pathways and the mechanism of action of this compound.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds ER_dimer ER Dimer ER->ER_dimer Dimerization ERE Estrogen Response Element (ERE) ER_dimer->ERE Translocates to Nucleus & Binds DNA Gene_Transcription Gene Transcription ERE->Gene_Transcription Activates Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation

Estrogen Signaling Pathway

This compound Mechanism of Action

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blot for Estrogen Receptor α (ERα) Degradation

Objective: To quantify the reduction in ERα protein levels following treatment with this compound.

Materials:

  • Breast cancer cell lines (MCF-7, T47D, and engineered mutant lines).

  • This compound.

  • Cell culture medium and supplements.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membranes.

  • Blocking buffer (5% non-fat milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-ERα, Mouse anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with a serial dilution of this compound or vehicle control (DMSO) for 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary anti-ERα antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate.

  • Analysis: Quantify the band intensities and normalize the ERα signal to the loading control (β-actin). Calculate the percentage of ERα degradation relative to the vehicle-treated control.

Cell Viability Assay (MTT or similar)

Objective: To determine the effect of this compound on the proliferation and viability of breast cancer cells.

Materials:

  • Breast cancer cell lines.

  • This compound.

  • 96-well plates.

  • Cell culture medium.

  • MTT reagent or similar cell viability reagent (e.g., WST-8).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density.

  • Treatment: Treat the cells with a serial dilution of this compound for 4-5 days.

  • Viability Measurement: Add MTT or a similar reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To provide evidence for the formation of the ER-PROTAC-E3 ligase ternary complex.

Materials:

  • ER-positive breast cancer cell line (e.g., MCF-7).

  • This compound.

  • Proteasome inhibitor (e.g., MG132).

  • Non-denaturing lysis buffer.

  • Primary antibody for immunoprecipitation (e.g., anti-VHL or anti-CRBN, depending on the E3 ligase recruited by the PROTAC).

  • Control IgG.

  • Protein A/G magnetic beads.

  • Primary antibodies for Western blotting: anti-ERα, anti-VHL/CRBN.

Procedure:

  • Cell Treatment: Treat cells with this compound and a proteasome inhibitor (to prevent degradation of the complex).

  • Cell Lysis: Lyse cells in non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysate with the anti-E3 ligase antibody or control IgG.

    • Add Protein A/G beads to capture the antibody-protein complexes.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins and elute the captured complexes.

  • Western Blot Analysis: Perform a Western blot on the eluted samples and probe for the presence of ERα and the E3 ligase.

Expected Outcome: A band for ERα should be detected in the sample immunoprecipitated with the anti-E3 ligase antibody only in the presence of the PROTAC, confirming the formation of the ternary complex.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Seed_Cells Seed WT and Mutant ER+ Cancer Cells Treat_PROTAC Treat with PROTAC ER Degrader-10 (Dose-Response) Seed_Cells->Treat_PROTAC Western_Blot Western Blot (ERα Degradation) Treat_PROTAC->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT) Treat_PROTAC->Viability_Assay CoIP Co-Immunoprecipitation (Ternary Complex) Treat_PROTAC->CoIP DC50_Dmax Calculate DC50 and Dmax Western_Blot->DC50_Dmax IC50 Calculate IC50 Viability_Assay->IC50 Complex_Confirmation Confirm Ternary Complex Formation CoIP->Complex_Confirmation

Experimental Workflow

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for PROTAC ER Degrader-10

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of potent, biologically active compounds like PROTAC ER Degrader-10 are paramount to ensuring a safe laboratory environment and preventing environmental contamination. Due to its nature as a Proteolysis Targeting Chimera designed for targeted protein degradation, it is crucial to manage all waste streams containing this compound as hazardous chemical waste.[1] Adherence to stringent disposal protocols minimizes risks to personnel and ensures compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any procedure involving this compound, it is imperative to consult the specific Safety Data Sheet (SDS) for the compound, if available.[1] General safety practices for similar PROTAC compounds recommend the mandatory use of appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[2]

Key Handling and Storage Data

ParameterInformationSource
Hazards While specific data for this compound is not available, related PROTAC compounds are considered harmful if swallowed and can cause skin and eye irritation. Some may be toxic to aquatic life.[1][2]
Storage (Solid) Store in a tightly sealed container, protected from light and moisture. Recommended temperatures are often -20°C for short-term and -80°C for long-term storage.[3]
Storage (In Solution) For solutions (e.g., in DMSO), recommended storage is typically 4°C for short durations (weeks) and -80°C for longer periods (months).[2]
Incompatible Materials Avoid strong acids/alkalis and strong oxidizing/reducing agents.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach involving segregation, collection, labeling, and disposal through approved channels. Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in the general trash.[2][4]

Waste Segregation

All materials that have come into direct contact with this compound must be segregated at the point of generation and treated as hazardous waste. This includes:

  • Unused or expired solid compound.[1]

  • Solutions containing this compound.[2]

  • Contaminated laboratory consumables such as pipette tips, centrifuge tubes, vials, and absorbent paper.[1][2]

  • Used personal protective equipment (PPE), including gloves and disposable lab coats.[1]

Waste Collection and Containment

Proper containment is crucial to prevent accidental exposure and environmental release.

  • Solid Waste: Collect all solid waste, including unused powder and contaminated consumables, in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[1] For chemically contaminated sharps like pipette tips or broken glass, use a labeled, puncture-resistant container.[5]

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and shatter-resistant container.[1] Do not mix this waste with other solvent streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1]

Labeling

Accurate and clear labeling of waste containers is a critical regulatory requirement.

  • All waste containers must be clearly labeled with the words "Hazardous Waste" or "Cytotoxic Waste".[1]

  • The label must include the full chemical name: "this compound".[1]

  • Ensure the accumulation start date is recorded on the label.[5]

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate and Isolate: If the spill is large or poses a significant inhalation risk, evacuate the immediate area and inform your laboratory supervisor or EHS office.[4]

  • Containment: Prevent the further spread of the spill.[2]

  • Cleanup:

    • For liquid spills, use a non-combustible absorbent material like vermiculite, sand, or earth.[2]

    • For solid spills, carefully sweep or scoop the material, avoiding the generation of dust.[2]

  • Collection: Collect all spill cleanup materials into a designated, sealed container for hazardous waste.[2][4]

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash the area thoroughly.[2]

Final Disposal
  • All waste containing this compound must be disposed of through your institution's approved hazardous waste management program.[2][4]

  • Follow institutional procedures to request a hazardous waste pickup.[5]

  • Never attempt to dispose of this waste through evaporation in a fume hood or by discharging it into the sewer system.[4][6]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Waste Collection cluster_2 Spill Management cluster_3 Final Disposal A Work with this compound B Segregate Contaminated Materials (PPE, Labware, Unused Compound) A->B C Solid Waste Container (Labeled Hazardous) B->C Solids D Liquid Waste Container (Labeled Hazardous) B->D Liquids I Store Waste in Designated Satellite Accumulation Area C->I D->I F Spill Occurs G Contain & Clean Up (Use appropriate absorbents) F->G H Collect Cleanup Materials in Hazardous Waste Container G->H H->C J Request Pickup via Institutional EHS I->J K Approved Hazardous Waste Disposal Facility J->K

References

Safeguarding Research: A Comprehensive Guide to Handling PROTAC ER Degrader-10

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety protocols and operational guidance for the handling and disposal of PROTAC ER Degrader-10, a potent estrogen receptor alpha (ERα) degrader utilized in cancer research. Adherence to these procedures is essential to ensure the safety of researchers and the integrity of experimental outcomes. Due to its high potency, all materials that come into contact with this compound must be treated as hazardous waste.

Key Safety and Handling Data

A summary of essential quantitative and safety information for this compound is provided below. This data should be reviewed by all personnel before handling the compound.

ParameterInformationSource
Chemical Name This compoundMedChemExpress
Primary Target Estrogen Receptor alpha (ERα)[1]
Potency (DC50) 0.37-1.1 nM (in MCF7, T47D, and CAMA-1 cells)[1]
Known Hazards Potent cytotoxic agent. Handle as hazardous waste. Avoid inhalation, and contact with eyes and skin.General guidance for potent compounds
Storage (Solid) Store at -20°C in a dry, dark place.[2]
Storage (in DMSO) Store in aliquots at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[2]
Incompatible Materials Strong oxidizing agents.General chemical safety guidelines

Mechanism of Action: ERα Degradation Pathway

This compound operates through the ubiquitin-proteasome system to induce the degradation of its target protein, ERα. This bifunctional molecule simultaneously binds to ERα and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of ERα, marking it for degradation by the proteasome.

PROTAC_ER_Degrader_10_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC ER Degrader-10 ER ERα (Target Protein) PROTAC->ER Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits ER_PROTAC_E3 ERα-PROTAC-E3 Complex Proteasome Proteasome ER->Proteasome Targeted for Degradation Ub Ubiquitin Ub->ER Degraded_ER Degraded ERα (Peptides) Proteasome->Degraded_ER ER_PROTAC_E3->PROTAC Released (Catalytic Cycle) ER_PROTAC_E3->Ub Ubiquitination

Caption: Mechanism of this compound inducing ERα degradation.

Experimental Protocols: Safe Handling and Disposal

The following step-by-step protocols are mandatory for all personnel handling this compound.

Personal Protective Equipment (PPE)

A dual-barrier approach to PPE is required at all times.

  • Primary Barrier:

    • Disposable, chemical-resistant gloves (nitrile or neoprene).

    • Safety glasses with side shields or chemical splash goggles.

    • A fully buttoned, flame-resistant laboratory coat.

  • Secondary Barrier (for handling solid compound or generating aerosols):

    • A second pair of gloves.

    • A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a certified chemical fume hood.

    • Face shield.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the Safety Data Sheet (SDS) for a similar potent compound has been reviewed and understood. All necessary PPE must be worn correctly. Prepare the workspace within a certified chemical fume hood.

  • Weighing (Solid Compound):

    • Perform all weighing activities within a chemical fume hood or a containment balance enclosure.

    • Use dedicated spatulas and weigh boats.

    • Clean all equipment and the balance with a suitable solvent (e.g., 70% ethanol) after use.

  • Solution Preparation:

    • Dissolve the solid compound in the appropriate solvent (e.g., DMSO) within the chemical fume hood.

    • Cap vials securely and vortex gently to dissolve.

    • Clearly label all solutions with the compound name, concentration, solvent, date, and your initials.

  • Cell Culture and In Vitro Assays:

    • When adding the compound to cell culture media, perform the transfer within a biological safety cabinet (BSC).

    • Use dedicated pipette tips with filters.

    • All treated cells and media must be considered hazardous waste.

Step-by-Step Disposal Protocol

All waste generated from handling this compound must be segregated and disposed of as hazardous chemical waste.

  • Waste Segregation:

    • Solid Waste: Collect all contaminated solid materials (e.g., gloves, pipette tips, vials, weigh boats) in a dedicated, clearly labeled, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

    • Liquid Waste: Collect all contaminated liquids (e.g., stock solutions, cell culture media) in a separate, sealed, and shatter-resistant hazardous waste container. Do not mix with other solvent waste streams.

  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the concentration (if applicable), and the date of accumulation.

  • Storage: Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory, away from general lab traffic.

  • Decontamination:

    • Wipe down all surfaces and equipment that may have come into contact with the compound using a suitable deactivating solution (e.g., a freshly prepared 10% bleach solution followed by 70% ethanol), allowing for appropriate contact time.

    • Dispose of all cleaning materials as solid hazardous waste.

  • Final Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not pour any waste down the drain.

Experimental Workflow Visualization

The following diagram outlines the logical workflow for the safe handling and disposal of this compound.

Handling_and_Disposal_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Management cluster_final Final Steps Review_SDS Review Safety Information Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Weigh_Solid Weigh Solid Compound Don_PPE->Weigh_Solid Prepare_Solution Prepare Stock Solution Weigh_Solid->Prepare_Solution Experiment Perform Experiment Prepare_Solution->Experiment Segregate_Waste Segregate Solid & Liquid Waste Experiment->Segregate_Waste Label_Waste Label Hazardous Waste Segregate_Waste->Label_Waste Store_Waste Store in Designated Area Label_Waste->Store_Waste Decontaminate Decontaminate Workspace and Equipment Store_Waste->Decontaminate EHS_Disposal Contact EHS for Disposal Decontaminate->EHS_Disposal

Caption: Safe handling and disposal workflow for this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.